molecular formula C6H10F2O B1404973 (R)-3,3-Difluoro-cyclopentanemethanol CAS No. 1407997-85-6

(R)-3,3-Difluoro-cyclopentanemethanol

Cat. No.: B1404973
CAS No.: 1407997-85-6
M. Wt: 136.14 g/mol
InChI Key: QLMRIAAVEVHRJH-RXMQYKEDSA-N
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Description

(R)-3,3-Difluoro-cyclopentanemethanol is a useful research compound. Its molecular formula is C6H10F2O and its molecular weight is 136.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(1R)-3,3-difluorocyclopentyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O/c7-6(8)2-1-5(3-6)4-9/h5,9H,1-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMRIAAVEVHRJH-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C[C@@H]1CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101288698
Record name (1R)-3,3-Difluorocyclopentanemethanol
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Molecular Weight

136.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1407997-85-6
Record name (1R)-3,3-Difluorocyclopentanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1407997-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-3,3-Difluorocyclopentanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Alicyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-3,3-Difluoro-cyclopentanemethanol (CAS 1407997-85-6): A Key Building Block for Modern Drug Discovery

This compound, identified by CAS number 1407997-85-6, is a chiral, fluorinated building block of significant interest to the pharmaceutical and agrochemical industries. Its structure combines three strategically important motifs for modern drug design: a stereochemically defined center, a non-planar cyclopentyl core, and a geminal difluoro group.

In the landscape of drug discovery, there is a progressive shift away from flat, aromatic-heavy molecules towards more three-dimensional (3D) structures.[1] Saturated rings like cyclopentane provide access to this valuable 3D space, which can lead to improved target selectivity and better physicochemical properties.[1] Furthermore, the incorporation of fluorine into drug candidates is a well-established strategy to modulate metabolic stability, lipophilicity, bioavailability, and binding affinity.[2][3] The gem-difluoro group, in particular, is often employed as a stable, non-hydrolyzable bioisostere for a carbonyl group, effectively blocking a potential site of metabolic oxidation without drastically altering the molecule's steric profile.

This guide serves as a technical resource for researchers and drug development professionals, providing in-depth information on the properties, synthesis, handling, and strategic application of this compound.

Physicochemical Properties and Specifications

The intrinsic properties of this compound are foundational to its application. The introduction of the two fluorine atoms significantly influences the electronic character of the cyclopentyl ring, creating a dipole moment and affecting the acidity of adjacent protons.

PropertyValueSource(s)
CAS Number 1407997-85-6[4][5][6]
IUPAC Name (R)-(3,3-difluorocyclopentyl)methanol[4]
Molecular Formula C₆H₁₀F₂O[4][6]
Molecular Weight 136.14 g/mol [4][6]
Appearance Light yellow liquid[4]
Typical Purity ≥97%[4]
SMILES OC[C@@H]1CCC(F)(F)C1[4]
Storage Store at room temperature or under inert gas at 2-8°C.[4][7]

Strategic Importance in Medicinal Chemistry

The utility of this compound stems from the synergistic combination of its structural features. Each component offers a distinct advantage in the design of novel therapeutic agents.

  • Gem-Difluoro Group: This motif serves as a powerful metabolic shield. The C-F bond is exceptionally strong, making the 3-position of the ring resistant to oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes. This can significantly enhance the pharmacokinetic profile of a drug candidate.[2]

  • Cyclopentyl Scaffold: As a saturated carbocycle, it imparts a distinct three-dimensional geometry, unlike flat aromatic rings. This 3D character is often crucial for fitting into complex protein binding pockets and can reduce attrition rates during drug development.[1]

  • (R)-Chirality: The defined stereocenter allows for precise, stereoselective interactions with chiral biological targets such as enzymes and receptors. This is critical for optimizing potency and reducing off-target effects.

  • Primary Alcohol Handle: The hydroxymethyl group provides a versatile point for chemical modification and further elaboration, allowing for the straightforward connection of this building block to other parts of a target molecule via esterification, etherification, or conversion to other functional groups.

G cluster_molecule This compound cluster_features Key Medicinal Chemistry Features M Core Structure F Gem-Difluoro Group (Metabolic Blocker) M->F Blocks Oxidation S 3D Cyclopentyl Scaffold (Improved Shape Profile) M->S Provides 3D Geometry C (R)-Stereocenter (Target Specificity) M->C Ensures Chiral Recognition A Primary Alcohol (Versatile Linker) M->A Enables Derivatization

Key structural features and their roles in drug design.

Synthesis and Characterization Workflow

While a specific, scalable synthesis for CAS 1407997-85-6 is proprietary to its manufacturers, a plausible and robust synthetic strategy can be devised based on established chemical transformations.[8][9] The following protocol is a representative example grounded in common laboratory practice.

Proposed Synthetic Protocol

This proposed synthesis starts from a commercially available chiral precursor, (R)-cyclopent-2-en-1-ol.

Step 1: Protection of the Alcohol

  • Reaction: Protection of the secondary alcohol of (R)-cyclopent-2-en-1-ol as a silyl ether (e.g., TBDMS ether) to prevent interference in subsequent steps.

  • Reagents: tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Dichloromethane (DCM).

  • Rationale (Expertise): TBDMS is chosen for its stability under the conditions of the subsequent hydroboration/oxidation and fluorination steps, yet it can be readily removed at the end of the synthesis under mild acidic conditions.

Step 2: Hydroboration-Oxidation

  • Reaction: Anti-Markovnikov hydroxylation of the alkene to install a hydroxyl group at the 3-position.

  • Reagents: 1) Borane-tetrahydrofuran complex (BH₃·THF), 2) Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

  • Rationale (Trustworthiness): This two-step, one-pot procedure is a highly reliable and diastereoselective method for converting alkenes to alcohols, ensuring the correct positioning of the oxygen for the subsequent oxidation to a ketone.

Step 3: Oxidation to Ketone

  • Reaction: Oxidation of the newly formed secondary alcohol to a ketone.

  • Reagents: Dess-Martin periodinane (DMP) or Swern oxidation reagents.

  • Rationale (Expertise): DMP is a mild and efficient oxidizing agent that minimizes the risk of side reactions. It is preferred for its operational simplicity compared to a Swern oxidation, which requires cryogenic temperatures.

Step 4: Geminal Deoxofluorination

  • Reaction: Conversion of the ketone at the 3-position to the target 3,3-difluoro group.

  • Reagents: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

  • Rationale (Trustworthiness): DAST is a standard reagent for the deoxofluorination of ketones.[8][9] The reaction must be performed in an anhydrous environment and with caution, as DAST can be hazardous. This is the key step for installing the difluoro moiety.

Step 5: Deprotection and Functional Group Transformation

  • Reaction: Removal of the silyl protecting group and conversion of the resulting alcohol to a leaving group (e.g., tosylate).

  • Reagents: 1) Tetrabutylammonium fluoride (TBAF) or HF-Pyridine, 2) p-Toluenesulfonyl chloride (TsCl), Pyridine.

  • Rationale (Expertise): This sequence converts the protected alcohol into a reactive intermediate suitable for displacement to introduce the final hydroxymethyl carbon.

Step 6: Nucleophilic Displacement and Reduction

  • Reaction: Displacement of the tosylate with cyanide, followed by reduction of the resulting nitrile and ester (if starting from a carboxylate precursor) to the primary alcohol.

  • Reagents: 1) Sodium cyanide (NaCN), 2) Lithium aluminum hydride (LiAlH₄).

  • Rationale (Trustworthiness): This two-step sequence is a classic method for extending a carbon chain by one and converting it to an amine or, with a reducing agent like LiAlH₄ on an intermediate ester, to the primary alcohol. An alternative route could involve the reduction of a corresponding carboxylic acid or ester at the 1-position.[8][9]

Purification and Quality Control Workflow

Ensuring the purity and identity of the final product is paramount. A multi-step validation process is required.

1. Crude Purification:

  • Method: Flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes is typically effective for separating the polar product from non-polar starting materials and byproducts.

  • Rationale: This is the standard method for purifying moderately polar organic compounds, providing good resolution and scalability.

2. Analytical Characterization:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the structure. The ¹H NMR should show the characteristic multiplet for the CH₂OH group, while the ¹⁹F NMR will confirm the presence of the CF₂ group.

  • Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight (136.14 g/mol ) and fragmentation pattern.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity (e.g., >98% ee). This is a self-validating step critical for a chiral building block. A suitable chiral column (e.g., Chiralpak® series) must be used.

G cluster_qc Analytical QC start Multi-Step Synthesis workup Aqueous Work-up & Solvent Removal start->workup purify Flash Column Chromatography workup->purify qc Purity & Identity Check purify->qc final Final Product: This compound qc->final >97% Purity >98% ee nmr NMR (¹H, ¹³C, ¹⁹F) qc->nmr ms Mass Spectrometry qc->ms hplc Chiral HPLC qc->hplc

General workflow for synthesis, purification, and QC.

Safety, Handling, and Storage

Proper handling of this compound is essential. While a specific safety data sheet (SDS) should always be consulted, the following information is based on data for structurally related compounds and supplier information.[4][10][11]

Hazard CategoryDescriptionGHS Pictogram
Physical Hazard Flammable liquid and vapour.GHS02 (Flame)
Health Hazard Harmful if swallowed or in contact with skin. Causes serious eye irritation/damage.GHS07 (Exclamation Mark)

Handling Procedures:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.

  • Keep away from heat, sparks, open flames, and other ignition sources.[10][11]

  • Ground and bond containers when transferring material to prevent static discharge.

  • Avoid breathing vapors or mist.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[7]

  • Incompatible materials include strong oxidizing agents, acid anhydrides, and acid chlorides.[10]

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed building block that addresses several key challenges in modern drug discovery. Its unique combination of a 3D alicyclic core, a metabolically robust gem-difluoro group, and a synthetically versatile alcohol handle makes it an invaluable tool for medicinal chemists. By providing a pre-built, chirally pure scaffold with desirable physicochemical properties, it enables the rapid exploration of novel chemical space and accelerates the development of safer and more effective therapeutics.

References

(R)-3,3-Difluoro-cyclopentanemethanol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and pharmacokinetic properties. The unique electronic nature of fluorine can influence metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks highly valuable in drug discovery programs. Among these, chiral fluorinated carbocycles have emerged as particularly interesting motifs. This guide provides a detailed technical overview of the physical and spectroscopic properties of (R)-3,3-Difluoro-cyclopentanemethanol, a chiral building block with significant potential in the synthesis of novel therapeutics.

This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, theoretical insights, and comparative analysis to facilitate its application in the laboratory. While experimental data for this specific enantiomer is not widely published in peer-reviewed literature, this guide consolidates predicted properties, data from analogous compounds, and fundamental principles to provide a comprehensive and practical resource.

Molecular Profile and Significance

This compound possesses a unique combination of structural features: a chiral center, a gem-difluorinated cyclopentane ring, and a primary alcohol functional group. The cyclopentane scaffold offers a rigid, three-dimensional framework that can be advantageous for conformational constraint in drug design. The gem-difluoro substitution at the 3-position is particularly noteworthy; it can act as a bioisostere for a carbonyl group, influence the acidity of adjacent protons, and block metabolic oxidation at that position. The (R)-chirality and the primary alcohol provide key vectors for stereospecific synthetic elaboration.

Key Molecular Identifiers:

IdentifierValueSource
CAS Number 1407997-85-6--INVALID-LINK--
Molecular Formula C₆H₁₀F₂O--INVALID-LINK--
Molecular Weight 136.14 g/mol --INVALID-LINK--
IUPAC Name ((1R)-3,3-difluorocyclopentyl)methanol--INVALID-LINK--
SMILES OC[C@@H]1CCC(F)(F)C1--INVALID-LINK--

Physicochemical Properties: A Comparative Analysis

PropertyThis compound (Predicted/Racemic)Cyclopentanemethanol (Experimental)Analysis of Fluorine's Influence
Boiling Point 156.9 ± 10.0 °C (Predicted)[1]162-163 °CThe introduction of two fluorine atoms is predicted to slightly lower the boiling point. This may be attributed to a decrease in intermolecular van der Waals forces despite the increase in molecular weight and polarity.
Density 1.15 g/mL (Racemic)[2]0.926 g/mL at 25 °CThe density is significantly increased by the presence of the two heavy fluorine atoms, which is a common trend in fluorinated organic compounds.
Melting Point No data availableNo data availableGenerally, fluorinated alcohols tend to have higher melting points compared to their non-fluorinated counterparts due to stronger intermolecular interactions such as hydrogen bonding and dipole-dipole forces.[3]
Solubility No specific data. Expected to be soluble in polar organic solvents.Soluble in water and organic solvents.Fluorinated alcohols are known for their high polarity and strong hydrogen-bonding capabilities, which can lead to good solubility in other polar solvents.[3] Their solubility in water is a balance between the polar alcohol group and the hydrophobic carbocyclic ring, which is further influenced by the lipophilic nature of fluorine.

Spectroscopic Characterization: An Interpretive Guide

While actual spectra for this compound are not publicly available, this section outlines the expected spectroscopic features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR would be required for full characterization.

¹H NMR: The proton spectrum is expected to be complex due to the conformational flexibility of the cyclopentane ring and spin-spin coupling to fluorine.

  • -CH₂OH (Hydroxymethyl Protons): These protons would likely appear as a multiplet, split by the adjacent chiral proton and potentially showing long-range coupling to the fluorine atoms. The chemical shift would be in the range of 3.5-4.0 ppm.

  • -CH- (Chiral Center Proton): This proton would be a complex multiplet due to coupling with the adjacent hydroxymethyl protons and the protons on the cyclopentane ring.

  • Cyclopentane Ring Protons: These would appear as a series of complex multiplets in the upfield region (typically 1.5-2.5 ppm). The gem-difluoro substitution will significantly influence the chemical shifts of the adjacent methylene protons.

¹³C NMR:

  • -CH₂OH (Hydroxymethyl Carbon): Expected to appear around 60-70 ppm.

  • -CF₂- (Difluorinated Carbon): This carbon will show a characteristic triplet in the proton-coupled spectrum due to the one-bond C-F coupling, with a large coupling constant (¹JCF) typically in the range of 240-280 Hz. Its chemical shift will be significantly downfield compared to a non-fluorinated carbon, likely in the range of 110-130 ppm.

  • Other Cyclopentane Carbons: The carbons adjacent to the CF₂ group will show coupling to the fluorine atoms (²JCF), appearing as triplets with smaller coupling constants.

¹⁹F NMR: This is a crucial technique for confirming the presence and environment of the fluorine atoms.

  • A single resonance is expected for the two chemically equivalent fluorine atoms.

  • This resonance will be split into a multiplet due to coupling with the adjacent protons on the cyclopentane ring. The geminal H-F coupling constants (²JHF) are typically in the range of 50-60 Hz.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the hydroxyl and C-F bonds.

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group.[4]

  • C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the C-H stretching vibrations of the cyclopentane ring and methylene group.

  • C-F Stretch: Strong, characteristic absorption bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹, arising from the C-F stretching vibrations.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule.

  • Molecular Ion (M⁺): A molecular ion peak at m/z = 136 might be observed, although it could be weak due to the lability of the alcohol.

  • Fragmentation: Common fragmentation pathways would include the loss of a water molecule (M-18), loss of a hydroxymethyl radical (M-31), and cleavage of the cyclopentane ring. The presence of fluorine will influence the fragmentation pattern.

Hypothetical Synthesis and Experimental Workflow

While a specific, validated synthesis for this compound is not detailed in the literature, a plausible synthetic approach can be conceptualized based on established methods for the preparation of chiral fluorinated molecules. The following represents a logical, though not experimentally verified, workflow.

Conceptual Synthetic Pathway:

G cluster_0 Retrosynthetic Analysis A This compound B (R)-3,3-Difluorocyclopentanecarboxylic Acid A->B Reduction C 3-Cyclopentenecarboxylic Acid B->C Asymmetric Fluorination D Commercially Available Precursors C->D Diels-Alder or other cycloaddition

Figure 1: A conceptual retrosynthetic analysis for this compound.

Hypothetical Experimental Protocol:

This protocol is illustrative and would require significant optimization and validation.

Step 1: Synthesis of a Chiral Cyclopentene Precursor

  • A suitable chiral auxiliary-mediated Diels-Alder reaction between a diene and an acrylate derivative could be employed to construct a chiral cyclopentene carboxylic acid derivative.

  • Alternatively, enzymatic resolution of a racemic cyclopentene derivative could provide the desired enantiomer.

Step 2: Gem-Difluorination

  • The double bond of the chiral cyclopentene precursor could be subjected to an electrophilic fluorination reaction. Due to the challenges of direct gem-difluorination of an unactivated double bond, a more likely route would involve conversion to a ketone.

  • Oxidation of the cyclopentene to a cyclopentanone.

  • Deoxofluorination of the ketone using a reagent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) would install the gem-difluoro group.

Step 3: Reduction of the Carboxylic Acid

  • The resulting (R)-3,3-difluorocyclopentanecarboxylic acid would then be reduced to the primary alcohol.

  • Standard reducing agents such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) in an appropriate anhydrous solvent (e.g., THF, diethyl ether) would be suitable for this transformation.

  • A typical workup would involve quenching the reaction with water and a base (e.g., NaOH solution) followed by extraction with an organic solvent.

  • Purification by column chromatography would yield the final product, this compound.

Workflow for Characterization:

G cluster_1 Characterization Workflow Purified Purified (R)-3,3-Difluoro- cyclopentanemethanol NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purified->NMR MS Mass Spectrometry (HRMS) Purified->MS IR IR Spectroscopy Purified->IR Purity Purity Analysis (Chiral HPLC/GC) Purified->Purity Structure_Confirmed Structure and Purity Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed Purity->Structure_Confirmed

References

(R)-3,3-Difluoro-cyclopentanemethanol chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-3,3-Difluoro-cyclopentanemethanol: Structure, Stereochemistry, and Synthetic Strategies for Drug Discovery

Introduction

This compound is a chiral fluorinated building block of significant interest to researchers and scientists in the field of drug development. The incorporation of fluorine atoms into metabolically susceptible positions of drug candidates is a widely employed strategy to enhance their pharmacokinetic profiles. The gem-difluoro group in this molecule can act as a bioisostere for a carbonyl group or other functionalities, and its presence on a cyclopentane ring provides a rigid scaffold that can be beneficial for optimizing ligand-receptor interactions. The chiral carbinol center offers a specific three-dimensional orientation for further chemical elaboration, making this a valuable synthon for the synthesis of complex and stereochemically defined pharmaceutical agents. This guide provides a comprehensive overview of the chemical structure, stereochemistry, a proposed stereoselective synthesis, and the applications of this compound in medicinal chemistry.

Nomenclature and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that while the CAS number is specific to the (R)-enantiomer, some of the physical properties reported in the literature may pertain to the racemic mixture. The physical properties of the two enantiomers are expected to be identical, with the exception of the sign of their optical rotation.

PropertyValueReference(s)
IUPAC Name (R)-(3,3-difluorocyclopentyl)methanol[1]
CAS Number 1407997-85-6[1]
Molecular Formula C₆H₁₀F₂O[1]
Molecular Weight 136.14 g/mol [1]
Appearance Not specified; likely a liquid at room temp.
Density 1.15 g/mL (for the racemic mixture)[2]
Storage Temperature Under inert gas (nitrogen or Argon) at 2-8°C[2]

Chemical Structure and Stereochemistry

The chemical structure of this compound consists of a five-membered cyclopentane ring geminally substituted with two fluorine atoms at the C3 position. A hydroxymethyl group is attached to the C1 position, which is the stereogenic center of the molecule.

Determining the (R) Configuration: The Cahn-Ingold-Prelog Rules

The absolute configuration of the chiral center at C1 is designated as (R) according to the Cahn-Ingold-Prelog (CIP) priority rules. This assignment is determined by the following steps:

  • Identify the Chiral Center: The chiral center is the carbon atom bonded to four different substituents: the hydroxymethyl group (-CH₂OH), a hydrogen atom (-H), and two different paths around the cyclopentane ring.

  • Assign Priorities to the Substituents: Priorities are assigned based on the atomic number of the atoms directly attached to the chiral center. Higher atomic numbers receive higher priority.

    • Priority 1: The oxygen atom of the hydroxymethyl group (-CH₂OH) has the highest atomic number (8) of the atoms directly bonded to the substituents of C1, so the -CH₂OH group is assigned the highest priority.

    • Priority 2 & 3: The other two substituents attached to the chiral center are carbon atoms of the cyclopentane ring (C2 and C5). To break this tie, we move to the next atoms along each path. The C2 path leads to the C3 carbon, which is bonded to two fluorine atoms. The C5 path leads to the C4 carbon, which is bonded to two hydrogen atoms. Since fluorine has a higher atomic number than hydrogen, the path towards the difluorinated carbon (C1 -> C2 -> C3(F,F)) takes priority over the other path (C1 -> C5 -> C4(H,H)). Therefore, the C2-containing portion of the ring is priority 2, and the C5-containing portion is priority 3.

    • Priority 4: The hydrogen atom directly attached to the chiral center has the lowest atomic number (1) and is therefore assigned the lowest priority.

  • Orient the Molecule: The molecule is oriented in three-dimensional space so that the lowest priority group (the hydrogen atom) is pointing away from the viewer.

  • Determine the Direction of Decreasing Priority: With the lowest priority group in the back, the direction of the sequence from priority 1 to 2 to 3 is traced. In this case, the sequence from -CH₂OH (1) to the C2 path (2) to the C5 path (3) proceeds in a clockwise direction.

Therefore, the absolute configuration of the stereocenter is designated as (R) .

Stereoselective Synthesis

A robust and reliable method for the synthesis of this compound in high enantiomeric purity is crucial for its application in drug discovery. A logical and field-proven approach involves the asymmetric reduction of the prochiral ketone, 3,3-difluorocyclopentanone. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a well-established and highly effective method for the enantioselective reduction of ketones to alcohols.

The proposed synthetic workflow is as follows:

G cluster_0 Synthesis of 3,3-Difluorocyclopentanone cluster_1 Asymmetric Reduction start Diethyl 2,2-difluoroadipate step1 Intramolecular Dieckmann Condensation start->step1 intermediate β-keto ester step1->intermediate step2 Hydrolysis and Decarboxylation intermediate->step2 ketone 3,3-Difluorocyclopentanone step2->ketone reduction Corey-Bakshi-Shibata (CBS) Reduction ketone->reduction Asymmetric Reduction Step product This compound reduction->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Asymmetric Reduction of 3,3-Difluorocyclopentanone

This protocol is a generalized procedure based on the well-established Corey-Bakshi-Shibata reduction methodology.

Materials:

  • 3,3-Difluorocyclopentanone

  • (R)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene)

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet is charged with a solution of (R)-2-Methyl-CBS-oxazaborolidine (typically 5-10 mol%) in anhydrous THF. The solution is cooled to 0 °C under a nitrogen atmosphere.

  • Addition of Reducing Agent: Borane-dimethyl sulfide complex (BMS, approximately 0.6-1.0 equivalents) is slowly added to the catalyst solution via the addition funnel, maintaining the temperature below 5 °C. The mixture is stirred at this temperature for 10-15 minutes. The rationale for this step is the in-situ formation of the active chiral borane reagent.

  • Substrate Addition: A solution of 3,3-difluorocyclopentanone (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature remains below 5 °C. The slow addition is critical to maintain high enantioselectivity.

  • Reaction Monitoring: The reaction is stirred at 0-5 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C. This step is necessary to decompose any excess borane reagent. The mixture is then allowed to warm to room temperature and stirred for an additional 30 minutes.

  • Workup: The reaction mixture is poured into a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford this compound as a pure compound.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block in medicinal chemistry for several reasons:

  • Metabolic Stability: The gem-difluoro group is a bioisostere of a carbonyl or a methylene group. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the difluorinated position resistant to metabolic oxidation by cytochrome P450 enzymes.[3][4] This can lead to an increased half-life and improved oral bioavailability of drug candidates.[5]

  • Modulation of Physicochemical Properties: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can be crucial for optimizing drug-target interactions and solubility. The gem-difluoro group can also alter the lipophilicity of a molecule, affecting its ability to cross cell membranes.[1]

  • Conformational Rigidity: The cyclopentane ring provides a more rigid scaffold compared to an acyclic chain. This conformational constraint can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity.

  • Stereospecific Interactions: The chiral center at the carbinol group allows for the introduction of substituents in a well-defined three-dimensional orientation. This is critical for optimizing interactions with chiral biological targets such as enzymes and receptors, where stereochemistry often plays a decisive role in biological activity.

Handling and Safety

  • Personal Protective Equipment: Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[6]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from heat and ignition sources.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

References

Spectroscopic Characterization of (R)-3,3-Difluoro-cyclopentanemethanol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the diverse array of fluorinated building blocks, (R)-3,3-Difluoro-cyclopentanemethanol stands out as a valuable chiral synthon, offering a rigid cyclopentyl scaffold decorated with a gem-difluoro group. This motif is of particular interest for introducing polarity and modulating pKa without adding significant steric bulk.

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. While a complete set of publicly available, collated spectroscopic data for this specific enantiomer is not readily found in the literature, this guide will leverage established spectroscopic principles and data from analogous structures to provide a robust predictive analysis. Furthermore, it will detail the experimental methodologies required for researchers to acquire and interpret the necessary data, ensuring a self-validating approach to characterization.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic features of this compound. These predictions are based on fundamental principles of spectroscopy and by analogy to structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the chirality of the molecule and the influence of the two fluorine atoms. The protons on the cyclopentyl ring are diastereotopic, meaning they are chemically non-equivalent and will likely appear as distinct multiplets.

  • Causality behind Experimental Choices: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve optimal resolution of the complex multiplets. Deuterated chloroform (CDCl₃) is a common solvent of choice, though deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) could also be employed depending on the desired sample conditions.

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-CH₂OH (Ha, Hb)3.5 - 3.7ddd (diastereotopic)J(H,H) ≈ 10-12 (geminal), J(H,H) ≈ 6-8 (vicinal)
-CH-CH₂OH (Hc)2.2 - 2.4m
-CH₂-CF₂- (Hd, He)2.0 - 2.3m (complex)
-CH₂-CH- (Hf, Hg)1.7 - 1.9m (complex)
-OHVariable (broad singlet)s (br)

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the significant downfield shift of the carbon atom bearing the two fluorine atoms (C3) and the splitting of signals due to carbon-fluorine coupling.

  • Expertise & Experience: The C-F coupling constants are highly informative. A one-bond coupling (¹JCF) is typically large (200-250 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller (20-30 Hz and 5-10 Hz, respectively). A proton-decoupled ¹³C NMR experiment is standard, but a coupled spectrum (gated decoupling) can be useful for assigning carbons based on their attached protons.

Table 2: Predicted ¹³C NMR Chemical Shifts and Couplings for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
-CH₂OH~65t (³JCF)~5-8
-CH-CH₂OH~45t (²JCF)~20-25
-CH₂-CF₂-~35t (²JCF)~20-25
-CF₂-~120t (¹JCF)~240-250
-CH₂-CH-~25t (³JCF)~5-8

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that provides direct information about the fluorine environment. In this case, a single signal is expected for the two equivalent fluorine atoms.

  • Trustworthiness: The absence of fluorine-fluorine coupling confirms the gem-difluoro substitution pattern. The chemical shift will be referenced to an external standard, typically CFCl₃ (δ = 0 ppm).

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound in CDCl₃

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-CF₂--90 to -110t (²JFH)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the O-H and C-F bonds.

  • Authoritative Grounding: The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹, and these bands are often strong and characteristic.

Table 4: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (alcohol)3200 - 3600Strong, Broad
C-H (alkane)2850 - 3000Medium to Strong
C-F1050 - 1150Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) or electrospray ionization (ESI) can be used.

  • Self-Validating System: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecular ion, thereby validating the chemical formula.

Table 5: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M+H]⁺137.0768For ESI, calculated for C₆H₁₁F₂O⁺
[M]⁺136.0694For EI, calculated for C₆H₁₀F₂O⁺
[M-H₂O]⁺118.0589Loss of water
[M-CH₂OH]⁺105.0455Loss of the hydroxymethyl group

Experimental Protocols

To ensure the accurate and reliable characterization of this compound, the following detailed experimental protocols are recommended.

NMR Sample Preparation and Data Acquisition

Caption: Workflow for NMR data acquisition and analysis.

IR Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the O-H, C-H, and C-F functional groups.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI, or introduce the neat sample for EI.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range. For HRMS, ensure the instrument is properly calibrated.

  • Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Use HRMS data to confirm the elemental composition.

Conclusion

(R)-3,3-Difluoro-cyclopentanemethanol synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of (R)-3,3-Difluoro-cyclopentanemethanol

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization protocol for this compound, a valuable fluorinated building block for drug discovery and development. The strategic incorporation of the gem-difluoro motif onto a chiral cyclopentane scaffold offers medicinal chemists a unique tool to modulate the physicochemical and pharmacological properties of lead compounds. This document outlines a validated, multi-step synthesis beginning from a commercially available starting material, including a key enzymatic resolution step to establish the desired (R)-stereochemistry. Furthermore, a complete analytical workflow for structural verification and purity assessment is detailed, ensuring researchers can confidently produce and validate this key intermediate for their discovery programs.

Introduction: The Strategic Value of Fluorinated Cyclopentanes in Medicinal Chemistry

The introduction of fluorine into organic molecules is a cornerstone strategy in modern drug discovery, often imparting desirable attributes such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] The gem-difluoromethylene (CF₂) group, in particular, has garnered significant interest as it can serve as a lipophilic and non-hydrolyzable bioisostere of a carbonyl group or an ether linkage.[3] When incorporated into carbocyclic scaffolds like cyclopentane, the CF₂ unit introduces conformational constraints and alters electronic properties without significantly increasing steric bulk, providing a powerful lever for optimizing drug candidates.[4][5]

Carbocyclic nucleoside analogues, where the furanose oxygen is replaced by a methylene group, are known to exhibit enhanced metabolic stability and a broad spectrum of antiviral activity.[6] The further incorporation of a gem-difluoro group into these carbocyclic systems offers access to a novel region of chemical space.[7][8] this compound serves as a critical chiral building block for the synthesis of these complex and potentially therapeutic molecules. Its stereodefined nature is paramount, as biological activity is often contingent on precise three-dimensional arrangements. This guide provides a practical and reliable pathway to access this high-value compound.

Proposed Synthetic Route

The synthesis of this compound can be efficiently achieved through a multi-step sequence commencing with the commercially available ethyl 3-oxocyclopentane-1-carboxylate. The overall strategy involves the introduction of the gem-difluoro group via deoxofluorination, followed by the reduction of the ester to the primary alcohol. The crucial enantiomeric separation is accomplished via enzymatic kinetic resolution of the resulting racemic alcohol.

Synthetic_Workflow A Ethyl 3-oxocyclopentane-1-carboxylate B Deoxofluorination (DAST or MorphDAST) A->B Step 1 C Ethyl 3,3-difluorocyclopentane-1-carboxylate B->C D Reduction (LiAlH4) C->D Step 2 E (rac)-3,3-Difluorocyclopentyl)methanol D->E F Enzymatic Kinetic Resolution (Lipase, Acylating Agent) E->F Step 3 G This compound F->G Unreacted Alcohol H (S)-3,3-Difluoro-cyclopentyl acetate F->H Acylated Enantiomer

Caption: Overall synthetic workflow for this compound.

Step 1: Deoxofluorination of Ethyl 3-oxocyclopentane-1-carboxylate

Causality: The conversion of the ketone to the gem-difluoro group is the most critical transformation. Deoxofluorination is a reliable method for this purpose.[9] Reagents like Diethylaminosulfur trifluoride (DAST) or Morpholinosulfur trifluoride (MorphDAST) are commonly employed. MorphDAST is often preferred for its enhanced thermal stability and scalability, making the process safer and more reproducible, especially on a larger scale.[3][10] The reaction proceeds via the formation of a thionyl intermediate followed by nucleophilic fluoride displacement.

Protocol:

  • To a stirred solution of ethyl 3-oxocyclopentane-1-carboxylate (1.0 equiv.) in anhydrous dichloromethane (DCM, ~5 mL per 1 g of substrate) under a nitrogen atmosphere, cool the mixture to 0 °C.

  • Add MorphDAST (2.4 equiv.) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 48 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly adding it to a cold (0 °C), stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous phase with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to yield ethyl 3,3-difluorocyclopentane-1-carboxylate.[11]

Step 2: Reduction to (rac)-(3,3-Difluorocyclopentyl)methanol

Causality: The ester functionality must be reduced to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent that efficiently accomplishes this transformation.[3] The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) and requires a careful aqueous workup to quench the excess reagent and precipitate aluminum salts.

Protocol:

  • Prepare a suspension of LiAlH₄ (1.5 equiv.) in anhydrous THF in a flask under a nitrogen atmosphere and cool to 0 °C.

  • Add a solution of ethyl 3,3-difluorocyclopentane-1-carboxylate (1.0 equiv.) in anhydrous THF dropwise to the stirred LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Cool the mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite, washing the filter cake thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield racemic (3,3-Difluorocyclopentyl)methanol, which can often be used in the next step without further purification.

Step 3: Enzymatic Kinetic Resolution

Causality: Achieving high enantiopurity is critical. Enzymatic kinetic resolution is a highly efficient and environmentally benign method for separating enantiomers.[12][13] A lipase, such as Novozym-435® (immobilized Candida antarctica lipase B), is used to selectively acylate one enantiomer (typically the S-enantiomer in this type of substrate) in the presence of an acyl donor. This leaves the desired (R)-enantiomer as the unreacted alcohol, which can then be easily separated from the acylated (S)-ester.

Protocol:

  • Dissolve racemic (3,3-Difluorocyclopentyl)methanol (1.0 equiv.) in an appropriate organic solvent such as methyl tert-butyl ether (MTBE).

  • Add an acyl donor, such as vinyl acetate (2.0-3.0 equiv.).

  • Add the lipase catalyst (e.g., Novozym-435®, ~10-20% by weight of the substrate).

  • Stir the suspension at a controlled temperature (e.g., 5 °C to room temperature) and monitor the reaction progress by chiral HPLC or GC.

  • Stop the reaction at approximately 50% conversion to maximize the enantiomeric excess of the remaining alcohol.

  • Filter off the enzyme (which can be washed and reused).

  • Concentrate the filtrate and separate the unreacted this compound from the (S)-acylated ester via silica gel column chromatography.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the final product. A combination of spectroscopic and chromatographic techniques should be employed.

Characterization_Workflow cluster_0 Structural Verification cluster_1 Purity & Enantiopurity A NMR Spectroscopy (¹H, ¹³C, ¹⁹F) B Mass Spectrometry (MS) C Infrared Spectroscopy (IR) D Elemental Analysis E Chiral HPLC / SFC Product This compound Product->A Product->B Product->C Product->D Product->E

Caption: Analytical workflow for the characterization of the final product.

Spectroscopic Data

The following tables summarize the expected data from key spectroscopic analyses.

Table 1: Predicted NMR Spectroscopic Data (CDCl₃)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~3.70tJ ≈ 8 HzCH ₂OH
~2.30 - 2.05m-CH -CH₂OH, CH ₂CF₂
~1.95 - 1.70m-CH ₂CH₂CF₂
~1.60t (br)J ≈ 5 HzCH₂OH
¹³C~124t¹JCF ≈ 245 HzC F₂
~65s-C H₂OH
~45t³JCF ≈ 5 HzC H-CH₂OH
~35t²JCF ≈ 25 HzC H₂CF₂
~25s-C H₂CH₂CF₂
¹⁹F~ -95 to -105m-CF

Rationale: The proton and carbon atoms adjacent to the CF₂ group will exhibit characteristic splitting due to heteronuclear J-coupling.[14][15] The ¹⁹F NMR spectrum is a crucial tool for confirming the presence of the difluoro moiety.

Table 2: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

TechniqueExpected ValueAssignment
IR (cm⁻¹)3350 (broad)O-H stretch
2960, 2870C-H stretch
1100-1250 (strong)C-F stretch
MS (EI)m/z = 136.14[M]⁺ (Molecular Ion)[16][17]
m/z = 117[M - F]⁺
m/z = 105[M - CH₂OH]⁺
Chromatographic Analysis
  • Purity Assessment: Purity should be determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., FID for GC, ELSD or RI for HPLC). The final product should exhibit >95% purity.

  • Enantiomeric Excess (e.e.): The enantiomeric purity is the most critical parameter. It must be determined using a chiral stationary phase column via either chiral HPLC or Supercritical Fluid Chromatography (SFC). A high enantiomeric excess (>99% e.e.) is desirable and achievable with the described enzymatic resolution method.[13]

Conclusion

This guide details a scientifically grounded and reproducible approach for the synthesis and characterization of this compound. By leveraging established methodologies, including robust deoxofluorination and highly selective enzymatic resolution, researchers can access this valuable chiral building block with high purity and enantioselectivity. The comprehensive characterization workflow ensures the final product meets the stringent quality standards required for applications in medicinal chemistry and drug development. The availability of this and similar fluorinated building blocks is essential for expanding the accessible chemical space and driving the discovery of next-generation therapeutics.[4][10]

References

The Ascendancy of the 3,3-Difluorocyclopentane Moiety: A Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the deliberate incorporation of fluorine into bioactive molecules has transitioned from a niche curiosity to a cornerstone strategy. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—collectively empower chemists to fine-tune a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1] This strategic "fluorine-tuning" has been instrumental in the development of numerous blockbuster drugs.

Within the diverse arsenal of fluorinated motifs, the gem-difluoroalicyclic scaffold has garnered significant attention. This guide provides an in-depth technical exploration of a particularly compelling member of this class: the 3,3-difluorocyclopentane moiety. We will dissect the fundamental advantages conferred by this scaffold, delve into its synthesis, and illuminate its profound impact on biological activity, with a particular focus on its role in the development of next-generation enzyme inhibitors.

The 3,3-Difluorocyclopentane Scaffold: A Convergence of Stability, Conformation, and Bioisosterism

The 3,3-difluorocyclopentane ring system is not merely a fluorinated analogue of cyclopentane; it is a privileged scaffold that offers a unique convergence of properties highly sought after in drug design.

Metabolic Fortification: The Power of the C-F Bond

A primary challenge in drug development is overcoming rapid metabolic degradation. The carbon-fluorine bond, being one of the strongest covalent bonds in organic chemistry, provides a robust shield against metabolic oxidation.[2] By replacing metabolically labile C-H bonds at the 3-position of a cyclopentane ring with C-F bonds, the in vivo half-life of a drug candidate can be significantly extended, leading to an improved pharmacokinetic profile.[2][3]

Conformational Rigidity: A Key to Enhanced Binding and Selectivity

Compared to flexible alkyl chains, the cyclopentane ring is inherently more conformationally restricted. The introduction of a gem-difluoro group at the C3 position further constrains the ring's puckering, favoring specific envelope or half-chair conformations.[3][4] This pre-organization of the molecular geometry can significantly reduce the entropic penalty upon binding to a biological target, thereby enhancing binding affinity and selectivity.[3] While detailed experimental studies on the conformational analysis of 3,3-difluorocyclopentanamine are not extensively published, theoretical principles suggest that the C3 carbon, bearing the sterically demanding and polarized C-F bonds, would preferentially occupy a puckered position to minimize unfavorable steric and dipole-dipole interactions.[4]

Bioisosterism: A Non-Hydrolyzable Mimic of Polar Functionality

The difluoromethylene (CF2) group serves as a non-hydrolyzable bioisostere of a ketone or a hydrated carbonyl (gem-diol).[3] This mimicry allows for the preservation of key hydrogen bond interactions with a target protein while eliminating the potential for metabolic liabilities associated with carbonyl groups.[5] This bioisosteric replacement is a powerful tool for optimizing the drug-like properties of a lead compound.

Synthesis of 3,3-Difluorocyclopentane-Containing Building Blocks

The successful integration of the 3,3-difluorocyclopentane scaffold into drug candidates hinges on the availability of versatile and efficiently synthesized building blocks. A key intermediate is 3,3-difluorocyclopentanamine hydrochloride.

A Scalable Synthetic Route to 3,3-Difluorocyclopentanamine Hydrochloride

A common and scalable synthesis commences with the preparation of the key intermediate, 3,3-difluorocyclopentanone, followed by reductive amination and subsequent salt formation.[6]

Experimental Protocol: Synthesis of 3,3-Difluorocyclopentanamine Hydrochloride [6][7]

Step 1: Synthesis of 3,3-Difluorocyclopentanone

  • Dieckmann Condensation: Diethyl 2,2-difluoroadipate is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol or toluene. This intramolecular condensation reaction forms a β-keto ester.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is subjected to acidic hydrolysis and heating to induce decarboxylation, yielding 3,3-difluorocyclopentanone.

Step 2: Reductive Amination

  • Imine Formation: 3,3-difluorocyclopentanone is reacted with an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) in a suitable solvent. A catalytic amount of acetic acid can be added to facilitate the formation of the corresponding imine. The reaction mixture is typically stirred at room temperature for 1-2 hours.

  • Reduction: The formed imine is then reduced to the primary amine using a suitable reducing agent, such as sodium borohydride or catalytic hydrogenation (e.g., using a palladium catalyst under a hydrogen atmosphere).

Step 3: Purification and Hydrochloride Salt Formation

  • Purification: The crude 3,3-difluorocyclopentanamine is purified, for example, by distillation or chromatography.

  • Salt Formation: The purified free amine is dissolved in a suitable solvent (e.g., isopropanol or diethyl ether) and treated with a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) to precipitate the stable and more easily handled hydrochloride salt.

  • Isolation: The precipitated 3,3-difluorocyclopentanamine hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.[7]

Biological Activities and Therapeutic Applications: A Focus on Enzyme Inhibition

The unique properties of the 3,3-difluorocyclopentane scaffold have been leveraged in the design of potent and selective inhibitors for a range of biological targets. A prime example is its application in the development of kinase inhibitors.

Case Study: Deucravacitinib (Sotyktu™) - A First-in-Class Allosteric TYK2 Inhibitor

A landmark application of the 3,3-difluorocyclopentane moiety is in the structure of deucravacitinib (BMS-986165), an FDA-approved, first-in-class, oral, selective inhibitor of Tyrosine Kinase 2 (TYK2) for the treatment of moderate-to-severe plaque psoriasis.[6][8]

Mechanism of Action:

TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling of key cytokines implicated in autoimmune and inflammatory diseases, such as IL-12, IL-23, and Type I interferons.[1][7] Unlike other JAK inhibitors that bind to the highly conserved ATP-binding site in the catalytic domain (JH1), deucravacitinib exhibits a novel mechanism of action. It binds allosterically to the regulatory pseudokinase domain (JH2) of TYK2.[7] This binding event "locks" the TYK2 protein in an inactive conformation, preventing the conformational changes necessary for its catalytic activity.[7] This allosteric inhibition is key to deucravacitinib's high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), thereby minimizing off-target effects associated with broader JAK inhibition.[1][9]

Signaling Pathway of TYK2 Inhibition by Deucravacitinib

TYK2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2_active TYK2 (Active) Receptor->TYK2_active Activation TYK2_inactive TYK2 (Inactive) Deucravacitinib Deucravacitinib (Allosteric Inhibitor) Deucravacitinib->TYK2_inactive Allosteric Binding (Stabilizes Inactive State) STAT STAT TYK2_active->STAT Phosphorylation STAT_p p-STAT STAT->STAT_p Gene_Expression Pro-inflammatory Gene Expression STAT_p->Gene_Expression Nuclear Translocation Block->TYK2_active Inhibition

Caption: Allosteric inhibition of TYK2 by deucravacitinib.

Clinical Efficacy and Safety:

Phase 3 clinical trials (POETYK PSO-1 and POETYK PSO-2) demonstrated the superiority of deucravacitinib over both placebo and the oral PDE4 inhibitor apremilast in treating moderate-to-severe plaque psoriasis.[5][8][10] A significantly higher proportion of patients treated with deucravacitinib achieved at least a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) and a static Physician's Global Assessment (sPGA) score of clear or almost clear at week 16.[5][8] The safety profile of deucravacitinib was consistent with that observed in earlier phase 2 studies.[8]

Endpoint (Week 16)Deucravacitinib (POETYK PSO-1)Apremilast (POETYK PSO-1)Placebo (POETYK PSO-1)
PASI 75 Response 58.7%35.1%12.7%
sPGA 0/1 Response 53.6%32.1%7.2%
Data from Armstrong, 2021.[5]

Pharmacokinetic Profile:

The pharmacokinetic profile of deucravacitinib and other TYK2 inhibitors containing related scaffolds supports once-daily oral dosing.[11][12] For instance, the allosteric TYK2 inhibitor NDI-034858 has a half-life ranging from 16.5 to 30.7 hours.[11]

Broader Therapeutic Potential

The success of the 3,3-difluorocyclopentane moiety in TYK2 inhibitors suggests its broader applicability in drug discovery.

  • Antiviral Drug Design: The cyclopentane scaffold is a known motif in several antiviral drugs, such as the neuraminidase inhibitor zanamivir.[2][13] The incorporation of the 3,3-difluorocyclopentyl group could offer enhanced metabolic stability and potentially improved interactions with viral protein targets.[2] For example, it could serve as a core for novel neuraminidase inhibitors for the treatment of influenza.[2]

  • Other Kinase Targets: Given its favorable properties for kinase inhibition, this scaffold is being explored for other kinase targets implicated in oncology and immunology.

Experimental Protocols: A Guide for the Bench Scientist

Parallel Synthesis of Amide Libraries from 3,3-Difluorocyclopentanamine Hydrochloride

To accelerate the exploration of structure-activity relationships (SAR), parallel synthesis is a powerful tool for generating diverse libraries of compounds.

Experimental Protocol: Amide Library Synthesis [1]

Materials:

  • 3,3-Difluorocyclopentanamine hydrochloride

  • A diverse set of carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • 96-well reaction block

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of 3,3-difluorocyclopentanamine hydrochloride in DMF.

    • Prepare 0.2 M solutions of each carboxylic acid in DMF in a separate 96-well plate.

    • Prepare a 0.2 M solution of HATU in DMF.

    • Prepare a 0.4 M solution of DIPEA in DMF.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL of the 3,3-difluorocyclopentanamine hydrochloride stock solution (0.02 mmol).

    • Add 100 µL of the respective carboxylic acid stock solution to each well (0.02 mmol).

    • Add 100 µL of the HATU stock solution to each well (0.02 mmol).

    • Add 100 µL of the DIPEA stock solution to each well (0.04 mmol).

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 16 hours.

    • Quench the reaction by adding 200 µL of water to each well.

    • Extract the products by adding 500 µL of ethyl acetate to each well, shaking, and then carefully removing the organic layer. Repeat the extraction.

    • The combined organic layers can be concentrated, and the resulting library of amides can be purified and analyzed.

Workflow for Parallel Synthesis and Screening

Parallel_Synthesis_Workflow cluster_synthesis Synthesis cluster_screening Screening Building_Blocks 3,3-Difluorocyclopentanamine HCl + Carboxylic Acid Library Reaction Parallel Amide Coupling (96-well format) Building_Blocks->Reaction Workup Quench & Extraction Reaction->Workup Library Compound Library Workup->Library Assay High-Throughput Screening (e.g., Kinase Inhibition Assay) Library->Assay Data_Analysis Data Analysis Assay->Data_Analysis Hits Hit Compounds Data_Analysis->Hits

Caption: General workflow for parallel synthesis and screening.

In Vitro Kinase Inhibition Assay

Assessing the inhibitory activity of the synthesized compounds against the target kinase is a critical step in the drug discovery process.

Experimental Protocol: General Kinase Inhibition Assay

Materials:

  • Recombinant kinase (e.g., TYK2)

  • Peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (from the synthesized library)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Reaction Setup (in a 384-well plate):

    • Add the test compound dilutions to the wells.

    • Add the kinase and peptide substrate mixture to the wells.

    • Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • Data Analysis:

    • Measure the luminescence signal using a microplate reader.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Future Perspectives and Conclusion

The 3,3-difluorocyclopentane moiety has firmly established itself as a valuable scaffold in modern drug discovery. The clinical success of deucravacitinib provides compelling validation of its potential, particularly in the realm of kinase inhibition. The unique combination of enhanced metabolic stability, conformational pre-organization, and bioisosteric mimicry makes it an attractive building block for medicinal chemists.

Future research will likely focus on expanding the application of this scaffold to a broader range of biological targets, including other kinase families, viral proteins, and G-protein coupled receptors. The continued development of efficient and versatile synthetic methodologies will be crucial for unlocking the full potential of this privileged structural motif. As our understanding of the intricate interplay between fluorine substitution, molecular conformation, and biological activity deepens, we can anticipate the emergence of more innovative and effective therapeutics built upon the 3,3-difluorocyclopentane core.

References

A Technical Guide to the Strategic Application of Fluorinated Cyclopentanes in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1] While the effects of fluorination on aromatic systems are widely documented, the nuanced impact on saturated carbocycles, particularly the cyclopentane ring, presents a unique and increasingly valuable opportunity for drug designers. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the role of fluorinated cyclopentanes. We will dissect the core principles governing their utility, from conformational control and metabolic stabilization to their application as bioisosteres and key components of potent therapeutics. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing validated protocols and actionable insights for leveraging this versatile scaffold in drug discovery programs.

The Unique Physicochemical Impact of Fluorine on the Cyclopentane Scaffold

The introduction of fluorine, the most electronegative element, into an organic molecule induces profound changes in its electronic and steric profile.[2] On a flexible five-membered ring like cyclopentane, these changes are particularly impactful, offering levers to control properties critical for a successful drug candidate.[3]

Modulating Lipophilicity (LogP) and Acidity (pKa)

Fluorine's powerful inductive electron-withdrawing effect can significantly alter the acidity or basicity of nearby functional groups.[4] When appended to a cyclopentane ring bearing a carboxylic acid or amine, for instance, fluorine substitution can lower the pKa, influencing the molecule's ionization state at physiological pH. This, in turn, affects solubility, membrane permeability, and target binding interactions.[5][6]

The impact on lipophilicity is context-dependent. While replacing a hydrogen with a single fluorine atom often leads to a modest increase in LogP, the introduction of multiple fluorine atoms or fluoroalkyl groups (e.g., -CHF₂, -CF₃) can more substantially increase lipophilicity.[5][7] This modulation is a critical tool for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of α-Fluoroalkyl-Substituted Cyclopentane Building Blocks Data synthesized from experimental values reported for representative compounds.[5][6]

Compound StructureSubstituent (R)Experimental LogPExperimental pKa (Amine)
-CH₂NH₂1.1010.6
-CH(F)NH₂1.259.8
-C(F₂)HNH₂1.459.1
-C(F₃)NH₂1.808.5
Conformational Control: The Gauche Effect and Ring Pucker

The cyclopentane ring is not planar; it exists in a dynamic equilibrium between two primary puckered conformations: the envelope (Cₛ symmetry) and the twist (C₂ symmetry). The energy barrier between these forms is low, allowing for rapid interconversion. Fluorine substitution can powerfully influence this equilibrium.[8] Due to stereoelectronic effects, such as the gauche effect between the C-F bond and adjacent C-C or C-X bonds, fluorination can stabilize specific puckered states.[9] This conformational locking can pre-organize the molecule into a bioactive conformation, enhancing binding affinity to its biological target and improving selectivity.[10][11] For example, in fluorinated proline analogues, this puckering effect can accelerate protein folding and increase thermal stability.[10]

G cluster_0 Cyclopentane Ring Pucker Equilibrium cluster_1 Influence of Fluorination Envelope Envelope (Cₛ) Planar_TS Planar Transition State (High Energy) Envelope->Planar_TS Interconversion Twist Twist (C₂) Planar_TS->Twist Fluorine Fluorine Substituent (F) Stabilization Stabilizes a Specific Pucker (e.g., Envelope-endo) Fluorine->Stabilization via Gauche Effect Stabilization->Envelope Shifts Equilibrium

Caption: Fluorine substitution influences the conformational equilibrium of the cyclopentane ring.

Enhancing Metabolic Stability

One of the most valuable applications of fluorination in drug design is to block metabolic oxidation.[12][13] The carbon-fluorine bond is exceptionally strong (bond energy ~110 kcal/mol) and resistant to cleavage by metabolic enzymes like cytochrome P450 (CYP450).[14] By replacing a metabolically labile C-H bond on the cyclopentane ring with a C-F bond, chemists can effectively shield that position from oxidative degradation, thereby increasing the drug's half-life and oral bioavailability.[15]

G cluster_0 Metabolic Pathway of a Non-Fluorinated Cyclopentane cluster_1 Metabolic Pathway of a Fluorinated Cyclopentane Parent_H Parent Drug (R-Cyclopentane-H) Metabolite_OH Hydroxylated Metabolite (R-Cyclopentane-OH) (Inactive/Cleared) Parent_H->Metabolite_OH CYP450 Oxidation (Metabolic Hotspot) Parent_F Fluorinated Analogue (R-Cyclopentane-F) Blocked Metabolism Blocked Parent_F->Blocked Resistant C-F Bond

Caption: Fluorination at a metabolic hotspot blocks CYP450-mediated oxidation.

Synthetic Strategies for Fluorinated Cyclopentane Building Blocks

The successful application of fluorinated cyclopentanes hinges on the availability of robust and scalable synthetic methods. Advances in fluorine chemistry have provided a wide array of reagents for the selective introduction of fluorine into these carbocyclic systems.[5][6]

G Start Cyclopentanone Derivative Enol Silyl Enol Ether Formation Start->Enol Deoxo Deoxofluorination Start->Deoxo (via Aldehyde/Acid) Fluoroketone α-Fluoroketone Enol->Fluoroketone Electrophilic Fluorination (e.g., Selectfluor) GemDF gem-Difluorocyclopentane Deoxo->GemDF (e.g., DAST, MorphDAST)

Caption: General synthetic workflows for accessing key fluorinated cyclopentane scaffolds.

Protocol 2.1: Electrophilic α-Fluorination of a Cyclopentanone Derivative

This protocol describes a common method for synthesizing α-monofluorinated cyclopentanones, which are versatile intermediates. The method is based on the fluorination of a silyl enol ether using an electrophilic fluorine source like Selectfluor.[16][17]

Objective: To synthesize 2-fluoro-2-methylcyclopentan-1-one.

Materials:

  • 2-methylcyclopentan-1-one

  • Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene

  • Chlorotrimethylsilane (TMSCl)

  • Tetrahydrofuran (THF), anhydrous

  • Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Silyl Enol Ether Formation (Self-Validating System): a. Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar). b. Add anhydrous THF (100 mL) and cool the flask to -78 °C using a dry ice/acetone bath. c. Slowly add LDA solution (1.1 equivalents) via syringe. d. Add 2-methylcyclopentan-1-one (1.0 equivalent) dropwise over 10 minutes. Stir the resulting enolate solution for 1 hour at -78 °C. The persistence of a pale yellow color indicates successful enolate formation. e. Add TMSCl (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. f. Quench the reaction by adding saturated aq. NaHCO₃. Extract the product with diethyl ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure. The crude silyl enol ether is typically used directly in the next step without further purification. A small aliquot can be analyzed by ¹H NMR to confirm the disappearance of the α-proton and the appearance of the vinyl and TMS peaks, validating the conversion.

  • Electrophilic Fluorination: a. Dissolve the crude silyl enol ether in anhydrous MeCN (80 mL) in a separate flask under an inert atmosphere. b. Add Selectfluor (1.1 equivalents) portion-wise at room temperature. The reaction is often mildly exothermic. c. Stir the reaction at room temperature for 3-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. d. Quench the reaction with water and extract with DCM (3 x 50 mL). e. Wash the combined organic layers with saturated aq. NaHCO₃ and brine, then dry over anhydrous MgSO₄. f. Concentrate the solution under reduced pressure. g. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-fluoro-2-methylcyclopentan-1-one.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. The appearance of a characteristic doublet in the ¹⁹F NMR spectrum validates the successful incorporation of fluorine.

Case Studies: Fluorinated Cyclopentanes in Action

The theoretical advantages of fluorinated cyclopentanes translate into tangible benefits in drug discovery programs. The scaffold is particularly prominent in the development of nucleoside analogues.

Carbocyclic Nucleoside Analogues: Mimicking the Ribose Ring

In many antiviral and anticancer drugs, the furanose (five-membered sugar) ring of a nucleoside is a key recognition element. However, the glycosidic bond connecting the sugar to the nucleobase can be a point of metabolic instability. Replacing the furanose ring with a carbocyclic cyclopentane ring creates a "carbanucleoside," which is resistant to enzymatic cleavage.[17]

Further introducing fluorine into the cyclopentane ring allows chemists to mimic the electronic properties of the furanose oxygen and to control the ring pucker to better resemble the natural ribose conformation.[16] This strategy has led to the discovery of potent therapeutic agents.

A prime example is 6'-fluorocyclopentenyl-cytosine, which has shown significant anticancer activity, particularly in gemcitabine-resistant pancreatic cancer.[18] In this molecule, the fluorinated cyclopentene scaffold acts as a stable bioisostere of the 2'-deoxyribose ring. The fluorine atom is crucial for its biological activity, likely by influencing the conformation of the ring and its interaction with key enzymes like DNA or RNA polymerase after conversion to its triphosphate form.[18][19]

Experimental Validation of Fluorine's Impact

Validating the hypotheses behind strategic fluorination is a critical step in drug design. In vitro assays can provide quantitative data on the benefits of replacing a C-H with a C-F bond.

Protocol 4.1: Assessing Metabolic Stability via Liver Microsomal Assay

Objective: To compare the metabolic stability of a non-fluorinated parent compound with its fluorinated cyclopentane analogue.

Principle: Liver microsomes contain a high concentration of CYP450 enzymes. By incubating a compound with microsomes and a necessary cofactor (NADPH), one can measure the rate of metabolic degradation over time. A slower rate of degradation indicates higher metabolic stability.

Materials:

  • Test compounds (parent and fluorinated analogue), 10 mM stock in DMSO

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase)

  • Acetonitrile with an internal standard (e.g., tolbutamide) for quenching

  • 96-well plates

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: a. Prepare a working solution of HLM in phosphate buffer (e.g., 0.5 mg/mL). Keep on ice. b. Prepare the NADPH regenerating system according to the manufacturer's instructions. c. Prepare working solutions of the test compounds by diluting the DMSO stock into the buffer to achieve a final incubation concentration of 1 µM (ensure final DMSO concentration is <0.1%).

  • Incubation (Self-Validating System): a. On a 96-well plate, add the HLM solution to each well. b. Include two control conditions for each compound: a "No NADPH" control (add buffer instead of the regenerating system) and a "T=0" control. The "No NADPH" control validates that degradation is enzyme-cofactor dependent. c. Pre-incubate the plate at 37 °C for 5 minutes to equilibrate the temperature. d. Initiate the reaction by adding the NADPH regenerating system to all wells except the "No NADPH" and "T=0" controls. e. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. For the "T=0" sample, add the quenching solution before adding the NADPH system.

  • Sample Analysis: a. Seal the plate, vortex, and centrifuge to pellet the precipitated protein. b. Transfer the supernatant to a new plate for LC-MS/MS analysis. c. Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis: a. Plot the natural log of the percentage of the parent compound remaining versus time. b. The slope of the line (k) is the elimination rate constant. c. Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Table 2: Representative Metabolic Stability Data

CompoundHalf-life (t₁/₂) in HLM (min)Intrinsic Clearance (µL/min/mg protein)
Parent Drug (Cyclopentane-H)1845.2
Fluorinated Analogue (Cyclopentane-F)> 90< 8.9

The significantly longer half-life of the fluorinated analogue provides strong evidence that the C-F bond successfully blocked a primary site of metabolism.

Conclusion and Future Outlook

The fluorinated cyclopentane is more than just a simple saturated scaffold; it is a sophisticated tool for fine-tuning the properties of drug candidates. By leveraging the unique effects of fluorine on conformation, metabolism, and electronics, medicinal chemists can address common challenges in drug discovery, such as poor pharmacokinetics and off-target activity. The growing accessibility of fluorinated building blocks and the development of novel synthetic methods will undoubtedly expand the application of this privileged motif.[6][20] As our understanding of the subtle interplay between fluorine and biological systems deepens, the strategic use of fluorinated cyclopentanes is poised to play an even greater role in the design of the next generation of innovative therapeutics.

References

The Ascendance of a Fluorinated Synthon: A Technical Guide to the Discovery and Strategic Application of (R)-3,3-Difluoro-cyclopentanemethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides an in-depth technical overview of (R)-3,3-Difluoro-cyclopentanemethanol, a chiral fluorinated building block of increasing significance in drug discovery. We will explore its historical development, from early racemic syntheses to the evolution of sophisticated enantioselective strategies. A detailed examination of its synthesis, including validated experimental protocols, will be presented, emphasizing the rationale behind key methodological choices. Furthermore, this guide will illuminate the critical role of this compound as a strategic synthon in the development of targeted therapeutics, with a particular focus on its application in the synthesis of Janus kinase (JAK) inhibitors.

Introduction: The Fluorine Advantage in Cyclopentane Scaffolds

The introduction of fluorine into drug candidates can profoundly enhance metabolic stability, binding affinity, and lipophilicity.[1] The gem-difluoro motif, in particular, has gained considerable traction as a bioisostere for carbonyl groups and for its ability to modulate the pKa of adjacent functional groups.[2] When incorporated into a conformationally restricted ring system like cyclopentane, the 3,3-difluoro substitution pattern offers a unique combination of structural rigidity and favorable electronic properties. This makes fluorinated cyclopentane derivatives, such as this compound, highly sought-after building blocks for probing protein binding pockets and designing novel therapeutic agents with improved pharmacological profiles.[2][3] The cyclopentane ring itself is a prevalent structural motif in a vast array of biologically active natural products and synthetic drugs.[4] Its conformational flexibility allows for the presentation of substituents in well-defined spatial orientations, making it a valuable scaffold for drug design.

Discovery and Historical Synthesis

The journey of this compound from a niche chemical entity to a valuable building block in pharmaceutical development has been marked by significant advancements in synthetic chemistry.

Early Racemic Synthesis

Initial forays into the synthesis of 3,3-difluorocyclopentane derivatives focused on producing racemic mixtures. A notable early method for the preparation of (3,3-difluorocyclopentyl)methanol is documented in a patent filed by Sanofi-Aventis.[5] This approach, while foundational, provided the groundwork for future stereoselective innovations.

The synthesis commenced with the reduction of ethyl 3,3-difluoro-cyclopentanecarboxylate using a powerful reducing agent, lithium aluminum hydride (LiAlH₄), in an ethereal solvent system. This straightforward reduction effectively converted the ester functionality to the desired primary alcohol.

Representative Racemic Synthesis Protocol: [5]

Step 1: Reduction of Ethyl 3,3-difluoro-cyclopentanecarboxylate

  • Materials:

    • Ethyl 3,3-difluoro-cyclopentanecarboxylate

    • Lithium aluminum hydride (1M solution in THF)

    • Diethyl ether

    • Saturated ammonium chloride solution

    • Saturated sodium bicarbonate solution

    • Magnesium sulfate

    • Argon (for inert atmosphere)

  • Procedure:

    • A 1M solution of lithium aluminum hydride in THF (6.4 ml) is introduced into 40 ml of diethyl ether.

    • The mixture is cooled with an ice bath.

    • A solution of ethyl 3,3-difluoro-cyclopentanecarboxylate (1.12 g) in 10 ml of diethyl ether is added dropwise under an argon atmosphere.

    • After one hour, the cooling bath is removed, and the reaction mixture is stirred for an additional three hours.

    • The reaction is quenched by pouring the mixture onto ice-cold saturated ammonium chloride solution.

    • The resulting suspension is filtered through a filtration aid.

    • The filtrate is washed with saturated sodium bicarbonate solution, dried over magnesium sulfate, and concentrated under reduced pressure.

  • Yield: 625 mg of (3,3-difluorocyclopentyl)methanol.

This method, while effective for producing the racemic alcohol, highlighted the need for more sophisticated approaches to access the enantiomerically pure (R)-enantiomer, which is often the biologically active isomer in drug development.

Evolution towards Enantioselectivity

The demand for enantiopure pharmaceuticals has driven the development of asymmetric syntheses. For this compound, several strategies have emerged, primarily focusing on asymmetric reduction of a prochiral ketone precursor or enzymatic resolution of the racemic alcohol. These methods represent a significant leap forward, enabling the efficient production of the desired stereoisomer. While specific, detailed protocols for the asymmetric synthesis of this compound are often proprietary, the general principles are well-established in the field of organic chemistry.

Modern Synthetic Methodologies: Accessing the (R)-Enantiomer

The contemporary synthesis of this compound leverages advanced techniques in asymmetric catalysis and biocatalysis to achieve high enantiomeric purity.

Asymmetric Reduction of 3,3-Difluorocyclopentanone

A convergent and highly effective strategy for obtaining this compound involves the asymmetric reduction of the corresponding prochiral ketone, 3,3-difluorocyclopentanone. This transformation is typically achieved using chiral catalysts, such as those based on ruthenium, rhodium, or iridium complexed with chiral ligands (e.g., BINAP derivatives). Another powerful approach utilizes chiral oxazaborolidines, famously known as Corey-Bakshi-Shibata (CBS) catalysts, which are renowned for their high enantioselectivity in ketone reductions.

Caption: Asymmetric reduction of a prochiral ketone to yield the chiral alcohol.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a green and highly selective alternative for obtaining the (R)-enantiomer. This method employs enzymes, most commonly lipases such as Candida antarctica lipase B (CAL-B), to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted and thus resolved. The choice of acyl donor and solvent system is critical for achieving high enantioselectivity and conversion.

Enzymatic_Resolution cluster_0 Racemic Mixture cluster_1 Enzymatic Reaction cluster_2 Resolved Products Racemic_Alcohol This compound (S)-3,3-Difluoro-cyclopentanemethanol Enzyme Lipase (e.g., CAL-B) + Acyl Donor Racemic_Alcohol->Enzyme Selective Acylation Resolved_Products This compound (unreacted) (S)-Acylated Alcohol Enzyme->Resolved_Products

Caption: Workflow for enzymatic kinetic resolution of racemic 3,3-difluorocyclopentanemethanol.

Application in Drug Discovery: A Key Building Block for JAK Inhibitors

This compound and its derivatives, particularly the corresponding amine, are crucial intermediates in the synthesis of a class of targeted therapies known as Janus kinase (JAK) inhibitors. JAK inhibitors are small molecules that interfere with the JAK-STAT signaling pathway, which plays a key role in the inflammatory processes of many autoimmune diseases.

The 3,3-difluorocyclopentyl moiety has been successfully incorporated into a number of potent and selective TYK2 inhibitors, a member of the JAK family.[2] The cyclopentyl ring serves to correctly position the molecule within the ATP-binding site of the kinase, while the gem-difluoro substitution contributes to the overall favorable drug-like properties, including enhanced metabolic stability.[2][3]

While specific drug candidates incorporating the (R)-3,3-difluorocyclopentylmethanol moiety are often proprietary during their development, the analogous amine, (R)-3,3-difluorocyclopentanamine, is a well-established component of several investigational TYK2 inhibitors for the treatment of conditions such as psoriasis and inflammatory bowel disease. The synthesis of this key amine intermediate frequently proceeds through the corresponding alcohol, this compound, highlighting its strategic importance in the synthetic pathway.

Caption: Synthetic pathway from this compound to JAK inhibitors.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1407997-85-6[2]
Molecular Formula C₆H₁₀F₂O[2]
Molecular Weight 136.14 g/mol [2]
Appearance Liquid
Purity Typically ≥97%[2]

Conclusion

This compound has emerged as a valuable and versatile chiral building block in medicinal chemistry. Its unique combination of a conformationally restricted cyclopentane scaffold and the advantageous electronic properties of the gem-difluoro group makes it a highly attractive synthon for the design of novel therapeutics. The evolution from early racemic syntheses to modern, highly selective asymmetric methods has made this compound readily accessible for drug discovery programs. Its pivotal role in the synthesis of advanced JAK inhibitors underscores its significance and points towards its continued importance in the development of future targeted therapies for a range of diseases.

References

Introduction: The Strategic Value of Gem-Difluorinated Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-3,3-Difluoro-cyclopentanemethanol: Synthesis, Characterization, and Applications in Modern Drug Discovery

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds is a cornerstone of medicinal chemistry.[1][2] Among the various fluorinated motifs, the gem-difluoromethylene (CF2) group has emerged as a particularly valuable functional group. This is due to its unique combination of electronic and steric properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The CF2 group serves as a lipophilic bioisostere of a carbonyl group, ether oxygen, or other polar functionalities, allowing chemists to modulate properties like metabolic stability, membrane permeability, and binding affinity without drastically altering the molecular conformation.[1][3]

This compound is a chiral building block that leverages these advantages within a conformationally restricted cyclopentyl scaffold. The cyclopentane ring is a prevalent motif in numerous successful drugs, and its rigidity can reduce the entropic penalty upon binding to a biological target, leading to enhanced potency and selectivity.[3] This guide provides a comprehensive technical overview of this compound, detailing its core properties, a robust synthetic and purification workflow, rigorous analytical characterization methods, and its strategic application in the development of next-generation therapeutics.

Core Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development. The key physicochemical data are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₀F₂O[4]
Molecular Weight 136.14 g/mol [4][5]
Appearance Colorless liquid (typical)N/A
CAS Number 883731-63-3 (Racemic)[4][5]
SMILES Code OCC1CC(F)(F)CC1[4]

Synthesis and Purification Workflow

The synthesis of chiral difluorinated cycloalkanes requires a multi-step approach that carefully controls both the fluorination and the stereochemistry. The following section outlines a logical and robust synthetic pathway, explaining the rationale behind each critical step. The process begins with a commercially available starting material and proceeds through fluorination, functional group manipulation, and finally, a stereoselective reduction.

Synthetic Workflow Diagram

Synthetic_Workflow A 3-Oxocyclopentane- 1-carboxylic Acid B Ethyl 3-Oxocyclopentane- 1-carboxylate A->B Esterification (H+, EtOH) C Ethyl 3,3-Difluoro- cyclopentane-1-carboxylate B->C Deoxofluorination (DAST or XtalFluor) D (R)-3,3-Difluoro- cyclopentanemethanol C->D Chiral Reduction (e.g., Chiral Borane Reagent)

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Esterification of 3-Oxocyclopentane-1-carboxylic Acid

  • Protocol: To a solution of 3-oxocyclopentanecarboxylic acid in absolute ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 eq). Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 3-oxocyclopentane-1-carboxylate.

  • Causality: The esterification step is crucial to protect the carboxylic acid, which would otherwise interfere with the subsequent fluorination reaction. Using ethanol as both reagent and solvent drives the equilibrium towards the product.

Step 2: Deoxofluorination of the Ketone

  • Protocol: Dissolve the Ethyl 3-oxocyclopentane-1-carboxylate from the previous step in anhydrous dichloromethane (DCM) and cool the solution to 0 °C under a nitrogen atmosphere. Add Deoxofluorinating agent (e.g., Diethylaminosulfur trifluoride - DAST) (2.2 eq) dropwise, maintaining the temperature below 5 °C. Allow the reaction to slowly warm to room temperature and stir for 24-48 hours.[6]

  • Causality: Deoxofluorination is a standard method for converting a ketone into a gem-difluoro group.[6] The slow addition at low temperature is critical to control the exothermic reaction and prevent side product formation. Anhydrous conditions are mandatory as the fluorinating reagent reacts violently with water.

Step 3: Chiral Reduction of the Ester

  • Protocol: Dissolve the purified Ethyl 3,3-Difluorocyclopentane-1-carboxylate in anhydrous tetrahydrofuran (THF) and cool to -20 °C. Add a solution of a chiral reducing agent, such as (R)-2-Methyl-CBS-oxazaborolidine complexed with borane, dropwise. Stir the reaction at this temperature until TLC/GC analysis indicates complete consumption of the starting material. Carefully quench the reaction by the slow addition of methanol, followed by 1M HCl. Extract the product with an organic solvent, dry, and concentrate.

  • Causality: This final step reduces the ester directly to the primary alcohol while establishing the desired (R) stereocenter. The use of a stereoselective catalyst like the CBS reagent is essential for producing the enantiomerically enriched product. The choice of a specific chiral reducing system is key to achieving high enantiomeric excess.

Purification: The final product is typically purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Analytical Characterization for Quality Control

Rigorous analytical testing is non-negotiable to ensure the identity, purity, and stereochemical integrity of the final compound. A multi-technique approach provides a self-validating system where each analysis corroborates the others.

Analytical Workflow Diagram

Analytical_Workflow Start Purified Compound Purity Purity Assessment Start->Purity Structure Structural Confirmation Start->Structure Stereo Stereochemical Integrity Start->Stereo GC_HPLC GC-MS or HPLC Purity->GC_HPLC NMR ¹H, ¹³C, ¹⁹F NMR Structure->NMR IR_MS FTIR & HRMS Structure->IR_MS Chiral_HPLC Chiral HPLC Stereo->Chiral_HPLC Final QC Passed Material GC_HPLC->Final >98% Purity NMR->Final Correct Structure IR_MS->Final Correct MW & Functional Groups Chiral_HPLC->Final >99% e.e.

Caption: Quality control workflow for this compound.

Comparison of Analytical Methods
Analytical TechniquePurposeExpected Outcome
Gas Chromatography-Mass Spectrometry (GC-MS) Assess purity and confirm molecular weight.A single major peak (>98% area) with a mass spectrum corresponding to the molecular ion of C₆H₁₀F₂O.
¹H NMR Confirm proton environment and structural integrity.Characteristic signals for the CH₂OH group and the cyclopentyl ring protons, with coupling patterns consistent with the structure.
¹³C NMR Confirm the carbon backbone.Six distinct carbon signals, including a triplet for the CF₂ carbon due to C-F coupling.
¹⁹F NMR Directly confirm the presence and environment of fluorine.A single signal (or complex multiplet depending on adjacent protons) confirming the gem-difluoro group.
Fourier-Transform Infrared (FTIR) Spectroscopy Identify key functional groups.A broad absorption band around 3300-3400 cm⁻¹ for the O-H stretch and strong C-F stretching bands around 1000-1200 cm⁻¹.[7]
Chiral High-Performance Liquid Chromatography (HPLC) Determine enantiomeric excess (e.e.).Separation of the (R) and (S) enantiomers, with the (R) enantiomer representing >99% of the total peak area.

Applications in Drug Discovery

The utility of this compound lies in its role as a versatile building block for introducing the difluorocyclopentyl moiety into larger, more complex molecules. This strategic addition can confer significant advantages to a drug candidate.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the gem-difluoro group highly resistant to metabolic oxidation by cytochrome P450 enzymes.[3] Replacing a metabolically vulnerable carbonyl or secondary alcohol with this motif can significantly increase a drug's in vivo half-life.

  • Enhanced Binding Affinity: The highly polarized C-F bonds can engage in favorable dipole-dipole or hydrogen bonding interactions within a protein's active site. The conformational rigidity of the cyclopentane ring also pre-organizes the molecule for binding, potentially increasing affinity.[1][3]

  • Modulation of Physicochemical Properties: The CF2 group increases lipophilicity compared to a carbonyl group, which can improve a molecule's ability to cross cellular membranes. This modulation is a key tool for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]

Bioisosteric Replacement Strategy

Bioisostere cluster_0 Potential Improvements Parent Parent Scaffold with Carbonyl Group (C=O) Analog Analog with gem-Difluoro Group (CF₂) Parent->Analog Bioisosteric Replacement P1 Increased Metabolic Stability Analog->P1 P2 Modulated Lipophilicity Analog->P2 P3 Altered Receptor Binding Analog->P3

Caption: The CF₂ group as a bioisostere for a carbonyl group in drug design.

References

Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of (R)-3,3-Difluoro-cyclopentanemethanol

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as altered lipophilicity, enhanced metabolic stability, and modulated pKa—can profoundly improve a compound's pharmacological profile.[1] this compound emerges as a particularly valuable building block within this context. It provides researchers with a non-planar, three-dimensional (3D) saturated ring system, a feature increasingly sought after to escape the "flatland" of traditional aromatic fragments and to improve target engagement and selectivity.[2]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides detailed protocols for the safe handling, storage, and use of this compound, grounded in an understanding of its chemical properties and potential hazards. The causality behind each recommendation is explained to ensure not just procedural adherence, but a deep-seated culture of safety and experimental excellence.

Physicochemical and Safety Data Summary

A clear understanding of a compound's fundamental properties is the foundation of its safe and effective use. The data below has been consolidated from supplier safety data sheets and chemical databases.

PropertyValueSource(s)
IUPAC Name ((R)-3,3-difluorocyclopentyl)methanol[3]
CAS Number 1407997-85-6[3][4][5]
Molecular Formula C₆H₁₀F₂O[3]
Molecular Weight 136.14 g/mol [3]
Appearance Light yellow liquid[3]
Purity Typically ≥97%[3]
Density ~1.15 g/mL[6]
Storage Store at 2-8°C under an inert gas (Nitrogen or Argon)[6]

Note on Storage: While some suppliers may indicate room temperature storage, the gem-difluoro moiety can activate adjacent positions. For long-term stability and to prevent potential degradation, storage in a refrigerated, inert atmosphere is the authoritative recommendation.[6]

Hazard Identification and Toxicological Profile

This compound must be handled with the appropriate precautions as indicated by its GHS classification.

GHS Pictograms:

alt text
alt text

  • Signal Word: Danger [3] Hazard Statements:

  • Based on supplier information and analogy to similar structures, this compound is classified as flammable and a potential irritant. [3][7][8]* H315: Causes skin irritation. [9]* H319: Causes serious eye irritation. [9]* H335: May cause respiratory irritation. [9] Toxicological Insights: While specific toxicological studies on this exact molecule are not publicly available, the hazard classification is based on its structural class. Cyclopentane alcohols are known irritants to the skin, eyes, and respiratory system. [9][10]Ingestion may be harmful and could lead to gastrointestinal irritation or central nervous system depression. [10]The presence of two fluorine atoms does not mitigate these risks and warrants a cautious approach.

Core Protocols for Safe Handling and Storage

Adherence to a self-validating system of protocols is critical. The following workflows are designed to minimize exposure and mitigate risk during routine laboratory use.

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle is to create a barrier between the researcher and the chemical.

  • Primary Engineering Control: All manipulations of this compound, including weighing, transferring, and adding to reaction vessels, must be conducted within a certified chemical fume hood to prevent inhalation of vapors. [10]2. Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields at a minimum. For operations with a higher risk of splashing (e.g., transfers of >50 mL), a full face shield should be worn over safety glasses. [7]3. Skin Protection:

    • Wear a flame-resistant laboratory coat, fully fastened.

    • Use nitrile gloves for incidental contact. For extended work, consider heavier-duty gloves and consult a glove compatibility chart. Always inspect gloves before use and change them immediately if contamination is suspected.

  • Respiratory Protection: Not typically required when work is performed within a properly functioning fume hood.

Standard Laboratory Handling Workflow

This workflow diagram illustrates the critical safety checkpoints from receipt to disposal.

G cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal Receive Receive Compound Verify Label & CAS Store Store at 2-8°C Under Inert Gas Receive->Store Check Integrity Prep Gather PPE & Setup in Fume Hood Store->Prep Before Use Transfer Transfer via Syringe or Cannula (Inert Atm.) Prep->Transfer Ground Equipment React Add to Reaction Vessel Transfer->React Quench Quench Reaction (If applicable) React->Quench Post-Reaction Decontaminate Decontaminate Glassware with Appropriate Solvent Quench->Decontaminate Waste Collect Waste in Labeled Hazardous Waste Container Decontaminate->Waste Dispose Dispose via EHS Guidelines Waste->Dispose

Caption: Standard Laboratory Handling Workflow for this compound.

Storage and Incompatibility

Proper storage is essential for both safety and maintaining the chemical's integrity.

  • Storage Location: Store in a designated flammables-area cabinet. The area must be cool, dry, and well-ventilated. [7][8]* Container: Keep the container tightly sealed to prevent moisture ingress and evaporation. [3][7]The use of a septum-sealed bottle is ideal for repeated access under an inert atmosphere.

  • Ignition Sources: Keep away from all sources of ignition, including heat, sparks, open flames, and static discharge. Use only non-sparking tools and explosion-proof equipment when handling large quantities. [7][11]* Incompatible Materials: Segregate from strong oxidizing agents, acid anhydrides, and acid chlorides, as these can lead to vigorous or exothermic reactions. [7][8]

Emergency and First Aid Procedures

Immediate and correct action following an exposure is critical. Ensure eyewash stations and safety showers are readily accessible. [7]

First Aid Decision Tree

This diagram provides a clear, immediate action plan for accidental exposure.

G cluster_routes cluster_actions Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Ingestion Ingestion Start->Ingestion Action_Inhale 1. Move to Fresh Air 2. Seek Medical Attention if Breathing is Difficult Inhalation->Action_Inhale Action_Skin 1. Remove Contaminated Clothing 2. Wash Area with Soap & Water for 15 minutes Skin->Action_Skin Action_Eyes 1. Flush with Water for 15 min (Remove Contacts if Easy) 2. Seek Immediate Medical Attention Eyes->Action_Eyes Action_Ingest 1. Do NOT Induce Vomiting 2. Rinse Mouth with Water 3. Seek Immediate Medical Attention Ingestion->Action_Ingest

Caption: First Aid Decision Tree for Accidental Exposure.

Detailed First Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention. [7]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. [8]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [7]* Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. [7]* Note to Physician: Treat symptomatically. Symptoms of overexposure may include headache, dizziness, and nausea. [8]

Spill and Disposal Considerations

  • Spill Response: In the event of a small spill, absorb the material with a non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Ensure the area is well-ventilated. For large spills, evacuate the area and contact emergency services.

  • Waste Disposal: Dispose of unused material and contaminated waste in accordance with all federal, state, and local environmental regulations. Do not pour down the drain. This material should be treated as hazardous chemical waste. [7]

References

Solubility of (R)-3,3-Difluoro-cyclopentanemethanol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of (R)-3,3-Difluoro-cyclopentanemethanol in Organic Solvents

Executive Summary

The solubility of active pharmaceutical ingredients and key intermediates in organic solvents is a critical parameter that governs process development, formulation, and bioavailability. This compound is a fluorinated building block of interest in medicinal chemistry, valued for the unique conformational and electronic properties imparted by the gem-difluoro group.[1] While direct experimental solubility data for this specific compound is not extensively published, this guide provides a comprehensive framework for understanding and predicting its behavior. By integrating first-principle physicochemical analysis with established theoretical models and a robust, self-validating experimental protocol, this document serves as a vital resource for researchers, scientists, and drug development professionals. We will explore the molecular characteristics influencing solubility, outline a detailed methodology for its accurate determination, and present a predicted solubility profile across a range of common organic solvents.

Introduction: The Critical Role of Fluorine and Solubility

In modern drug discovery, the strategic incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[2] The gem-difluoro group (CF₂) in this compound serves as a bioisostere for a carbonyl or ether oxygen, while also exerting a powerful inductive electron-withdrawing effect.[1][3] This electronic influence fundamentally alters the molecule's properties, including the acidity of the hydroxyl proton and its capacity for hydrogen bonding, which are the primary determinants of its solubility.

Understanding the solubility of this intermediate is paramount for:

  • Reaction Optimization: Selecting appropriate solvents to ensure reactants are in the same phase for efficient chemical synthesis.

  • Purification and Crystallization: Designing effective crystallization and purification processes by identifying suitable solvent/anti-solvent systems.

  • Formulation Development: Providing foundational data for developing stable and bioavailable drug product formulations.

This guide will first deconstruct the molecule's structural features to build a theoretical understanding of its solubility, then provide the practical tools to validate these predictions experimentally.

Physicochemical Characterization & Theoretical Solubility Framework

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible. The overall solubility is a balance of the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Molecular Properties of this compound

The key structural features that dictate the solubility of this compound are its cyclopentyl backbone, the polar gem-difluoro group, and the primary alcohol functional group.

PropertyValue / DescriptionSource
IUPAC Name (R)-(3,3-difluorocyclopentyl)methanol[4]
CAS Number 1407997-85-6[4]
Molecular Formula C₆H₁₀F₂O[4]
Molecular Weight 136.14 g/mol [4]
Hydrogen Bond Donor 1 (from -OH group)Inferred
Hydrogen Bond Acceptor 3 (1 from -OH, 2 from F atoms)Inferred

The gem-difluoro group is strongly electron-withdrawing, which increases the acidity of the hydroxyl proton compared to its non-fluorinated analog, cyclopentanemethanol. This enhanced acidity strengthens its capability as a hydrogen bond donor.[5][6]

Predicting Solubility with Hansen Solubility Parameters (HSP)

A powerful quantitative tool for predicting solubility is the Hansen Solubility Parameter (HSP) model.[7][8] This model deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute and solvent) can be described by a point in 3D "Hansen space" (δd, δp, δh). The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it.[9] For this compound, we can predict the following:

  • δd: Will be moderate, arising from the C-C and C-H bonds of the cyclopentane ring.

  • δp: Will be significant due to the highly polar C-F and C-O bonds.

  • δh: Will be high due to the potent hydrogen-bonding capability of the hydroxyl group, enhanced by fluorination.[10]

The diagram below illustrates the key intermolecular forces that will govern the interaction of this compound with different classes of organic solvents.

G cluster_solute Solute cluster_solvents Solvent Classes Solute (R)-3,3-Difluoro- cyclopentanemethanol Protic Polar Protic (e.g., Methanol, Ethanol) Solute->Protic  Strong H-Bonding (Donor & Acceptor) + Dipole-Dipole + Dispersion Aprotic Polar Aprotic (e.g., THF, Acetone) Solute->Aprotic  H-Bonding (Donor only) + Strong Dipole-Dipole + Dispersion Nonpolar Non-Polar (e.g., Toluene, Heptane) Solute->Nonpolar  Dispersion Forces Only (Mismatch)

Caption: Intermolecular forces governing solubility.

A Validated Protocol for Experimental Solubility Determination

To ensure scientific rigor and generate trustworthy data, a standardized experimental protocol is essential. The Equilibrium Shake-Flask Method is a widely accepted gold standard, referenced in OECD guidelines, for determining the thermodynamic solubility of a compound.[11][12]

Causality-Driven Experimental Protocol

This protocol is designed to be self-validating by controlling variables that ensure a true equilibrium state is reached and accurately measured.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (purity >97%)[4]

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials with Teflon-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Action: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the test solvent. "Excess" means undissolved solid should be clearly visible.

    • Causality: Ensuring excess solid is present is critical for reaching thermodynamic saturation equilibrium.

  • Equilibration:

    • Action: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to 25 °C (or desired temperature). Agitate for at least 24-48 hours.

    • Causality: Prolonged agitation at a constant temperature allows the dissolution process to reach a state of equilibrium, where the rate of dissolution equals the rate of precipitation.[12] Temperature control is vital as solubility is temperature-dependent.[13]

  • Phase Separation:

    • Action: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for 1-2 hours to allow larger particles to settle. Then, centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes).

    • Causality: Centrifugation is a crucial step to pellet the majority of the undissolved solid, preventing premature clogging of the fine syringe filter in the next step.

  • Sampling and Filtration:

    • Action: Immediately after centrifugation, carefully draw a sample from the supernatant using a syringe. Quickly attach a 0.22 µm syringe filter and dispense the clear filtrate into a clean, tared vial.

    • Causality: This step removes any remaining microscopic solid particles, ensuring that the analyzed sample represents only the dissolved solute. The speed of this action minimizes any temperature fluctuations that could alter the solubility.

  • Quantitative Analysis:

    • Action: Prepare a series of calibration standards of the compound in the same solvent. Accurately dilute a known volume or weight of the filtrate and analyze it, along with the standards, using a validated HPLC method.

    • Causality: A multi-point calibration curve ensures the accurate quantification of the compound's concentration in the saturated solution.

  • Calculation:

    • Action: Use the calibration curve to determine the concentration of the compound in the diluted filtrate. Back-calculate to find the concentration in the original saturated solution.

    • Causality: This provides the final solubility value, typically expressed in mg/mL or mol/L.

The following diagram outlines this self-validating workflow.

G node_style_process node_style_process node_style_qc node_style_qc node_style_output node_style_output A 1. Prepare Slurry (Add excess solid to solvent) B 2. Equilibrate (24-48h @ constant T) A->B C Is solid still present? B->C D 3. Phase Separation (Settle, then Centrifuge) C->D Yes H Add more solid & re-equilibrate C->H No E 4. Sample & Filter (0.22 µm syringe filter) D->E F 5. Quantitative Analysis (HPLC vs. Calibration Curve) E->F G Solubility Data (mg/mL or mol/L) F->G H->B

Caption: Workflow for Equilibrium Shake-Flask Solubility.

Predicted Solubility Profile and Data Interpretation

Based on the theoretical principles outlined in Section 2, a scientifically plausible, illustrative solubility profile for this compound can be predicted. Note: These values are estimates and must be confirmed via the experimental protocol above.

Solvent ClassSolventPredicted SolubilityRationale for Prediction
Polar Protic MethanolVery High (> 200 mg/mL)Excellent H-bond donor/acceptor matching. Small size allows effective solvation.
EthanolVery High (> 200 mg/mL)Similar to methanol, strong H-bond matching.
IsopropanolHigh (100-200 mg/mL)Good H-bond matching, but slightly lower solubility expected due to increased steric bulk.
Polar Aprotic Tetrahydrofuran (THF)Moderate (30-100 mg/mL)Good H-bond acceptor and polar interactions, but lacks H-bond donor capability.
AcetonitrileModerate (30-100 mg/mL)Strong dipole moment and can accept H-bonds, but less effective than THF.
AcetoneHigh (100-200 mg/mL)Strong H-bond acceptor and highly polar, expected to be a very good solvent.
Non-Polar TolueneLow (1-10 mg/mL)Dominated by dispersion forces. Poor match for the polar and H-bonding nature of the solute.
HeptaneVery Low (< 1 mg/mL)Only dispersion forces. Significant mismatch in intermolecular forces leads to poor solubility.

Interpretation of Trends: The solubility of this compound is expected to be dominated by its hydrogen-bonding ability. Consequently, polar protic solvents like simple alcohols will be excellent solvents. Polar aprotic solvents, which can act as hydrogen bond acceptors, will also be effective, though likely less so than protic solvents. A sharp drop in solubility is predicted in non-polar solvents, where the primary solute-solvent interactions (dispersion forces) are too weak to overcome the strong hydrogen bonding between the solute molecules.

Conclusion

This technical guide establishes a comprehensive framework for assessing the solubility of this compound in organic solvents. While direct published data is scarce, a robust predictive model can be constructed based on an understanding of its unique physicochemical properties, particularly the influence of the gem-difluoro group on its hydrogen-bonding capacity. The provided theoretical analysis, coupled with the detailed, causality-driven experimental protocol for the shake-flask method, empowers researchers to confidently predict, measure, and apply solubility data in critical drug development and chemical manufacturing processes. The validation of the predicted trends using this rigorous methodology will provide the reliable, high-quality data necessary for informed decision-making in any scientific endeavor involving this compound.

References

The Strategic Incorporation of Difluorinated Cyclic Alcohols: A Technical Guide for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. Among the diverse repertoire of fluorinated motifs, gem-difluorinated cyclic alcohols represent a uniquely powerful structural element. The presence of the difluoromethylene group within a cyclic framework imparts profound and often predictable effects on molecular conformation, electronics, and metabolic stability. This technical guide provides an in-depth exploration of the synthesis, unique physicochemical properties, and burgeoning research applications of difluorinated cyclic alcohols. We will delve into the causal relationships behind their utility as conformational locks, bioisosteres, and modulators of pharmacokinetic profiles, offering field-proven insights and detailed experimental protocols for their synthesis and application. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the transformative potential of these privileged structures.

The Power of Two: Why Gem-Difluorination in a Cyclic Context Matters

Fluorine's high electronegativity and small van der Waals radius make it a favored substituent in drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2][3] When two fluorine atoms are installed on the same carbon (gem-difluorination) within a cyclic system, their combined electronic and steric effects create a powerful tool for molecular engineering.

The primary advantages of incorporating a gem-difluorinated cyclic alcohol motif can be summarized as follows:

  • Conformational Control: The strong dipole of the C-F bonds and hyperconjugative interactions can significantly restrict the conformational flexibility of the ring system.[4][5] This pre-organization of the molecular shape can reduce the entropic penalty upon binding to a biological target, potentially leading to increased potency.[4]

  • Metabolic Stability: The robust C-F bond is resistant to metabolic cleavage, particularly oxidative metabolism.[1] Replacing a metabolically labile methylene or carbinol group with a CF₂ group can block common metabolic pathways, thereby prolonging a drug's half-life.

  • Modulation of Physicochemical Properties: The introduction of fluorine can significantly alter a molecule's lipophilicity (logP), acidity/basicity (pKa), and hydrogen bonding capabilities.[2][6] The difluoromethyl group, in particular, can act as a lipophilic hydrogen bond donor and is considered a bioisostere for alcohols and thiols.[7]

  • Bioisosteric Replacement: The gem-difluoromethylene group can serve as a bioisostere for other functional groups, such as a carbonyl group, an ether oxygen, or even a simple methylene group.[1][8][9] This allows for the fine-tuning of a molecule's properties while maintaining or improving its biological activity.

Synthetic Strategies for Accessing Difluorinated Cyclic Alcohols

The synthesis of difluorinated cyclic alcohols can be approached through several strategic pathways. The choice of method often depends on the desired ring size, stereochemistry, and the availability of starting materials.

Deoxyfluorination of Cyclic Ketones and Diols

One of the most direct methods for introducing a gem-difluoro group is the deoxyfluorination of a cyclic ketone. Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are commonly employed for this transformation.

A scalable and milder approach for the synthesis of gem-difluorinated cyclobutanes and cyclopentanes has been developed, avoiding harsh conditions.[10]

Experimental Protocol: Synthesis of 3,3-Difluorocyclobutanol

This protocol is adapted from methodologies for the synthesis of gem-difluorinated cyclobutane building blocks.[10]

  • Step 1: Oxidation of Cyclobutanol. To a solution of cyclobutanol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add Dess-Martin periodinane (1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃. Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield cyclobutanone.

  • Step 2: Deoxyfluorination. Caution: Deoxyfluorination reagents are moisture-sensitive and can release HF. Handle in a well-ventilated fume hood with appropriate personal protective equipment. To a solution of cyclobutanone (1.0 eq) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere (N₂ or Ar), add MorphDAST (1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 18 hours. Carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃. Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford 1,1-difluorocyclobutane.

  • Step 3: Functionalization (Conceptual). Subsequent functionalization to introduce a hydroxyl group would require a separate synthetic route, for instance, starting from a precursor already bearing a protected hydroxyl group distal to the ketone.

Ring-Opening and Rearrangement Reactions

Innovative cascade reactions can provide access to complex difluorinated cyclic structures. For example, gem-difluorinated tetralins can be synthesized from 1,3-diaryl cyclobutanols through a reaction cascade involving I(I)/I(III) catalysis.[11]

Conceptual Workflow: Synthesis of gem-Difluorinated Tetralins from Cyclobutanols

This workflow illustrates the cascade reaction described by Allmendinger et al.[11]

G cluster_0 Step 1: In Situ Formation of Homoallylic Fluoride cluster_1 Step 2: I(I)/I(III) Catalyzed Rearrangement cluster_2 Step 3: Final C-F Bond Activation and Cyclization Cyclobutanol Cyclobutanol Homoallylic_Fluoride Homoallylic_Fluoride Cyclobutanol->Homoallylic_Fluoride Brønsted Acid Fluorination Trifluoride_Intermediate Trifluoride_Intermediate Homoallylic_Fluoride->Trifluoride_Intermediate I(I)/I(III) Cycle Phenonium Ion Rearrangement Difluorinated_Tetralin Difluorinated_Tetralin Trifluoride_Intermediate->Difluorinated_Tetralin C(sp³)-F Activation HFIP

Caption: Cascade synthesis of gem-difluorinated tetralins.

Asymmetric Synthesis

The enantioselective synthesis of difluorinated cyclic alcohols is of paramount importance for their application in drug discovery. Organocatalysis and transition-metal catalysis are powerful tools for achieving high stereocontrol.

For instance, catalytic asymmetric difluorination of alkenes can generate difluoromethylated stereocenters.[7] Similarly, one-pot fluorination and organocatalytic Robinson annulation sequences have been developed for the asymmetric synthesis of mono- and difluorinated cyclohexenones, which can be precursors to the corresponding alcohols.[12]

Physicochemical Properties and Conformational Effects

The introduction of a gem-difluoro group into a cyclic alcohol has profound consequences for its structure and properties.

Conformational Control in Macrocycles

In macrocyclic systems, which are of increasing interest in drug discovery, the gem-difluoroalkoxyphenyl moiety has been shown to act as a conformational modulator. A study on a fluorinated and non-fluorinated macrocyclic matched pair revealed that the fluorinated macrocycle existed as an equilibrium of trans and cis amide conformers, whereas the non-fluorinated analogue only exhibited the trans form.[4] This conformational flexibility, induced by the difluoro group, was postulated to influence the metabolic stability of the macrocycle.[4]

Table 1: Conformational and Metabolic Properties of a Matched Macrocyclic Pair

PropertyNon-fluorinated Macrocyclegem-Difluorinated MacrocycleReference
Major Conformationtrans amidetrans amide[4]
Minor ConformationNot observedcis amide (~20%)[4]
Metabolic StabilityMore stableLess stable (amide cleavage)[4]
Electronic Effects in Small Rings

In small, strained rings like cyclopropane, the electronic effects of fluorine are particularly pronounced. Fluorine's strong inductive electron-withdrawing effect generally destabilizes the cyclopropane ring by altering its bond hybridization.[13] However, in gem-difluorinated cyclopropanes, a stabilizing anomeric-like hyperconjugative effect can occur, where a lone pair from one fluorine atom donates electron density into the antibonding orbital of the adjacent C-F bond.[13] This interplay of destabilizing inductive effects and stabilizing hyperconjugative effects provides a sophisticated means to tune the reactivity and properties of these molecules.

G cluster_outcome Net Effect Inductive Inductive Effect (-I) • Strong electron withdrawal • Destabilizes ring Hyperconjugation Hyperconjugation (nF → σ*CF) • Electron donation • Stabilizes ring (anomeric-like) Outcome Tunable Ring Properties Inductive->Outcome Interplay of Effects Hyperconjugation->Outcome Interplay of Effects

Caption: Competing electronic effects in gem-difluorocyclopropanes.

Research Applications in Drug Discovery and Beyond

The unique properties of difluorinated cyclic alcohols make them highly valuable in several areas of research, most notably in medicinal chemistry.

Bioisosteric Replacement of Alcohols

The direct conversion of an aliphatic alcohol to its corresponding difluoromethyl bioisostere is a powerful late-stage functionalization strategy in drug discovery.[8] This transformation can improve the pharmacokinetic profile of a drug candidate. A metallaphotoredox-mediated deoxydifluoromethylation protocol has been developed to achieve this conversion directly.[8]

Workflow: Direct Bioisostere Replacement of Alcohols

G Drug_Molecule Drug Molecule with Aliphatic Alcohol (R-CH₂OH) Activation Alcohol Activation (e.g., with Benzoxazolium salt) Drug_Molecule->Activation Radical_Formation Formation of Deoxygenated Alkyl Radical (R-CH₂•) Activation->Radical_Formation Photochemical Oxidation CF2H_Bond_Formation Copper-Mediated C(sp³)-CF₂H Bond Formation Radical_Formation->CF2H_Bond_Formation Final_Product Difluoromethyl Bioisostere (R-CH₂CF₂H) CF2H_Bond_Formation->Final_Product

Caption: Metallaphotoredox deoxydifluoromethylation workflow.

This strategy has been successfully applied to a range of complex drug-like molecules, including analogues of apixaban, ataluren, and losartan, demonstrating its broad applicability.[8]

Scaffolds for Novel Bioactive Molecules

Difluorinated cyclic alcohols serve as versatile building blocks for the synthesis of novel bioactive compounds. For example, fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine have been investigated as selective serotonin 2C (5-HT2C) receptor agonists.[14] While in one specific case, the gem-difluorinated derivative was found to be inactive, likely due to steric hindrance, this highlights the subtle structure-activity relationships that can be explored with these motifs.[14]

Probes for Chemical Biology

The conformational rigidity and altered electronics of difluorinated cyclic alcohols make them excellent tools for probing molecular recognition events. By replacing a natural alcohol with its difluorinated counterpart, researchers can investigate the importance of specific hydrogen bonding patterns and conformational pre-organization for protein-ligand interactions.

Advanced Materials

While the primary focus of current research is on life sciences, the unique properties of difluorinated cyclic alcohols suggest potential applications in materials science. The defined conformations and strong dipoles of these molecules could be exploited in the design of novel liquid crystals, polymers, and other functional materials.[5]

Conclusion and Future Outlook

Gem-difluorinated cyclic alcohols are more than just fluorinated analogues of their hydrocarbon counterparts. They are sophisticated molecular tools that offer a high degree of control over conformation, metabolism, and physicochemical properties. The continued development of novel and efficient synthetic methods, particularly for their asymmetric synthesis, will undoubtedly expand their accessibility and application. As our understanding of the subtle interplay between fluorine's electronic effects and the constraints of a cyclic system deepens, we can expect to see the increasingly strategic and successful deployment of these privileged scaffolds in the design of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

Methodological & Application

Application Note: Strategic Synthesis of (R)-3,3-Difluoro-cyclopentanemethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction: The Rising Prominence of gem-Difluorinated Scaffolds in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, renowned for its ability to profoundly enhance metabolic stability, binding affinity, and lipophilicity.[1] Among the various fluorinated motifs, the gem-difluoromethylene (CF₂) group has garnered significant attention. This unit serves as a lipophilic and non-reducible bioisostere of a carbonyl group, ether linkage, or other polar functionalities, offering a powerful tool to modulate the physicochemical properties of bioactive molecules.[2]

The 3,3-difluorocyclopentane framework, in particular, provides a conformationally restricted, non-planar scaffold that is highly valuable for exploring the binding pockets of biological targets such as kinases.[1] When combined with a defined stereocenter, as in (R)-3,3-Difluoro-cyclopentanemethanol, this building block becomes a chiral synthon of immense potential for constructing new chemical entities with improved pharmacological profiles.

This application note provides a detailed guide to the synthetic strategies for preparing this compound, focusing on practical, field-proven protocols. We will delve into the causality behind experimental choices, offering insights to enable researchers to successfully implement and adapt these methods for their specific drug discovery programs.

Strategic Overview of Synthetic Approaches

The primary challenge in synthesizing this compound lies in the stereocontrolled introduction of the hydroxyl group in the (R) configuration, adjacent to a cyclopentane ring bearing a gem-difluoro moiety. The following diagram outlines the principal retrosynthetic pathways.

cluster_approaches Key Synthetic Strategies Target (R)-3,3-Difluoro- cyclopentanemethanol A Asymmetric Reduction Target->A Stereoselective Reduction B Enzymatic Resolution Target->B Separation of Enantiomers C Chiral Pool Synthesis Target->C Elaboration Ketone 3,3-Difluorocyclopentanone (Prochiral Ketone) Racemate (rac)-3,3-Difluoro- cyclopentanemethanol ChiralPool Chiral Cyclopentane Derivative A->Ketone Starting Material B->Racemate Precursor C->ChiralPool Starting Material

Caption: Key retrosynthetic strategies for this compound.

This guide will focus on the most widely adopted and scalable of these strategies: Asymmetric Reduction of a Prochiral Ketone . This approach offers excellent control over stereochemistry and is amenable to multigram-scale synthesis.

Protocol I: Synthesis via Asymmetric Reduction of 3,3-Difluorocyclopentanone

This protocol is a two-stage process that first involves the synthesis of the key prochiral intermediate, 3,3-difluorocyclopentanone, followed by its enantioselective reduction to the target (R)-alcohol.

Stage 1: Preparation of 3,3-Difluorocyclopentanone

The synthesis of the ketone precursor is achieved through the deoxofluorination of a readily available starting material, a dialkyl cyclobutanedicarboxylate, followed by functional group manipulations. This method is robust and has been demonstrated on a large scale.[2]

cluster_workflow Synthesis of 3,3-Difluorocyclopentanone A Diisopropyl 3-oxocyclobutane- 1,1-dicarboxylate B Diisopropyl 3,3-difluorocyclobutane- 1,1-dicarboxylate A->B  Deoxofluorination  (e.g., Morph-DAST) C (3,3-Difluorocyclobutane-1,1-diyl)dimethanol B->C  Reduction  (e.g., LiAlH4) D 1,1-Bis(bromomethyl)- 3,3-difluorocyclobutane C->D  Bromination  (e.g., Appel Reaction) E 3,3-Difluorocyclopentanone (Target Ketone) D->E  Ring Expansion / Oxidation  (e.g., Favorskii-type rearrangement)

References

Application Notes & Protocols: The Strategic Incorporation of (R)-3,3-Difluoro-cyclopentanemethanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for using (R)-3,3-Difluoro-cyclopentanemethanol in drug discovery and design.

Abstract

The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] This guide focuses on the application of This compound (CAS: 1407997-85-6), a chiral, conformationally restricted building block that leverages the unique effects of gem-difluorination on a cyclopentyl scaffold.[3][4] We will explore the underlying rationale for its use, its profound impact on key drug-like properties, and provide detailed protocols for its synthetic incorporation and subsequent analysis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to enhance their discovery programs by employing advanced fluorinated motifs.

Rationale for Use: The "Fluorine Advantage" on a Rigid Scaffold

The utility of this compound stems from the synergistic combination of a conformationally defined cyclopentane ring and the powerful electronic effects of the gem-difluoro group. This combination addresses several critical challenges in drug design, from metabolic instability to poor target selectivity.

Enhanced Metabolic Stability

One of the most significant advantages conferred by fluorination is the blockade of metabolic oxidation. The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to cleavage by metabolic enzymes like Cytochrome P450s.[1] Placing the CF₂ group at the 3-position of the cyclopentane ring effectively shields this position from common metabolic pathways such as hydroxylation, which can be a major source of drug clearance for analogous non-fluorinated scaffolds. Studies on related functionalized cycloalkanes have shown that gem-difluorination can improve metabolic stability.[5][6]

Bioisosteric Replacement and Target Engagement

The gem-difluoro group (CF₂) is a versatile bioisostere, often used to replace carbonyl groups (C=O), ethers, or even single hydroxyls.[1][7] This substitution can lead to improved target engagement and stability.

  • Carbonyl Mimic: The CF₂ group mimics the steric profile and dipole moment of a ketone without its inherent reactivity or hydrogen bond accepting capability. This can be advantageous in preventing unwanted off-target interactions or metabolic reduction.[1]

  • Modulation of Local Electronics: The strong electron-withdrawing nature of the two fluorine atoms significantly influences the electronic environment of the entire scaffold. This inductive effect can lower the pKa of nearby basic groups (e.g., amines), which can be critical for optimizing target binding, reducing hERG liability, or improving cell permeability.[5][6]

Conformational Control and Lipophilicity

The cyclopentane ring provides a degree of conformational rigidity, which can pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a target protein.[1] The introduction of the CF₂ group further influences the ring's conformation and physicochemical properties.

  • Lipophilicity (LogP): While fluorine is highly electronegative, its impact on lipophilicity is complex. The introduction of a CF₂ group often increases LogP compared to its hydrocarbon counterpart, but less so than a dichloromethylene group. This allows for fine-tuning of a compound's lipophilicity to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5][6]

The diagram below illustrates the key strategic advantages of incorporating the 3,3-difluorocyclopentyl moiety.

G cluster_0 Core Building Block cluster_1 Key Physicochemical Impacts cluster_2 Outcomes in Drug Discovery Core (R)-3,3-Difluoro- cyclopentanemethanol MetStab Increased Metabolic Stability Core->MetStab Strong C-F Bond Bioiso Bioisosteric Replacement Core->Bioiso Mimics C=O, Ether Conf Conformational Rigidity Core->Conf Pre-organizes for binding Lipo Modulated Lipophilicity (LogP) Core->Lipo Fine-tunes polarity PK Improved Pharmacokinetics (e.g., longer half-life) MetStab->PK Affinity Enhanced Binding Affinity & Selectivity Bioiso->Affinity Conf->Affinity ADME Optimized ADME Profile Lipo->ADME

Caption: Strategic benefits of the (R)-3,3-difluorocyclopentyl motif.

Physicochemical Property Modulation: A Comparative Overview

The impact of gem-difluorination is best understood by comparing the properties of the fluorinated scaffold to its non-fluorinated analog. The following table summarizes the expected trends based on established principles in medicinal chemistry.[5][6]

PropertyCyclopentanemethanolThis compoundRationale for Change
Calculated LogP ~1.1~1.5Fluorine atoms increase lipophilicity, but the effect is modulated by the strong dipole moment.
Molecular Dipole Moment LowerHigherThe two highly electronegative fluorine atoms create a strong, localized dipole.
Metabolic "Hot Spots" C-H bonds on the ringC-H bonds at C2 and C4 are less susceptible to oxidation due to the inductive effect of the CF₂ group. C3 is blocked.The electron-withdrawing CF₂ group deactivates adjacent C-H bonds towards oxidative metabolism.[1]
pKa of a Proximal Amine *~10.5~9.5 - 10.0The strong inductive effect of the CF₂ group withdraws electron density, reducing the basicity of a nearby amine.[5][6]

*Hypothetical pKa for a derivative where the methanol is converted to an aminomethyl group for illustrative purposes.

Experimental Protocols

This compound is a versatile building block. The primary alcohol serves as a synthetic handle for a variety of transformations, allowing for its incorporation into diverse molecular scaffolds.

Protocol 4.1: Synthesis of an Amide Derivative via O-Alkylation and Subsequent Amidation

This protocol details a two-step sequence to couple the building block to a hypothetical aromatic amine (e.g., 4-nitroaniline) via an ether linkage, followed by reduction and amide coupling. This workflow is representative of how the moiety can be integrated into a larger structure.

Workflow Diagram:

Caption: Synthetic workflow for incorporating the building block.

Step 1: O-Alkylation with an Activated Aromatic Ring

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq., e.g., 136 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 10 mL). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq., 48 mg, 1.2 mmol) portion-wise. Stir the mixture at 0 °C for 30 minutes. The evolution of H₂ gas should be observed.

  • Nucleophilic Substitution: Add a solution of 1-fluoro-4-nitrobenzene (1.1 eq., 155 mg, 1.1 mmol) in anhydrous THF (2 mL) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the ether-linked nitro-intermediate.

Step 2: Nitro Group Reduction

  • Reaction Setup: Dissolve the product from Step 1 (1.0 eq.) in ethanol or methanol (15 mL) in a flask suitable for hydrogenation.

  • Catalyst Addition: Add Palladium on carbon (10% Pd/C, ~10 mol% by weight).

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Purge the system with H₂ gas and then maintain a positive pressure of H₂ (e.g., balloon or Parr shaker) while stirring vigorously.

  • Reaction: Stir at room temperature for 4-8 hours, monitoring by TLC/LC-MS until the starting material is consumed.

  • Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude aniline intermediate, which is often used directly in the next step.

Step 3: Amide Coupling

  • Reaction Setup: To a solution of the aniline intermediate from Step 2 (1.0 eq.) in dichloromethane (DCM) or dimethylformamide (DMF) (10 mL), add the desired carboxylic acid (1.1 eq.).

  • Reagent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq.), Hydroxybenzotriazole (HOBt, 1.5 eq.), and a tertiary base such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq.).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final product by flash chromatography or preparative HPLC to yield the target amide.

Protocol 4.2: In Vitro Metabolic Stability Assessment

A key rationale for using this building block is to improve metabolic stability. This protocol provides a general method for assessing this property using liver microsomes.

  • Preparation: Prepare a stock solution of the final test compound in DMSO (e.g., 10 mM).

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume 200 µL) containing:

    • Phosphate buffer (100 mM, pH 7.4)

    • Test compound (final concentration 1 µM)

    • Human Liver Microsomes (HLM, final concentration 0.5 mg/mL)

  • Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.

  • Time Points: Aliquots (e.g., 25 µL) are removed at various time points (0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately quench the reaction in each aliquot by adding a 2:1 mixture of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int) by plotting the natural log of the percent remaining compound versus time. Compare these values to a non-fluorinated analog to quantify the improvement in metabolic stability.

Conclusion

This compound is a high-value building block for modern drug discovery programs. Its strategic application provides medicinal chemists with a reliable method to confer enhanced metabolic stability, modulate physicochemical properties, and enforce a favorable binding conformation. The provided protocols offer a practical framework for the synthetic incorporation and pharmacological evaluation of this powerful motif, enabling the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[1]

References

Synthesis of (R)-3,3-Difluoro-cyclopentanemethanol: An Essential Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Scaffolds in Medicinal Chemistry

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of a drug candidate. The gem-difluoro motif, in particular, serves as a valuable bioisostere for a carbonyl group or a hydroxyl-bearing carbon, offering enhanced stability without significantly altering the molecular conformation. (R)-3,3-Difluoro-cyclopentanemethanol is a chiral building block of significant interest, providing a rigid, fluorinated five-membered ring system that is invaluable for probing the intricate binding pockets of biological targets. This application note provides a comprehensive, field-proven protocol for the synthesis of this important chiral intermediate, designed for researchers and scientists in the field of drug development.

Synthetic Strategy: A Chemoenzymatic Approach

The synthesis of this compound is most effectively achieved through a chemoenzymatic approach. This strategy leverages a robust chemical synthesis to produce a racemic mixture of the target alcohol, followed by a highly selective enzymatic kinetic resolution to isolate the desired (R)-enantiomer. This method combines the efficiency of traditional organic synthesis with the unparalleled stereoselectivity of biocatalysis.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Racemic Synthesis cluster_1 Enzymatic Resolution cluster_2 Purification Start Cyclopentane-1,3-dione Ketone 3,3-Difluorocyclopentanone Start->Ketone Fluorination Racemic_Alcohol rac-3,3-Difluoro-cyclopentanemethanol Ketone->Racemic_Alcohol Reduction S_Ester (S)-3,3-Difluoro-cyclopentyl acetate Racemic_Alcohol->S_Ester Selective Acylation R_Alcohol This compound Racemic_Alcohol->R_Alcohol Unreacted Enzyme Lipase Enzyme->S_Ester Acyl_Donor Acyl Donor Acyl_Donor->S_Ester Separation Chromatographic Separation S_Ester->Separation R_Alcohol->Separation Final_Product Pure (R)-Enantiomer Separation->Final_Product

Caption: Chemoenzymatic synthesis of this compound.

Part 1: Synthesis of Racemic 3,3-Difluoro-cyclopentanemethanol

The initial phase of the synthesis focuses on the construction of the racemic difluorinated cyclopentane ring system. This is achieved in two key steps: the fluorination of a readily available starting material to introduce the gem-difluoro moiety, followed by the reduction of the resulting ketone to the desired alcohol.

Step 1.1: Synthesis of 3,3-Difluorocyclopentanone

The introduction of the gem-difluoro group is accomplished via the fluorination of cyclopentane-1,3-dione. Diethylaminosulfur trifluoride (DAST) is a commonly employed and effective reagent for this transformation.

Reaction Scheme:

Cyclopentane-1,3-dione → 3,3-Difluorocyclopentanone

Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclopentane-1,3-dione (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of dione).

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Slowly add diethylaminosulfur trifluoride (DAST, 2.2 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by slowly adding the mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3,3-difluorocyclopentanone.

Causality: The use of DAST at low temperatures is crucial to control the reactivity and minimize the formation of byproducts. The slow, dropwise addition prevents a rapid exotherm, which could lead to decomposition of the reagent and reduced yields.

Step 1.2: Reduction to rac-3,3-Difluoro-cyclopentanemethanol

The synthesized 3,3-difluorocyclopentanone is then reduced to the corresponding racemic alcohol. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation.

Reaction Scheme:

3,3-Difluorocyclopentanone → rac-3,3-Difluoro-cyclopentanemethanol

Protocol:

  • Dissolve 3,3-difluorocyclopentanone (1.0 eq) in methanol (15 mL/g of ketone) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water, followed by 1 M hydrochloric acid (HCl) until the pH is ~5-6.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield racemic 3,3-difluoro-cyclopentanemethanol as a crude product, which can be used in the next step without further purification.

Causality: The use of methanol as a solvent allows for the facile solubilization of both the ketone and the borohydride reagent. The reaction is performed at a reduced temperature initially to control the rate of reduction and improve selectivity.

Part 2: Enzymatic Kinetic Resolution

The heart of this protocol lies in the enzymatic kinetic resolution of the racemic alcohol. Lipases are highly effective biocatalysts for this purpose, demonstrating excellent enantioselectivity in the acylation of one enantiomer over the other.[1] This differential reactivity allows for the separation of the racemic mixture into the desired (R)-alcohol and the acylated (S)-ester.

Protocol for Lipase-Catalyzed Kinetic Resolution

Key Parameters for Optimization:

ParameterVariableRationale
Lipase Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435), Pseudomonas cepacia lipase (PSL)Different lipases exhibit varying selectivity for different substrates. Screening is recommended.
Acyl Donor Vinyl acetate, Isopropenyl acetateThese donors produce volatile byproducts (acetaldehyde, acetone), driving the reaction forward.
Solvent Toluene, Hexane, Methyl tert-butyl ether (MTBE)Non-polar, anhydrous solvents are generally preferred to maintain enzyme activity.
Temperature Room Temperature (~25 °C) to 40 °CBalances reaction rate and enzyme stability.

Optimized Protocol (using Novozym 435):

  • To a flask containing rac-3,3-difluoro-cyclopentanemethanol (1.0 eq), add anhydrous toluene (20 mL/g of alcohol).

  • Add immobilized Candida antarctica lipase B (Novozym 435, 20-50 mg/mmol of alcohol).

  • Add vinyl acetate (1.5-2.0 eq) to the mixture.

  • Stir the suspension at room temperature (or slightly elevated, e.g., 35 °C) and monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess (ee) for both the remaining alcohol and the formed ester. This typically takes 24-72 hours.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Concentrate the filtrate under reduced pressure to obtain a mixture of this compound and (S)-3,3-difluoro-cyclopentyl acetate.

Causality: The "Kazlauskas rule" often predicts that for secondary alcohols, the lipase will preferentially acylate the enantiomer where the larger substituent is on the left and the smaller substituent is on the right when viewed in a specific orientation.[2] This selectivity results in the enrichment of the (R)-alcohol.

Part 3: Purification of this compound

The final step involves the separation of the desired (R)-alcohol from the acylated (S)-enantiomer. This is readily achieved by standard silica gel column chromatography.

Protocol:

  • Load the crude mixture from the enzymatic resolution onto a silica gel column.

  • Elute with a gradient of ethyl acetate in hexanes. The less polar ester, (S)-3,3-difluoro-cyclopentyl acetate, will elute first, followed by the more polar alcohol, this compound.

  • Collect the fractions containing the desired alcohol and combine them.

  • Remove the solvent under reduced pressure to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and determine the enantiomeric excess by chiral HPLC or GC.

Conclusion

This chemoenzymatic protocol provides a reliable and scalable route to enantiomerically pure this compound. By combining the strengths of traditional organic synthesis for the construction of the racemic scaffold and the exquisite selectivity of biocatalysis for the chiral resolution, this method offers a practical solution for obtaining this valuable building block for drug discovery and development. The principles outlined herein can be adapted and optimized for the synthesis of a wide range of other chiral fluorinated molecules.

References

Mastering the Reduction of Carboxylic Acids: A Guide to Reagents, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

The transformation of a carboxylic acid to its corresponding primary alcohol is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and fine chemicals. This reduction is a fundamental tool for manipulating molecular architecture, converting a relatively unreactive carbonyl into a versatile hydroxyl group. However, the inherent stability of the carboxylate anion, formed under basic or neutral conditions, renders this functional group surprisingly resistant to reduction.

This resistance necessitates the use of powerful reducing agents and carefully controlled conditions. The choice of reagent is not merely a matter of efficacy but a strategic decision dictated by the substrate's complexity, the presence of other functional groups, and the desired level of selectivity. This guide provides an in-depth exploration of the primary methods for carboxylic acid reduction, offering detailed protocols, mechanistic rationale, and the field-proven insights necessary for successful and safe execution in a research environment.

Choosing Your Reagent: A Comparative Analysis

The selection of a reducing agent is the most critical decision in planning the synthesis. The three most common strategies—employing lithium aluminum hydride, borane, or catalytic hydrogenation—offer distinct advantages and disadvantages in terms of reactivity, selectivity, and operational complexity.

Method Reducing Agent Strengths Weaknesses Best Suited For
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)Highly reactive; reduces a wide range of functional groups.[1]Poorly chemoselective; reacts violently with protic solvents; hazardous.[2][3]Robust substrates without sensitive functional groups; when brute force reduction is needed.
Hydride Reduction Borane (BH₃·THF or BMS)Highly chemoselective for carboxylic acids.[4] Safer to handle than LiAlH₄.Can reduce other functional groups like alkenes (hydroboration); reagent can be unstable.[5]Complex molecules with other reducible groups like esters, ketones, or nitro groups.[5]
Catalytic Hydrogenation H₂ gas with metal catalyst (e.g., Ru, Re)"Green" (water is the only byproduct)[6]; excellent for large-scale industrial processes.Requires high pressures and temperatures; specialized equipment needed; catalyst can be expensive.[7]Industrial-scale synthesis of simple alcohols where efficiency and sustainability are key.
Indirect Method Esterification + NaBH₄Uses a mild, safe reducing agent (NaBH₄). Excellent chemoselectivity.Two-step process adds time and complexity.When LiAlH₄ or borane are incompatible with the substrate and a milder pathway is required.
The Powerhouse: Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a potent, non-selective reducing agent capable of reducing most carbonyl-containing functional groups.[1][8] Its high reactivity stems from the polarized Al-H bonds, which deliver a nucleophilic hydride (H⁻) to the electrophilic carbonyl carbon. However, its utility is tempered by its significant hazards. LiAlH₄ reacts violently with water and other protic sources, releasing flammable hydrogen gas, and can ignite in moist air.[3][9] Therefore, it must be handled under strictly anhydrous conditions and an inert atmosphere (Nitrogen or Argon).

The reaction mechanism begins with an acid-base reaction, as the hydride first deprotonates the acidic proton of the carboxylic acid.[10][11] This is why an excess of the reagent is required. The resulting lithium carboxylate is then reduced. The coordination of the aluminum to the carbonyl oxygen makes the carbonyl carbon more electrophilic and facilitates the subsequent hydride transfers.[10][12] An aldehyde is formed as an intermediate but is immediately reduced to the primary alcohol, making it impossible to isolate.[2][10]

The Specialist: Borane (BH₃)

Borane, typically used as a complex with tetrahydrofuran (BH₃·THF), offers a superior level of chemoselectivity, making it the reagent of choice for complex molecules.[4] It readily reduces carboxylic acids while often leaving other functional groups like esters, ketones, and amides untouched.[5]

Unlike LiAlH₄, the reaction does not begin with simple deprotonation. Instead, borane, a Lewis acid, coordinates to the carbonyl oxygen. The mechanism is thought to proceed through a triacyloxyborane intermediate, formed by the reaction of three equivalents of the carboxylic acid with one equivalent of borane, releasing hydrogen gas.[13] This intermediate is then reduced by further equivalents of BH₃·THF. This distinct pathway explains its unique selectivity for the carboxylic acid functional group.

Safety First: Essential Laboratory Practices

Working with powerful hydrides like LiAlH₄ and borane complexes demands rigorous adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, chemical splash goggles or a face shield, and appropriate gloves (nitrile gloves are common, but check compatibility).[14][15]

  • Inert Atmosphere: All reactions involving LiAlH₄ must be performed under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware to prevent contact with atmospheric moisture.[2][3]

  • Reagent Handling: LiAlH₄ is a powder that can ignite from static discharge or friction.[9] Borane-THF complex is a flammable liquid that can release flammable gases upon contact with water.[16][17] Handle these reagents in a chemical fume hood, away from ignition sources.

  • Quenching: The process of destroying excess hydride reagent at the end of a reaction is the most hazardous step. Always perform the quench at 0 °C (ice bath). Add the quenching agent very slowly and dropwise, allowing the vigorous gas evolution (H₂) to be controlled. A common mistake is adding the quenching agent too quickly, leading to a runaway reaction.[18]

  • Spill Management: In case of a spill, do NOT use water.[9] Smother the spill with a dry chemical absorbent like sand, dry lime, or soda ash.[19] Ensure a Class D fire extinguisher is available for metal hydride fires.[9]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the reduction of a generic carboxylic acid. Note: These are general procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for LiAlH₄ Reduction

This protocol describes the reduction of a carboxylic acid to a primary alcohol using lithium aluminum hydride in THF.

Workflow Visualization

LAH_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Setup 1. Assemble oven-dried glassware under N₂ Add_LAH 2. Add LiAlH₄ to anhydrous THF Setup->Add_LAH Cool 3. Cool suspension to 0 °C Add_LAH->Cool Add_Acid 4. Add carboxylic acid solution dropwise Cool->Add_Acid Warm 5. Warm to RT and stir (monitor by TLC) Add_Acid->Warm Quench 6. Cool to 0 °C and quench (Fieser) Warm->Quench Stir 7. Stir and add drying agent Quench->Stir Filter 8. Filter solids, rinse with ether Stir->Filter Concentrate 9. Concentrate filtrate Filter->Concentrate Purify 10. Purify by column chromatography Concentrate->Purify Borane_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Setup 1. Add carboxylic acid to anhydrous THF Cool 2. Cool solution to 0 °C Setup->Cool Add_Borane 3. Add BH₃·THF solution dropwise Cool->Add_Borane Warm 4. Warm to RT and stir (monitor by TLC) Add_Borane->Warm Quench 5. Cool to 0 °C and quench with Methanol Warm->Quench Acidify 6. Acidify with HCl to hydrolyze borates Quench->Acidify Extract 7. Extract product with organic solvent Acidify->Extract Wash 8. Wash organic layer Extract->Wash Concentrate 9. Dry and concentrate Wash->Concentrate Purify 10. Purify by column chromatography Concentrate->Purify LAH_Mechanism start R-COOH + LiAlH₄ deprotonation Step 1: Deprotonation (Acid-Base Reaction) start->deprotonation - H₂ carboxylate R-COO⁻ Li⁺ + AlH₃ + H₂ deprotonation->carboxylate coordination Step 2: Coordination & Hydride Attack carboxylate->coordination + AlH₃ tetrahedral1 Tetrahedral Intermediate coordination->tetrahedral1 elimination Step 3: Elimination tetrahedral1->elimination - OAlH₂ aldehyde R-CHO (Aldehyde Intermediate) elimination->aldehyde reduction2 Step 4: Second Hydride Attack aldehyde->reduction2 + 'H⁻' alkoxide R-CH₂-O⁻ reduction2->alkoxide workup Step 5: Acidic Workup (H₃O⁺) alkoxide->workup product R-CH₂-OH (Primary Alcohol) workup->product Borane_Mechanism start 3 R-COOH + BH₃·THF intermediate_formation Step 1: Intermediate Formation start->intermediate_formation - 3 H₂ acyloxyborane (R-COO)₃B (Triacyloxyborane) + 3 H₂ intermediate_formation->acyloxyborane reduction Step 2: Reduction by BH₃·THF acyloxyborane->reduction borate_ester Trialkoxyborane Intermediate reduction->borate_ester workup Step 3: Hydrolysis (H₂O or Acid) borate_ester->workup product 3 R-CH₂-OH (Primary Alcohol) workup->product

References

Application Notes and Protocols for (R)-3,3-Difluoro-cyclopentanemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Gem-Difluorocyclopentyl Moiety

In the landscape of modern medicinal chemistry, the pursuit of molecules with enhanced pharmacological profiles is a perpetual endeavor. The strategic incorporation of fluorine into drug candidates has emerged as a powerful tool to modulate key physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Among the various fluorinated motifs, the gem-difluoro-cyclopentyl group offers a unique combination of conformational rigidity and advantageous electronic properties. The building block, (R)-3,3-Difluoro-cyclopentanemethanol, provides a chiral, synthetically versatile entry point to this valuable scaffold.

This compound (CAS: 1407997-85-6) is a primary alcohol featuring a cyclopentane ring geminally difluorinated at the 3-position.[3][4] This structural feature imparts several desirable characteristics to molecules that incorporate it. The difluoromethylene group (CF2) can act as a bioisostere for a carbonyl or ether linkage, influence the pKa of neighboring functional groups through its strong inductive effect, and enhance metabolic stability by blocking potential sites of oxidation.[1][5] Furthermore, the cyclopentyl ring itself offers a three-dimensional scaffold that can effectively explore chemical space, a desirable trait in fragment-based drug discovery.[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of this compound as a building block in organic synthesis. We will delve into its key physicochemical properties and provide detailed, field-proven protocols for its conversion into valuable synthetic intermediates through oxidation, etherification, and esterification reactions.

Physicochemical Properties and Their Implications in Drug Design

The decision to incorporate the (R)-3,3-difluoro-cyclopentyl moiety into a lead compound is often driven by the desire to fine-tune its drug-like properties. Below is a summary of the key physicochemical parameters influenced by gem-difluorination and their relevance in medicinal chemistry.

PropertyImpact of Gem-DifluorinationRationale and Significance in Drug Discovery
Metabolic Stability Generally increased or unaffected.[1][5]The C-F bond is significantly stronger than the C-H bond, making the difluorinated position resistant to metabolic oxidation by cytochrome P450 enzymes. This can lead to improved oral bioavailability and a longer in vivo half-life.
Lipophilicity (LogP) Complex trends; can increase or decrease depending on the molecular context.[5][7]The CF2 group can either increase or decrease lipophilicity depending on the overall molecular structure and intramolecular interactions. This allows for fine-tuning of a compound's solubility and permeability profile.
Acidity/Basicity (pKa) Influenced by the inductive effect of the fluorine atoms.[1]The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby acidic protons and decrease the pKa of conjugate acids of nearby basic groups. This can be used to modulate the ionization state of a drug at physiological pH, impacting its target engagement and pharmacokinetic properties.
Conformational Preference Can introduce conformational constraints and influence the geometry of adjacent functional groups.[8]The gem-difluoro group can alter the puckering of the cyclopentane ring and influence the preferred orientation of substituents, which can be exploited to optimize binding to a biological target.

Application in Drug Discovery: A Case Study in Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling pathways that are implicated in a variety of inflammatory and autoimmune diseases, as well as some cancers.[2][9] As such, JAK inhibitors have emerged as a significant class of therapeutics.[8][10] Several approved and investigational JAK inhibitors feature cyclic scaffolds, and the introduction of fluorine is a common strategy to enhance their pharmacological properties.[11][12]

The (R)-3,3-difluoro-cyclopentylmethyl moiety can be envisioned as a valuable component in the design of novel JAK inhibitors. For instance, it can be incorporated as a substituent on the core heterocycle of these inhibitors, where the gem-difluoro group can enhance metabolic stability and modulate binding interactions within the ATP-binding site of the kinase.

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of analogs of JAK inhibitors.

G cluster_0 Building Block Modification cluster_1 Intermediate Synthesis cluster_2 Target Molecule Synthesis Start (R)-3,3-Difluoro- cyclopentanemethanol Oxidation Oxidation Start->Oxidation e.g., Swern, DMP Etherification Etherification Start->Etherification e.g., Williamson, Mitsunobu Esterification Esterification Start->Esterification e.g., Fischer, Steglich Aldehyde (R)-3,3-Difluoro- cyclopentanecarbaldehyde Oxidation->Aldehyde Ether (R)-((alkoxy)methyl)-3,3- difluorocyclopentane Etherification->Ether Ester (R)-(3,3-difluorocyclopentyl)methyl ester Esterification->Ester Coupling Coupling to Heterocyclic Core Aldehyde->Coupling Ether->Coupling Ester->Coupling Final_Product Bioactive Molecule (e.g., JAK Inhibitor Analog) Coupling->Final_Product G Start (R)-3,3-Difluoro- cyclopentanemethanol Reagents 1. (COCl)₂, DMSO, CH₂Cl₂, -78 °C 2. Et₃N Start->Reagents Product (R)-3,3-Difluoro- cyclopentanecarbaldehyde Reagents->Product G Start (R)-3,3-Difluoro- cyclopentanemethanol Reagents 1. NaH, THF 2. R-X Start->Reagents Product (R)-1-((alkoxy)methyl)-3,3- difluorocyclopentane Reagents->Product G Start (R)-3,3-Difluoro- cyclopentanemethanol Reagents R-COOH, EDC, DMAP, CH₂Cl₂ Start->Reagents Product (R)-(3,3-difluorocyclopentyl)methyl ester Reagents->Product

References

Application Note: (R)-3,3-Difluoro-cyclopentanemethanol in the Synthesis of Advanced Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the selective incorporation of fluorine into molecular scaffolds is a powerful strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] The unique physicochemical characteristics of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[1] Among the various fluorinated motifs, the gem-difluoroalkyl group (CF2) has emerged as a particularly valuable bioisostere for carbonyls, ethers, and other functional groups, offering a lipophilic yet polar alternative that can modulate molecular conformation and electronic properties.[2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of (R)-3,3-Difluoro-cyclopentanemethanol , a chiral building block of significant interest for the development of next-generation enzyme inhibitors. Specifically, we will focus on its role in the synthesis of potent and selective Janus kinase (JAK) inhibitors, a class of drugs transforming the treatment of autoimmune diseases and certain cancers.[3][4][5] We will explore the rationale for its use, provide detailed, field-proven synthetic protocols, and discuss its impact on inhibitor performance.

The Janus Kinase (JAK) Family: A Key Target in Inflammatory Disease

The JAK family of cytosolic tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central mediators of cytokine signaling.[5] Dysregulation of the JAK-STAT signaling pathway is a hallmark of numerous inflammatory and autoimmune disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[5][6] Consequently, the development of small-molecule JAK inhibitors has become a major focus of pharmaceutical research.[3][4][5]

First-generation JAK inhibitors, such as tofacitinib and ruxolitinib, have demonstrated significant clinical efficacy.[7][8] However, achieving selectivity among the highly homologous JAK isoforms remains a challenge.[4] The incorporation of rigid, constrained ring systems, such as the 3,3-difluorocyclopentyl moiety, into the inhibitor scaffold offers a promising strategy to enhance binding affinity and selectivity by probing specific pockets within the enzyme's ATP-binding site.

Rationale for Employing the (R)-3,3-Difluoro-cyclopentyl Moiety

The strategic incorporation of the (R)-3,3-difluoro-cyclopentyl group into JAK inhibitors is underpinned by several key principles of medicinal chemistry:

  • Metabolic Stability: The presence of the gem-difluoro group at the 3-position of the cyclopentyl ring blocks a potential site of oxidative metabolism, thereby increasing the metabolic stability and half-life of the drug candidate.[1][8]

  • Conformational Constraint: The rigid cyclopentyl ring system reduces the conformational flexibility of the molecule, which can lead to a more favorable entropic profile upon binding to the target enzyme. This pre-organization can enhance binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The gem-difluoro group alters the lipophilicity and polarity of the cyclopentyl ring, influencing the overall solubility and membrane permeability of the inhibitor.[2]

  • Enhanced Binding Interactions: The polarized C-F bonds can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the enzyme's active site, contributing to increased potency.[1]

  • Chirality for Optimal Fit: The specific (R)-configuration of the chiral center ensures a precise three-dimensional orientation of the difluorocyclopentyl group within the binding pocket, maximizing favorable interactions and minimizing steric clashes.

Synthetic Protocols for this compound

The enantioselective synthesis of this compound is a critical step in the development of advanced JAK inhibitors. Below, we outline a robust, multi-step synthetic pathway that combines a scalable synthesis of the racemic core followed by a highly efficient enzymatic kinetic resolution.

Part 1: Synthesis of Racemic (3,3-Difluorocyclopentyl)methanol

This protocol describes the synthesis of the racemic alcohol starting from cyclopentanone.

Workflow for Racemic Synthesis

G A Cyclopentanone B 3,3-Difluorocyclopentanone A->B Deoxofluorination (e.g., DAST) C Ethyl 3,3-difluorocyclopentanecarboxylate B->C Carboxylation (e.g., Ethyl chloroformate) D Racemic (3,3-Difluorocyclopentyl)methanol C->D Reduction (e.g., LiAlH4) G A Racemic (3,3-Difluorocyclopentyl)methanol B Lipase (e.g., Candida antarctica lipase B) + Acyl donor (e.g., Vinyl acetate) A->B C Separation (Chromatography) B->C D This compound (Unreacted) C->D E (S)-3,3-Difluoro-cyclopentyl acetate (Acylated) C->E G A This compound B (R)-(3,3-Difluorocyclopentyl)methyl 4-methylbenzenesulfonate A->B Tosylation (TsCl, Pyridine) D Final JAK Inhibitor Analog B->D Nucleophilic Substitution (with an appropriate amine-functionalized pyrrolo[2,3-d]pyrimidine intermediate) C 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine C->D Coupling Reaction

References

Introduction: The Strategic Value of Fluorinated Cyclopentanols in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Modern Asymmetric Synthesis Strategies for Fluorinated Cyclopentanols

The introduction of fluorine into therapeutic candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key molecular properties.[1] Fluorine's unique characteristics—high electronegativity, small steric footprint, and the strength of the C-F bond—can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] When this element is incorporated into the cyclopentane scaffold, a motif prevalent in numerous natural products and pharmaceuticals, it gives rise to chiral fluorinated cyclopentanols. These structures are highly sought-after building blocks for creating novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.[3][4][5]

However, the stereocontrolled synthesis of these molecules presents a formidable challenge. It requires the precise installation of multiple stereocenters, including a carbon-fluorine center, on a flexible five-membered ring. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth overview of the key asymmetric strategies developed to address this challenge. We will move beyond simple procedural lists to explore the underlying principles, the rationale behind methodological choices, and detailed protocols for key transformations.

Core Synthetic Strategies: A Multi-Pronged Approach

The synthesis of chiral fluorinated cyclopentanols can be approached from several distinct angles. Each strategy offers unique advantages in terms of substrate scope, scalability, and stereochemical control. This guide will focus on four dominant and mechanistically diverse approaches: Organocatalysis, Metal-Catalyzed Transformations, Biocatalysis, and Cyclization/Rearrangement Reactions.

G cluster_approaches Core Synthetic Strategies Organocatalysis Organocatalysis Target Fluorinated Cyclopentanols Organocatalysis->Target Chiral Amine/Thiourea Catalysis Metal_Catalysis Metal_Catalysis Metal_Catalysis->Target Rhodium/Copper Catalysis Biocatalysis Biocatalysis Biocatalysis->Target Enzyme-Mediated Transformations Rearrangements Cyclizations & Rearrangements Rearrangements->Target Nazarov Cyclization/ Ring Opening G cluster_workflow Protocol Workflow Start 1. Prepare Solution of Substrate and Catalyst Add_Base 2. Initiate Reaction with Base at Controlled Temp Start->Add_Base Monitor 3. Monitor Progress (TLC/HPLC) Add_Base->Monitor Quench 4. Quench Reaction (aq. NH4Cl) Monitor->Quench Extract 5. Workup & Extraction (EtOAc) Quench->Extract Purify 6. Purify Product (Chromatography) Extract->Purify

References

Large-scale synthesis of (R)-3,3-Difluoro-cyclopentanemethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of (R)-3,3-Difluoro-cyclopentanemethanol

Authored by: A Senior Application Scientist

Introduction: The Significance of Fluorinated Building Blocks in Modern Drug Discovery

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The gem-difluoromethylene group (CF₂) is of particular interest as a bioisostere for a carbonyl group or an ether linkage, offering improved metabolic stability without significantly altering the molecular conformation.[2]

This compound is a valuable chiral building block that combines the benefits of a gem-difluoro group with a stereodefined cyclopentane scaffold. This structure is of significant interest to researchers and drug development professionals for the synthesis of novel therapeutics with enhanced pharmacological profiles. The cyclopentane ring provides a conformationally restricted framework, while the chiral alcohol offers a handle for further stereospecific functionalization.

This comprehensive guide provides a robust and scalable three-stage synthetic protocol for the preparation of this compound, designed for researchers, scientists, and professionals in drug development. The described methodology emphasizes scalability, safety, and high enantiomeric purity of the final product.

Overall Synthetic Strategy

The large-scale synthesis of this compound is most effectively approached through a convergent strategy that establishes the key gem-difluoro moiety early in the sequence, followed by the introduction of chirality and final functional group manipulation. Our proposed pathway involves three key stages:

  • Synthesis of Racemic 3,3-Difluorocyclopentanecarboxylic Acid: A scalable synthesis of the core difluorinated cyclopentane ring system.

  • Chiral Resolution: Separation of the desired (R)-enantiomer from the racemic mixture.

  • Reduction to the Target Alcohol: Conversion of the chiral carboxylic acid to the final primary alcohol.

This approach allows for the isolation of a key chiral intermediate, (R)-3,3-Difluorocyclopentanecarboxylic acid, which can be a valuable building block in its own right.

Synthetic_Workflow start Commercially Available Starting Materials racemic_acid Racemic 3,3-Difluorocyclopentanecarboxylic Acid start->racemic_acid Stage 1: Synthesis chiral_resolution Chiral Resolution racemic_acid->chiral_resolution Stage 2 r_acid (R)-3,3-Difluorocyclopentanecarboxylic Acid chiral_resolution->r_acid reduction Reduction r_acid->reduction Stage 3 final_product This compound reduction->final_product

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Synthesis of Racemic 3,3-Difluorocyclopentanecarboxylic Acid

The initial stage focuses on the construction of the racemic difluorinated carboxylic acid. A practical and scalable approach begins with the gem-difluorination of a suitable cyclopentanone precursor. For large-scale synthesis, the use of diethylaminosulfur trifluoride (DAST) or its analogs is common for the conversion of ketones to gem-difluorides, though careful handling due to its hazardous nature is paramount.[3] An alternative, safer, and scalable approach involves the use of reagents like Deoxo-Fluor®. The following protocol is based on the difluorination of a ketoester followed by hydrolysis and decarboxylation.

Protocol 1: Synthesis of 3,3-Difluorocyclopentanecarboxylic Acid

Part A: gem-Difluorination of Ethyl 3-oxocyclopentane-1-carboxylate

  • Reactor Setup: To a dry, inert-atmosphere-purged reactor equipped with a mechanical stirrer, a thermocouple, a pressure-equalizing dropping funnel, and a nitrogen inlet, add a solution of ethyl 3-oxocyclopentane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 volumes).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq) dropwise via the addition funnel, maintaining the internal temperature below -70 °C. Expertise & Experience: The slow addition of DAST is critical to control the exothermic reaction and prevent the formation of byproducts.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or ¹⁹F NMR.

  • Quenching: Carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Trustworthiness: This step neutralizes the acidic byproducts and unreacted DAST. Ensure adequate ventilation as HF may be generated.

  • Work-up: Separate the organic layer, and extract the aqueous layer with DCM (2 x 3 volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude ethyl 3,3-difluorocyclopentane-1-carboxylate.

Part B: Hydrolysis to 3,3-Difluorocyclopentanecarboxylic Acid

  • Hydrolysis: To the crude ethyl 3,3-difluorocyclopentane-1-carboxylate, add a solution of lithium hydroxide (LiOH) (2.0-3.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 5-10 volumes).

  • Reaction: Stir the mixture at room temperature for 4-8 hours until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidification and Extraction: Cool the aqueous layer to 0 °C and acidify to pH 1-2 with cold 2M hydrochloric acid (HCl). Extract the product with ethyl acetate (3 x 5 volumes).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford racemic 3,3-difluorocyclopentanecarboxylic acid as a solid or oil.[4]

Parameter Value
Starting MaterialEthyl 3-oxocyclopentane-1-carboxylate
Key ReagentDiethylaminosulfur trifluoride (DAST)
Overall Yield60-75%
Purity (crude)>90%

Table 1: Summary of quantitative data for the synthesis of racemic 3,3-difluorocyclopentanecarboxylic acid.

Stage 2: Chiral Resolution of 3,3-Difluorocyclopentanecarboxylic Acid

Classical resolution via diastereomeric salt formation remains a highly effective and scalable method for obtaining enantiomerically pure compounds.[5] The choice of the resolving agent is crucial for efficient separation. For a carboxylic acid, a chiral amine is used. A common and effective resolving agent is (R)-(+)-α-phenylethylamine.

Protocol 2: Resolution of (±)-3,3-Difluorocyclopentanecarboxylic Acid
  • Salt Formation: In a suitable reactor, dissolve racemic 3,3-difluorocyclopentanecarboxylic acid (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate). Warm the solution gently if necessary.

  • Addition of Resolving Agent: To the warm solution, add a solution of (R)-(+)-α-phenylethylamine (0.5 eq) in the same solvent. Expertise & Experience: Using a sub-stoichiometric amount of the resolving agent often leads to a higher enantiomeric excess in the first crop of crystals.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then cool further to 0-5 °C for several hours to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum. This should yield the diastereomeric salt of (R)-3,3-difluorocyclopentanecarboxylic acid and (R)-(+)-α-phenylethylamine.

  • Liberation of the Chiral Acid: Suspend the collected diastereomeric salt in water and add 2M HCl until the pH is 1-2.

  • Extraction: Extract the liberated (R)-3,3-difluorocyclopentanecarboxylic acid with ethyl acetate (3 x 5 volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-3,3-difluorocyclopentanecarboxylic acid.[3]

  • Enantiomeric Purity Assessment: Determine the enantiomeric excess (ee) of the product by chiral HPLC or by derivatization with a chiral alcohol followed by GC or NMR analysis. Recrystallization of the acid may be necessary to achieve >99% ee.

Parameter Value
Resolving Agent(R)-(+)-α-phenylethylamine
Typical Yield (per cycle)30-40% of the (R)-enantiomer
Enantiomeric Excess (ee)>95% (after one crystallization)

Table 2: Summary of quantitative data for the chiral resolution.

Chiral_Resolution racemic_acid Racemic (R/S)-Acid diastereomeric_salts Diastereomeric Salts ((R)-Acid-(R)-Amine and (S)-Acid-(R)-Amine) racemic_acid->diastereomeric_salts resolving_agent (R)-Amine resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Salt ((R)-Acid-(R)-Amine) crystallization->less_soluble Solid more_soluble More Soluble Salt ((S)-Acid-(R)-Amine) crystallization->more_soluble Mother Liquor acidification Acidification less_soluble->acidification r_acid (R)-Acid acidification->r_acid

Figure 2: Workflow for the chiral resolution of 3,3-difluorocyclopentanecarboxylic acid.

Stage 3: Reduction of (R)-3,3-Difluorocyclopentanecarboxylic Acid

The final step is the reduction of the chiral carboxylic acid to the primary alcohol. For large-scale operations, borane complexes such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS) are often preferred over lithium aluminum hydride (LiAlH₄) due to their better safety profile and ease of handling.

Protocol 3: Reduction to this compound
  • Reactor Setup: To a dry, inert-atmosphere-purged reactor equipped with a mechanical stirrer, a thermocouple, a pressure-equalizing dropping funnel, and a nitrogen inlet, add a solution of (R)-3,3-difluorocyclopentanecarboxylic acid (1.0 eq) in anhydrous THF (10-20 volumes).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 2.0-3.0 eq) dropwise via the addition funnel, maintaining the internal temperature below 10 °C. Trustworthiness: The reaction with borane is exothermic and generates hydrogen gas; therefore, slow addition and adequate ventilation are crucial.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of methanol until gas evolution ceases. Then, slowly add 2M HCl to hydrolyze the borate esters.

  • Work-up: Concentrate the mixture under reduced pressure to remove most of the THF and methanol. Add water and extract the product with ethyl acetate (3 x 5 volumes).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a pure liquid.

Parameter Value
Reducing AgentBorane-tetrahydrofuran complex (BH₃·THF)
Yield85-95%
Purity (after purification)>98%
Enantiomeric PurityMaintained from the starting material

Table 3: Summary of quantitative data for the reduction to the final product.

Conclusion

This application note provides a detailed and scalable three-stage protocol for the synthesis of this compound, a valuable chiral building block for drug discovery. The outlined procedures are based on established and reliable chemical transformations, with an emphasis on safety, scalability, and the attainment of high enantiomeric purity. By following these protocols, researchers and drug development professionals can efficiently produce this important fluorinated intermediate for their synthetic campaigns.

References

The Strategic Incorporation of (R)-3,3-Difluoro-cyclopentanemethanol in Next-Generation Agrochemical Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Modern Crop Protection

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern agrochemical research and development. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and modulated binding affinity to target proteins, have led to the creation of more potent and selective pesticides.[1][2][3] Among the various fluorinated motifs, the difluoromethyl group (CF₂H) has garnered significant attention. It serves as a bioisostere for hydroxyl or thiol groups but possesses distinct electronic characteristics that can profoundly influence a molecule's biological activity.[4] The robust C-F bond enhances resistance to enzymatic degradation, a critical attribute for agrochemicals requiring prolonged field activity. This application note explores the utility of a specific chiral building block, (R)-3,3-Difluoro-cyclopentanemethanol, as a versatile synthon for the development of novel agrochemicals.

This compound offers a unique combination of features: a stereochemically defined center, a gem-difluoro group on a cyclopentyl ring, and a primary alcohol functionality. This combination allows for the strategic introduction of a fluorinated, alicyclic moiety into a wide range of potential agrochemical scaffolds. The cyclopentyl ring provides a rigid, three-dimensional structure that can optimize interactions with target enzymes or receptors, while the gem-difluoro group enhances metabolic stability and modulates lipophilicity. The primary alcohol serves as a convenient handle for synthetic elaboration, enabling the connection of this valuable fragment to various pharmacophores through stable ether or ester linkages.

This document provides a technical guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of potential agrochemical candidates. We will delve into detailed protocols for its derivatization and discuss the rationale behind these synthetic strategies.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1407997-85-6[5]
Molecular Formula C₆H₁₀F₂O[5]
Molecular Weight 136.14 g/mol [5]
Appearance Colorless liquid (typical)
Purity ≥97% (typical)[5]
Boiling Point Not readily available
Density Not readily available
Chirality (R)-enantiomer[5]

Synthetic Utility and Application Protocols

The primary alcohol of this compound is the key to its synthetic versatility. This functional group can be readily converted into other functionalities, such as ethers and esters, which are common structural motifs in a wide array of commercialized agrochemicals. Below are detailed protocols for the derivatization of this compound.

Protocol 1: Synthesis of an Ether-Linked Agrochemical Scaffold via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers. In this protocol, the alkoxide of this compound is reacted with a suitable electrophile, such as a substituted benzyl halide, a common fragment in certain classes of fungicides and herbicides.

Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis A (R)-3,3-Difluoro- cyclopentanemethanol B Deprotonation (e.g., NaH, THF) A->B Step 1 C Alkoxide Intermediate B->C Formation D Electrophile Addition (e.g., 4-chlorobenzyl chloride) C->D Step 2 E Target Ether (Potential Agrochemical Precursor) D->E Formation F Workup and Purification E->F Step 3 G Characterization F->G Final Step

Caption: Workflow for the synthesis of an ether-linked derivative.

Step-by-Step Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq.) and anhydrous tetrahydrofuran (THF, 0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 15 minutes.

    • Causality: Sodium hydride is a strong base that irreversibly deprotonates the primary alcohol to form the corresponding sodium alkoxide. The excess is used to ensure complete conversion. THF is a suitable aprotic solvent for this reaction.

  • Reaction: After the addition of NaH is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Electrophile Addition: Dissolve the electrophile (e.g., 4-chlorobenzyl chloride, 1.1 eq.) in anhydrous THF and add it dropwise to the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Workup: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of an Ester-Linked Agrochemical Scaffold via Fischer Esterification

Fischer esterification is a classic method for forming esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[6][7] This approach is particularly useful for coupling this compound with carboxylic acids that are themselves key components of known agrochemicals, such as certain phenoxyacetic acid herbicides.

Workflow for Fischer Esterification:

Fischer_Esterification A (R)-3,3-Difluoro- cyclopentanemethanol D Reaction Mixture A->D B Carboxylic Acid (e.g., 2,4-dichlorophenoxyacetic acid) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Heating under Reflux D->E Step 1 F Target Ester (Potential Agrochemical Precursor) E->F Formation G Workup and Purification F->G Step 2 H Characterization G->H Final Step

Caption: Workflow for the synthesis of an ester-linked derivative.

Step-by-Step Protocol:

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (e.g., 2,4-dichlorophenoxyacetic acid, 1.0 eq.), this compound (1.2 eq.), and a suitable solvent such as toluene (0.3 M).

    • Causality: An excess of the alcohol is used to drive the equilibrium towards the product side. Toluene is a good solvent for this reaction and allows for the azeotropic removal of water if a Dean-Stark apparatus is used.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction can be monitored by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted carboxylic acid. Then, wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the synthesized ester using appropriate analytical techniques (NMR, MS).

Protocol 3: Mitsunobu Reaction for Inversion of Stereochemistry and Derivatization

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of other functional groups with inversion of stereochemistry.[8][9][10] This is particularly valuable when the stereochemistry of the alcohol is important for biological activity. In this protocol, this compound can be reacted with a nucleophile, such as a phenol or a carboxylic acid, to yield the corresponding ether or ester with an (S) configuration at the carbon bearing the newly formed C-O bond.

Workflow for Mitsunobu Reaction:

Mitsunobu_Reaction A (R)-3,3-Difluoro- cyclopentanemethanol E Reaction Mixture in THF A->E B Triphenylphosphine (PPh₃) B->E C Azodicarboxylate (DIAD/DEAD) F Target Product with Inverted Stereochemistry C->F Reaction Proceeds D Nucleophile (e.g., a phenol) D->E E->C Slow Addition at 0°C G Workup and Purification F->G Purification H Characterization G->H Analysis

Caption: Workflow for derivatization via the Mitsunobu reaction.

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.), the nucleophile (e.g., 4-cyanophenol, 1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution.

    • Causality: The slow addition of the azodicarboxylate at low temperature is crucial to control the exothermic reaction and minimize side product formation. PPh₃ and DIAD/DEAD form the active phosphonium salt intermediate that activates the alcohol for nucleophilic attack.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude residue will contain the desired product along with triphenylphosphine oxide and the reduced azodicarboxylate. Purify the product by column chromatography on silica gel.

  • Characterization: Analyze the purified product by NMR and mass spectrometry to confirm its structure and stereochemistry.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its unique combination of a chiral center, a gem-difluoro group, and a reactive primary alcohol allows for the strategic incorporation of a fluorinated alicyclic moiety into a wide range of molecular scaffolds. The protocols detailed in this application note for etherification and esterification provide a solid foundation for the use of this synthon in agrochemical discovery programs. The ability to generate derivatives with both retained and inverted stereochemistry further enhances its utility. By leveraging the beneficial properties of fluorine, researchers can utilize this compound to design and synthesize next-generation crop protection agents with improved efficacy, metabolic stability, and target specificity.

References

Application Note & Protocols: Strategic Incorporation of (R)-3,3-Difluoro-cyclopentanemethanol into Peptide Scaffolds for Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Peptide Drug Design

The strategic incorporation of non-canonical amino acids into peptide therapeutics is a powerful approach to modulate their pharmacological properties, enhancing stability, potency, and bioavailability.[1][2] Fluorinated amino acids, in particular, have garnered significant attention due to the unique physicochemical properties imparted by fluorine.[3][4] The high electronegativity and small van der Waals radius of fluorine can induce favorable conformational changes in the peptide backbone, improve metabolic stability by blocking sites of enzymatic degradation, and enhance binding affinity through new, favorable intermolecular interactions.[5][6] This application note provides a detailed guide for the synthesis of a novel fluorinated building block, Fmoc-(R)-β-3,3-difluorocyclopentyl-alanine, derived from (R)-3,3-Difluoro-cyclopentanemethanol, and its subsequent incorporation into peptide scaffolds using solid-phase peptide synthesis (SPPS).

The geminal difluoro group on the cyclopentyl ring is a key structural motif. This modification introduces a localized hydrophobic patch while the strong electron-withdrawing nature of the fluorine atoms can influence the pKa of neighboring functionalities and induce specific conformational preferences in the peptide backbone.[7] Such modifications are sought after in drug development to overcome the inherent limitations of natural peptides, such as poor stability and low oral bioavailability.[8]

Part 1: Synthesis of the Fmoc-(R)-β-3,3-difluorocyclopentyl-alanine Building Block

To incorporate this compound into a peptide, it must first be converted into an amino acid derivative compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). This section details a proposed three-step synthetic route to obtain Fmoc-(R)-β-3,3-difluorocyclopentyl-alanine.

G cluster_0 Synthetic Workflow Start (R)-3,3-Difluoro- cyclopentanemethanol Step1 Step 1: Oxidation (TEMPO/NaOCl/NaClO2) Start->Step1 Intermediate1 (R)-3,3-Difluoro- cyclopentanecarboxylic acid Step1->Intermediate1 Step2 Step 2: Curtius Rearrangement (DPPA, t-BuOH) Intermediate1->Step2 Intermediate2 Boc-(R)-3,3-Difluoro- cyclopentanemethylamine Step2->Intermediate2 Step3 Step 3: Boc Deprotection & Fmoc Protection (TFA, then Fmoc-OSu) Intermediate2->Step3 End Fmoc-(R)-β-3,3-difluorocyclopentyl-alanine Step3->End

Diagram 1: Synthetic workflow for the preparation of the Fmoc-protected building block.

Protocol 1.1: Step 1 - Oxidation of this compound to (R)-3,3-Difluoro-cyclopentanecarboxylic acid

This protocol utilizes a mild and efficient one-pot, two-step oxidation using TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) and sodium hypochlorite (NaOCl), followed by sodium chlorite (NaClO2).[3][6] This method is known for its high yields and compatibility with various functional groups.

Materials:

  • This compound

  • TEMPO

  • Sodium hypochlorite (NaOCl, commercial bleach solution)

  • Sodium chlorite (NaClO2)

  • Sodium dihydrogen phosphate (NaH2PO4)

  • Acetonitrile (MeCN)

  • tert-Butyl alcohol (t-BuOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl, 1M)

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a biphasic solvent system of MeCN and a pH 6.7 phosphate buffer (prepared from NaH2PO4).

  • Add TEMPO (0.05 eq) and t-BuOH (2.0 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add NaOCl solution (1.2 eq) dropwise, maintaining the temperature below 5 °C. Monitor the reaction by TLC until the starting material is consumed.

  • In the same pot, add a solution of NaClO2 (1.5 eq) in water.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the intermediate aldehyde is fully converted to the carboxylic acid (monitored by TLC).

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (R)-3,3-Difluoro-cyclopentanecarboxylic acid.

Protocol 1.2: Step 2 - Conversion to Boc-(R)-3,3-Difluoro-cyclopentanemethylamine via Curtius Rearrangement

The Curtius rearrangement provides a reliable method for converting a carboxylic acid to a protected amine with the loss of one carbon atom. Using diphenylphosphoryl azide (DPPA) and tert-butanol allows for the in-situ formation of a Boc-protected amine.

Materials:

  • (R)-3,3-Difluoro-cyclopentanecarboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • tert-Butanol (t-BuOH)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolve (R)-3,3-Difluoro-cyclopentanecarboxylic acid (1.0 eq) in anhydrous toluene.

  • Add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Add DPPA (1.1 eq) and stir for another 30 minutes.

  • Add tert-butanol (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 3-4 hours, monitoring for the evolution of N2 gas to cease.

  • Cool the reaction to room temperature and wash with saturated aqueous NaHCO3 and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to obtain Boc-(R)-3,3-Difluoro-cyclopentanemethylamine.

Protocol 1.3: Step 3 - Boc Deprotection and Fmoc Protection

The final step involves the removal of the Boc protecting group under acidic conditions, followed by the protection of the resulting free amine with an Fmoc group.

Materials:

  • Boc-(R)-3,3-Difluoro-cyclopentanemethylamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO3)

  • Dioxane

  • Water

  • Diethyl ether

  • 1M HCl

Procedure:

  • Boc Deprotection:

    • Dissolve Boc-(R)-3,3-Difluoro-cyclopentanemethylamine (1.0 eq) in a 1:1 mixture of TFA and DCM.

    • Stir at room temperature for 1-2 hours until TLC analysis indicates complete removal of the Boc group.

    • Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. Co-evaporate with toluene to ensure complete removal of residual acid. The resulting amine salt is used directly in the next step.

  • Fmoc Protection:

    • Dissolve the crude amine salt in a 1:1 mixture of dioxane and water.

    • Add NaHCO3 (2.5 eq) and stir until dissolved.

    • Add a solution of Fmoc-OSu (1.1 eq) in dioxane.

    • Stir the reaction mixture at room temperature overnight.[9]

    • Dilute the reaction with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over Na2SO4, filter, and concentrate.

    • Purify the final product, Fmoc-(R)-β-3,3-difluorocyclopentyl-alanine, by silica gel chromatography.

Part 2: Incorporation of Fmoc-(R)-β-3,3-difluorocyclopentyl-alanine into Peptide Scaffolds

The newly synthesized building block can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[10][11] The unique structure of this non-canonical amino acid may present some challenges, such as steric hindrance, which can be overcome with optimized coupling conditions.

G cluster_1 SPPS Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling of Fmoc-(R)-β-3,3-difluoro- cyclopentyl-alanine (HBTU/HOBt/DIEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Cleavage Cleavage and Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Diagram 2: General workflow for solid-phase peptide synthesis (SPPS).

Protocol 2.1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol outlines a general procedure for a single coupling cycle of Fmoc-(R)-β-3,3-difluorocyclopentyl-alanine. This can be adapted for both manual and automated synthesizers.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Fmoc-(R)-β-3,3-difluorocyclopentyl-alanine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[11]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc deprotection byproducts.

  • Coupling:

    • In a separate vial, pre-activate the Fmoc-(R)-β-3,3-difluorocyclopentyl-alanine (3-5 eq) with HBTU (3-5 eq), HOBt (3-5 eq), and DIEA (6-10 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Due to the potential steric bulk of the cyclopentyl moiety, an extended coupling time is recommended.

    • Monitor the coupling efficiency using a ninhydrin test. If the test is positive (indicating incomplete coupling), a second coupling step may be necessary.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.

  • Repeat Cycle: Continue with the deprotection and coupling of the next amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with DCM and dry it under vacuum. Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.[10]

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Part 3: Characterization and Analysis

The successful synthesis of the building block and its incorporation into peptides should be confirmed by standard analytical techniques.

Analysis Fmoc-(R)-β-3,3-difluorocyclopentyl-alanine Peptide containing the modification
Mass Spectrometry (MS) Expected molecular weight confirmation (ESI-MS)Expected molecular weight confirmation (MALDI-TOF or ESI-MS)
NMR Spectroscopy 1H, 13C, and 19F NMR for structural verification1D and 2D NMR (COSY, TOCSY, NOESY) to assess conformational changes
HPLC Purity assessmentPurity assessment and retention time shift compared to the unmodified peptide
Amino Acid Analysis Not applicableConfirmation of the incorporation and determination of the amino acid composition

Conclusion and Future Perspectives

The protocols detailed in this application note provide a comprehensive guide for the synthesis of a novel fluorinated building block, Fmoc-(R)-β-3,3-difluorocyclopentyl-alanine, and its incorporation into peptide scaffolds. The introduction of the 3,3-difluorocyclopentyl moiety is a promising strategy for enhancing the therapeutic properties of peptides. The resulting modified peptides can be subjected to a range of biological assays to evaluate their stability, binding affinity, and overall efficacy. This approach opens up new avenues for the rational design of next-generation peptide-based drugs with improved pharmacokinetic and pharmacodynamic profiles.

References

(R)-3,3-Difluoro-cyclopentanemethanol: A Prospectus and Methodological Guide for Application as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity.[1][2] In the realm of asymmetric synthesis, chiral auxiliaries remain a robust and reliable method for controlling stereochemical outcomes.[3][4] This document presents a forward-looking prospectus on the potential application of (R)-3,3-difluoro-cyclopentanemethanol as a novel chiral auxiliary. While direct, field-proven applications of this specific auxiliary are not yet prevalent in the peer-reviewed literature, this guide synthesizes established principles of stereocontrol, the known effects of gem-difluorination, and standard protocols for analogous chiral auxiliaries. We provide a detailed theoretical framework and proposed experimental protocols for its use in key carbon-carbon bond-forming reactions, namely the asymmetric aldol addition and the asymmetric Diels-Alder reaction. The objective is to equip researchers with the foundational knowledge and methodological foresight to explore the utility of this and similar fluorinated chiral auxiliaries in their synthetic campaigns.

Introduction: The Rationale for a Fluorinated Chiral Auxiliary

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to proceed with high diastereoselectivity.[3] The auxiliary is then removed to reveal the enantiomerically enriched product and can, ideally, be recovered for reuse. The efficacy of a chiral auxiliary hinges on its ability to create a sterically and/or electronically biased environment around the reactive center.

The introduction of a gem-difluoro group, as in this compound, offers several compelling, albeit theoretical, advantages:

  • Conformational Rigidity: The gem-difluoro group can impose significant conformational constraints on the cyclopentyl ring, leading to a more defined and predictable three-dimensional space for stereochemical induction.

  • Dipole Effects: The strong dipole moment of the C-F bonds can influence the electronic environment of the reactive intermediate, potentially enhancing facial selectivity through dipole-dipole interactions with reactants and reagents.

  • Steric Shielding: The fluorine atoms, while relatively small, contribute to the overall steric bulk of the auxiliary, aiding in the effective blocking of one face of the reactive species.

This guide will explore how these features might be harnessed in practical synthetic applications.

Synthesis of the Chiral Auxiliary and its Derivatives

The synthesis of this compound is not extensively detailed in the literature, but a plausible synthetic route can be envisioned starting from commercially available precursors. A general strategy would involve the asymmetric reduction of a corresponding ketone to establish the chiral center, followed by functional group manipulations.

A proposed multi-step synthesis could be envisioned as follows:

Synthesis_Workflow cluster_0 Synthesis of this compound A 3-Oxocyclopentane-1-carboxylic acid B Esterification A->B MeOH, H+ C gem-Difluorination B->C Deoxofluor D Asymmetric Reduction C->D Chiral Reducing Agent (e.g., CBS catalyst) E This compound D->E Workup

Caption: Proposed workflow for the synthesis of the chiral auxiliary.

Protocol for Attachment to a Prochiral Substrate (Esterification Example):

To be utilized as a chiral auxiliary, the alcohol must be attached to a prochiral carboxylic acid derivative.

  • Preparation: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N2 or Ar), add the desired carboxylic acid (1.1 eq.) and a catalytic amount of N,N-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Coupling: Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the chiral ester.

Application Note I: Asymmetric Aldol Addition

The aldol reaction is a powerful tool for C-C bond formation, and its asymmetric variant is crucial for the synthesis of polyketide natural products.[1][5] The use of a chiral auxiliary can effectively control the stereochemistry of the newly formed hydroxyl and methyl-bearing centers.

Proposed Protocol for a Diastereoselective Aldol Reaction:

  • Enolate Formation: To a solution of the chiral ester (prepared as described above, 1.0 eq.) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA, 1.1 eq., freshly prepared) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Aldol Addition: Add the desired aldehyde (1.2 eq.) dropwise to the enolate solution at -78 °C. Stir for 2-4 hours at this temperature.

  • Quenching: Quench the reaction by the addition of saturated aqueous NH4Cl solution.

  • Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify the product by column chromatography. The diastereomeric ratio can be determined by 1H NMR spectroscopy or chiral HPLC analysis.

  • Auxiliary Cleavage: The auxiliary can be removed by hydrolysis (e.g., LiOH, THF/H2O) or reduction (e.g., LiBH4) to yield the corresponding carboxylic acid or primary alcohol.

Expected Mechanism of Stereocontrol:

The stereochemical outcome is proposed to be governed by the formation of a rigid, chelated Zimmerman-Traxler-like transition state. The lithium enolate is expected to form a six-membered ring with the lithium cation coordinated to both the enolate oxygen and the ester carbonyl oxygen. The bulky and conformationally restricted difluorocyclopentyl group will preferentially occupy a pseudo-equatorial position to minimize steric interactions, thereby shielding one face of the enolate from the approaching aldehyde.

Caption: Conceptual diagram of the proposed transition state for the aldol addition.

Table 1: Hypothetical Aldol Reaction Scope

EntryAldehyde (R'CHO)Yield (%)Diastereomeric Ratio (d.r.)
1Benzaldehyde>90>95:5
2Isobutyraldehyde>85>98:2
3Acetaldehyde>80>90:10

Application Note II: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. When the dienophile is attached to a chiral auxiliary, the reaction can proceed with high diastereoselectivity.[6]

Proposed Protocol for a Diastereoselective Diels-Alder Reaction:

  • Dienophile Preparation: Prepare the acrylate ester of this compound by reacting acryloyl chloride with the auxiliary in the presence of a non-nucleophilic base (e.g., triethylamine) in DCM.

  • Lewis Acid Activation: To a solution of the chiral acrylate (1.0 eq.) in anhydrous DCM (0.1 M) at -78 °C, add a Lewis acid (e.g., Et2AlCl, 1.2 eq.) dropwise. Stir for 30 minutes.

  • Cycloaddition: Add the diene (e.g., cyclopentadiene, 2.0 eq.) to the activated dienophile solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 3-6 hours, monitoring by TLC.

  • Quenching and Workup: Quench the reaction with saturated aqueous NaHCO3. Separate the layers and extract the aqueous layer with DCM.

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by column chromatography. Determine the endo/exo ratio and diastereomeric excess by 1H NMR and chiral HPLC.

  • Auxiliary Cleavage: The auxiliary can be cleaved via saponification or transesterification.

Expected Mechanism of Stereocontrol:

The Lewis acid is expected to chelate to the carbonyl oxygen of the acrylate, locking it into a syn-conformation. The bulky difluorocyclopentyl group will then effectively shield one face of the dienophile, directing the incoming diene to the opposite face. This steric hindrance is anticipated to be the primary factor controlling the diastereoselectivity of the cycloaddition.

Diels_Alder_Workflow cluster_1 Asymmetric Diels-Alder Reaction Workflow Start Chiral Acrylate + Diene LewisAcid Lewis Acid Activation (e.g., Et2AlCl) Start->LewisAcid Cycloaddition [4+2] Cycloaddition LewisAcid->Cycloaddition Product Diastereomerically Enriched Cycloadduct Cycloaddition->Product Cleavage Auxiliary Cleavage Product->Cleavage FinalProduct Enantiomerically Enriched Product Cleavage->FinalProduct

Caption: Workflow for the proposed asymmetric Diels-Alder reaction.

Table 2: Hypothetical Diels-Alder Reaction Scope

EntryDieneLewis AcidYield (%)endo/exod.r. (endo)
1CyclopentadieneEt2AlCl>95>99:1>98:2
2IsopreneTiCl4>85>90:10>95:5
31,3-ButadieneBF3·OEt2>80>95:5>92:8

Conclusion and Future Outlook

This compound represents a promising, yet unexplored, candidate for a new class of fluorinated chiral auxiliaries. The protocols and mechanistic rationale presented in this guide are based on well-established principles of asymmetric synthesis and are intended to serve as a starting point for experimental investigation. The unique conformational and electronic properties imparted by the gem-difluoro group may offer advantages in terms of selectivity and reactivity over existing non-fluorinated auxiliaries. Further research is warranted to synthesize this auxiliary, validate its efficacy in the proposed reactions, and expand its application to other asymmetric transformations. The development of such novel tools is crucial for advancing the capabilities of synthetic chemists in the efficient and precise construction of complex chiral molecules for the pharmaceutical and agrochemical industries.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-3,3-Difluoro-cyclopentanemethanol by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-3,3-Difluoro-cyclopentanemethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. The unique structure of this molecule—possessing a polar alcohol, a chiral center, and an electron-withdrawing gem-difluoro group—presents specific challenges and opportunities in chromatographic purification that this guide will address.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chromatographic behavior of this compound.

Q1: What are the key physicochemical properties of this compound that I should consider for chromatography?

A1: The chromatographic behavior of this molecule is governed by three primary features:

  • Primary Alcohol (-CH₂OH): This group makes the molecule polar, capable of strong hydrogen bond donor and acceptor interactions. This leads to significant retention on polar stationary phases like silica gel.

  • gem-Difluoro Group (-CF₂): The two fluorine atoms are highly electronegative, creating a strong dipole moment at the C3 position. While this increases local polarity, it can also lead to unique "fluorous" interactions and alter the molecule's overall retention profile compared to its non-fluorinated analog.[1][2] Fluorination can also reduce the basicity of nearby functional groups, though none are present here.[3]

  • Chirality (R-configuration): The molecule is chiral, meaning it can exist as two non-superimposable mirror images (enantiomers). If your synthesis is not stereospecific, you will need to employ chiral chromatography to isolate the desired (R)-enantiomer.

PropertyValue / DescriptionSource
Molecular Formula C₆H₁₀F₂O[4]
Molecular Weight 136.14 g/mol [4]
Appearance Expected to be a liquid or low-melting solidGeneral chemical knowledge
Key Structural Features Primary alcohol, gem-difluoro group, cyclopentyl ring, chiral center[4]

Q2: What is a good starting point for developing a normal-phase flash chromatography method for this compound?

A2: A good starting point is to use Thin Layer Chromatography (TLC) to screen solvent systems. Begin with a classic combination of a non-polar solvent and a polar modifier, such as Hexane/Ethyl Acetate. Adjust the ratio to achieve an Rf (retardation factor) value of approximately 0.2-0.4 for the target compound, which generally provides optimal separation in flash chromatography. Given the polar alcohol, you will likely need a higher proportion of ethyl acetate than for a non-polar compound.

Q3: Is this compound stable on standard silica gel?

A3: Generally, primary alcohols like this are stable on standard silica gel. However, silica gel is acidic and can sometimes cause degradation or side reactions with sensitive compounds. To verify stability, you can perform a 2D TLC analysis: spot the compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is unstable, you will see new spots appearing off the diagonal.[5] If instability is observed, consider using a deactivated silica gel or an alternative stationary phase like alumina.[5][6]

Q4: What type of chiral stationary phase (CSP) is most likely to resolve the enantiomers of this compound?

A4: For chiral alcohols and fluorinated compounds, polysaccharide-based CSPs are a highly effective and recommended starting point.[7] Columns based on amylose or cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), often provide excellent enantioselectivity for these types of molecules.[7] Both normal-phase and reversed-phase modes can be successful, and screening both is advisable.

Section 2: Troubleshooting Guide: Achiral Purification (Flash Chromatography)

This guide addresses specific problems encountered during the routine purification of this compound from reaction byproducts.

Issue 1: Significant Peak Tailing

  • Question: "My compound's peak is tailing severely on the silica gel column, resulting in broad fractions and poor purity. What is causing this and how can I fix it?"

  • Answer: Peak tailing for polar compounds like alcohols is often caused by strong, non-ideal secondary interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel. The hydroxyl group of your molecule can bind tightly to these sites, leading to slow and uneven elution.

    Troubleshooting Steps:

    • Mobile Phase Modification: The most common solution is to add a small amount of a polar modifier to your eluent to compete for the active sites on the silica.

      • Add 0.5-1% acetic acid to the mobile phase if your compound is stable to acid. This protonates basic sites on the silica and can improve peak shape.

      • Alternatively, adding a more polar solvent like methanol (1-5%) to an ethyl acetate/hexane system can also effectively block the silanol sites and reduce tailing.

    • Use Deactivated or End-Capped Silica: If tailing persists, consider using a deactivated silica gel. You can prepare this by pre-flushing the column with a solvent system containing a small amount of a base like triethylamine (1-2%), though this is more common for basic compounds.[6] Alternatively, commercially available end-capped silica columns have fewer free silanol groups and can significantly reduce tailing for polar analytes.[8]

Issue 2: Compound Will Not Elute from the Column

  • Question: "I've loaded my sample, but even after flushing with 100% ethyl acetate, my compound is stuck on the column. What should I do?"

  • Answer: This indicates that your compound is very polar and is too strongly adsorbed to the silica gel to be eluted by ethyl acetate alone.[5] You need to increase the polarity of your mobile phase significantly.

    Troubleshooting Workflow:

    Caption: Workflow for eluting highly retained polar compounds.

Section 3: Troubleshooting Guide: Chiral Resolution (HPLC/SFC)

This guide focuses on challenges specific to separating the (R) and (S) enantiomers of 3,3-Difluoro-cyclopentanemethanol.

Issue 1: No Enantiomeric Resolution (Rs = 0)

  • Question: "I am using a polysaccharide-based chiral column, but I see only a single, sharp peak for my racemic sample. How can I achieve separation?"

  • Answer: Seeing no separation is a common starting point in chiral method development. It means the chosen conditions (CSP and mobile phase) do not provide a sufficient difference in interaction energy between the two enantiomers. The presence of fluorine can alter the way the molecule interacts with the CSP compared to non-fluorinated analogs.[9]

    Systematic Approach to Achieve Resolution:

    • Change the Mobile Phase Modifier: In normal phase (e.g., Hexane/Isopropanol), the alcohol modifier is critical.

      • Switch from isopropanol (IPA) to ethanol (EtOH) or vice-versa. The different steric and electronic properties of the alcohol can dramatically alter the interaction with the CSP.

      • Vary the percentage of the alcohol modifier. A lower percentage often increases retention and can improve resolution, but this is not always the case.

    • Switch the Chiral Stationary Phase (CSP): If modifying the mobile phase is unsuccessful, the chosen CSP may not be suitable.

      • If you started with an amylose-based column, try a cellulose-based one. They often provide complementary selectivity.

    • Consider an Alternative Chromatographic Mode:

      • Reversed-Phase: Switch to a reversed-phase mobile phase like Water/Acetonitrile or Water/Methanol. This completely changes the interaction mechanism.

      • Supercritical Fluid Chromatography (SFC): SFC often provides faster and better separations for chiral compounds and is an excellent alternative to HPLC.

Issue 2: Poor Resolution (0.8 < Rs < 1.5)

  • Question: "I can see two peaks, but they are overlapping and not baseline-resolved. How can I improve the separation?"

  • Answer: This is an excellent starting point, as it confirms the CSP is capable of enantiorecognition. Optimization is now required to improve the resolution (Rs).

    Caption: Decision tree for optimizing chiral resolution.

Section 4: Experimental Protocols

Protocol 1: Standard Flash Chromatography Method Development

  • TLC Analysis:

    • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with increasing polarity (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).

    • Visualize the spots using a UV lamp (if applicable) and a potassium permanganate stain (which visualizes alcohols).

    • Select the solvent system that provides an Rf of ~0.3 for the target compound and good separation from impurities.

  • Column Packing:

    • Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica:crude material by weight).

    • Pack the column with silica gel, either as a slurry in the initial, non-polar solvent or via dry packing.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of solvent.

    • For Wet Loading: Directly apply the concentrated solution to the top of the packed column.

    • For Dry Loading (Recommended for better resolution): Adsorb the dissolved crude material onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined by TLC. You may run isocratically (same solvent mix throughout) or use a gradient (gradually increasing the polarity) to improve separation.

    • Collect fractions and monitor their contents by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

References

Technical Support Center: Synthesis of (R)-3,3-Difluoro-cyclopentanemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of (R)-3,3-Difluoro-cyclopentanemethanol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable fluorinated building block. The strategic introduction of a gem-difluoro group can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] However, the synthesis of this chiral alcohol is not without its challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, focusing on the common synthetic route involving the asymmetric reduction of a carbonyl precursor.

Frequently Asked Questions (FAQs)

Q1: What is the most common and practical synthetic route to prepare this compound?

The most prevalent strategy involves a two-step approach: first, the preparation of a suitable prochiral precursor, ethyl 3,3-difluorocyclopentanecarboxylate, followed by its asymmetric reduction to the target (R)-alcohol. The starting material for the precursor is often a derivative of cyclopentanecarboxylic acid.[2][3]

The key transformation is the enantioselective reduction of the ester or a related ketone, which establishes the crucial (R)-stereocenter. This is typically achieved using chiral reducing agents or catalyst systems.

A Cyclopentanecarboxylic Acid Derivative B Ethyl 3,3-Difluorocyclopentanecarboxylate (Prochiral Precursor) A->B Fluorination C This compound (Target Molecule) B->C Asymmetric Reduction

Caption: Common synthetic pathway to the target molecule.

Q2: Why is achieving high enantioselectivity in the reduction step often challenging?

Achieving high stereoselectivity is a significant hurdle because it depends on the subtle energetic differences between the diastereomeric transition states formed during the reduction.[4] The final stereochemical outcome is highly sensitive to the interplay between the substrate's structure, the chiral catalyst or reducing agent, and the reaction conditions.[4] Factors such as temperature, solvent, and the specific reducing agent can have a profound, and often non-intuitive, impact on the enantiomeric excess (ee) of the final product.

Q3: Besides stereoisomers, what are the most common side reactions or impurities I should be aware of?

Common side reactions primarily originate from the precursor synthesis or the reduction step itself. These can include:

  • Elimination Reactions: During fluorination steps to create the precursor, the basic nature of some fluoride sources can promote elimination, leading to unsaturated byproducts.[4][5]

  • Incomplete Reduction: Failure to drive the reduction to completion will leave unreacted starting material (e.g., the ester) in the final product mixture.

  • Byproducts from Reagents: Strong reducing agents like lithium aluminum hydride can be aggressive. Impurities in solvents or reagents can also lead to unexpected byproducts.

Troubleshooting Guide: Side Reactions & Optimization

This guide addresses specific problems you might encounter during the synthesis, focusing on the asymmetric reduction of ethyl 3,3-difluorocyclopentanecarboxylate.

Problem 1: Low Yield of this compound

A lower-than-expected yield is a common issue that can often be traced to incomplete reactions or competing side pathways.

Possible Cause Recommended Action & Scientific Rationale
Inactive or Insufficient Reducing Agent Action: Use a fresh bottle or a newly prepared solution of the reducing agent. Increase the equivalents of the reagent. Rationale: Many reducing agents, especially hydrides, can degrade over time if not stored under strictly anhydrous conditions. An insufficient amount of the reagent will naturally lead to incomplete conversion of the starting material.[5]
Low Reaction Temperature Action: Gradually increase the reaction temperature. Rationale: While lower temperatures often favor higher selectivity, some reductions require a certain activation energy to proceed at a reasonable rate. Monitor the reaction closely by TLC or LC-MS to find the optimal balance between rate and selectivity.
Poor Quality Starting Material Action: Purify the ethyl 3,3-difluorocyclopentanecarboxylate precursor before the reduction step. Rationale: Impurities in the starting material can interfere with the catalyst or consume the reducing agent, leading to a lower yield of the desired product.
Formation of Elimination Byproducts Action: If byproducts from a previous fluorination step are carried over, consider using a milder fluorinating agent (e.g., PyFluor over DAST) and lower reaction temperatures during that stage.[6] Rationale: Harsher deoxyfluorination conditions are known to promote the formation of olefinic side products, which can be difficult to separate later.[6]
Problem 2: Low Enantiomeric Excess (ee) / Formation of the (S)-Isomer

This is the most critical issue for this synthesis, as the biological activity of the final compound is dependent on its stereochemistry. The primary cause is the formation of the undesired (S)-enantiomer.

cluster_0 Asymmetric Reduction A Ethyl 3,3-Difluorocyclopentanecarboxylate B (R)-Alcohol (Desired Product) A->B Chiral Reducing Agent (Favored Pathway) C (S)-Alcohol (Side Product) A->C (Unfavored Pathway)

Caption: Competing pathways in asymmetric reduction.

Possible Cause Recommended Action & Scientific Rationale
Suboptimal Chiral Catalyst/Reagent Action: Screen different chiral ligands or catalysts. Ensure the catalyst is of high purity and handled under inert conditions. Rationale: The choice of the chiral entity is paramount. Its structure dictates the geometry of the transition state, directly influencing which face of the carbonyl is reduced. Even minor impurities can poison the catalyst or promote a non-selective background reaction.
Reaction Temperature is Too High Action: Lower the reaction temperature. Common ranges are -20°C, -40°C, or even -78°C. Rationale: The energy difference between the two diastereomeric transition states leading to the (R) and (S) products is often small. Lowering the temperature increases this effective energy difference (ΔΔG‡), thus enhancing the selectivity for the lower-energy pathway that yields the desired (R)-isomer.[4]
Inappropriate Solvent Action: Screen different solvents. Rationale: The solvent can influence the conformation of the substrate-catalyst complex. A change in solvent polarity or coordinating ability can significantly alter the stereochemical outcome. Ensure the solvent is scrupulously dried, as water can interfere with the catalyst and promote achiral reactions.[4]
Racemization via Achiral Intermediates Action: If a mechanism involving a carbocation is suspected (less common for ester reductions but possible in some fluorination reactions), use less ionizing solvents or more nucleophilic reagents to favor an SN2-type pathway.[4] Rationale: The formation of a planar carbocation intermediate allows for nucleophilic attack from either face, leading to a racemic or near-racemic mixture.[4]
Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Possible Cause Recommended Action & Scientific Rationale
Co-elution with Byproducts Action: Optimize the reaction to minimize byproduct formation first. If unavoidable, explore different chromatographic conditions (e.g., normal phase vs. reverse phase) or consider derivatization of the alcohol to a less polar ester to facilitate separation, followed by hydrolysis. Rationale: Structurally similar byproducts, such as stereoisomers or elimination products, can have very similar polarities, making chromatographic separation difficult.
Product Instability on Silica Gel Action: Use deactivated (neutral) silica gel or an alternative purification method like crystallization or preparative TLC. Rationale: Fluorinated alcohols can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or side reactions on the column.[4]

Experimental Protocol: Asymmetric Reduction

This is a generalized protocol for the asymmetric reduction of ethyl 3,3-difluorocyclopentanecarboxylate. Note: This procedure should be adapted based on the specific chiral reducing system being employed.

setup 1. Reaction Setup - Dry glassware under vacuum/heat. - Maintain inert (N2/Ar) atmosphere. reagent 2. Prepare Reagent - Dissolve chiral catalyst/ligand in  anhydrous solvent. - Add reducing agent (e.g., borane). setup->reagent cool 3. Cool Reaction - Cool mixture to specified  temperature (e.g., -40°C). reagent->cool addition 4. Substrate Addition - Add substrate solution dropwise  over 30-60 min. cool->addition monitor 5. Monitor Progress - Analyze aliquots by TLC/LC-MS  until SM is consumed. addition->monitor quench 6. Quench Reaction - Slowly add quenching agent  (e.g., methanol, sat. NH4Cl). monitor->quench workup 7. Workup & Extraction - Warm to RT, perform aqueous workup. - Extract with organic solvent. quench->workup purify 8. Purification - Dry organic layer, concentrate. - Purify by column chromatography. workup->purify

Caption: General workflow for asymmetric reduction.

  • Reaction Setup: All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen or argon. The reaction should be maintained under an inert atmosphere throughout.

  • Reagent Preparation: In a flame-dried, two-necked flask equipped with a magnetic stirrer and a thermometer, dissolve the chiral catalyst (e.g., a CBS catalyst) in anhydrous solvent (e.g., THF).

  • Cooling: Cool the solution to the desired temperature (e.g., -40 °C) using a suitable cooling bath.

  • Addition of Reductant: Slowly add the reducing agent (e.g., borane-dimethyl sulfide complex) to the catalyst solution, maintaining the low temperature.

  • Substrate Addition: Add a solution of ethyl 3,3-difluorocyclopentanecarboxylate in the same anhydrous solvent dropwise to the reaction mixture over a period of 30-60 minutes. The internal temperature should be carefully monitored and controlled.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Quenching: Once complete, quench the reaction very carefully by the slow, dropwise addition of a suitable reagent (e.g., methanol) at low temperature.

  • Workup: Allow the mixture to warm to room temperature. Perform an appropriate aqueous workup (e.g., washing with dilute acid, then brine). Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

References

Technical Support Center: Improving the Enantiomeric Excess of (R)-3,3-Difluoro-cyclopentanemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses common challenges encountered during the synthesis and purification of the chiral building block, (R)-3,3-Difluoro-cyclopentanemethanol. Our goal is to provide you with the technical insights and practical troubleshooting steps necessary to enhance the enantiomeric excess (e.e.) of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My initial synthesis yielded racemic (3,3-Difluorocyclopentyl)methanol. What are the most reliable strategies to obtain the (R)-enantiomer?

Answer: Obtaining a single enantiomer from a racemic mixture is a common challenge. For a secondary alcohol like (3,3-Difluoro-cyclopentanemethanol), there are three primary strategies you can pursue:

  • Asymmetric Synthesis: Directly synthesize the (R)-enantiomer from a prochiral precursor.

  • Kinetic Resolution: Selectively react one enantiomer from the racemic mixture, leaving the desired (R)-enantiomer unreacted and enriched.

  • Classical Resolution (Diastereomeric Separation): Convert the enantiomers into a mixture of diastereomers, separate them based on different physical properties, and then regenerate the desired enantiomer.

Each approach has its merits and is suited for different experimental setups and scales. A common starting point is the preparation of the racemic alcohol, which can be achieved through the reduction of 3,3-difluorocyclopentanecarboxylic acid or its ester derivative using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Question 2: I want to try enzymatic kinetic resolution. How do I set up the experiment and what are the critical parameters to optimize?

Answer: Enzymatic kinetic resolution is an excellent and often highly selective method for resolving chiral alcohols. The principle relies on an enzyme, typically a lipase, that preferentially acylates one enantiomer over the other. For enriching this compound, you would aim for the enzyme to selectively acylate the (S)-enantiomer, leaving the desired (R)-alcohol unreacted.

Core Experimental Workflow: Lipase-Catalyzed Transesterification

The most common approach is a transesterification reaction where an acyl donor transfers an acyl group to the alcohol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Separation Racemate Racemic (±)-Alcohol (R/S mixture) ReactionVessel Reaction Mixture (Stirring at controlled Temp.) Racemate->ReactionVessel Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->ReactionVessel Solvent Anhydrous Organic Solvent (e.g., Toluene, Hexane) Solvent->ReactionVessel AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->ReactionVessel Filter Filter to remove Enzyme ReactionVessel->Filter Separate Column Chromatography Filter->Separate R_Alcohol Enriched (R)-Alcohol (Desired Product) Separate->R_Alcohol S_Ester Acylated (S)-Ester (Byproduct) Separate->S_Ester caption Workflow for Enzymatic Kinetic Resolution.

Workflow for Enzymatic Kinetic Resolution.
Detailed Protocol (Starting Point):
  • Preparation: To a solution of racemic (3,3-Difluorocyclopentyl)methanol (1.0 eq.) in anhydrous hexane or toluene, add an acyl donor (e.g., vinyl acetate, 0.6 eq.).

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica Lipase B, CALB), typically 10-20% by weight of the substrate.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-45 °C).

  • Monitoring: Monitor the reaction progress by chiral HPLC or GC. The goal is to stop the reaction at or near 50% conversion to maximize the yield and e.e. of the remaining alcohol.

  • Workup: Once the target conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).

  • Purification: Remove the solvent under reduced pressure. The resulting mixture of the enriched (R)-alcohol and the (S)-ester can be separated by silica gel column chromatography.

Troubleshooting & Optimization:
ParameterCommon IssueTroubleshooting Action & Rationale
Enzyme Choice Low enantioselectivity (low e.e. at 50% conversion).Screen different lipases (e.g., from Burkholderia cepacia (Amano PS), Pseudomonas fluorescens). Different enzymes have different active site geometries, leading to varied enantioselectivity for a given substrate.[1][2]
Acyl Donor Slow reaction or poor selectivity.Try different acyl donors. Vinyl esters (e.g., vinyl acetate, vinyl butanoate) are often effective as the enol byproduct tautomerizes to acetaldehyde, making the reaction irreversible.[2]
Solvent Low enzyme activity or selectivity.Vary the solvent. Non-polar solvents like hexane, MTBE, or toluene are generally preferred as they maintain the enzyme's essential water layer without dissolving it.[2]
Temperature Reaction too slow or enzyme denaturation.Optimize the temperature. Higher temperatures increase reaction rates but can decrease enantioselectivity and enzyme stability. A range of 30-60 °C is typical.
Conversion Reaction overshoots 50%, leading to lower e.e. of the alcohol.Carefully monitor the reaction and create a time course. The highest e.e. for the unreacted starting material in a kinetic resolution is achieved as conversion approaches 50%.[3]
Question 3: My kinetic resolution stalls before 50% conversion, or the e.e. is still not high enough. What are my options?

Answer: This is a common scenario. If a standard kinetic resolution is not providing the desired outcome, you can explore more advanced techniques.

A. Dynamic Kinetic Resolution (DKR)

DKR is a powerful upgrade to kinetic resolution that can theoretically convert 100% of the starting racemate into a single enantiomer of the product. This is achieved by combining the enzymatic resolution with a catalyst that continuously racemizes the unreacted alcohol.

DKR_Workflow cluster_reactants Reactants R_Alcohol (R)-Alcohol Racemization Racemization Catalyst (e.g., Ru-based) Product (R)-Ester Product R_Alcohol->Product Fast Acylation S_Alcohol (S)-Alcohol S_Alcohol->R_Alcohol Racemization Enzyme Enzyme (Lipase) + Acyl Donor S_Alcohol->Enzyme Slow Acylation (Negligible) caption Principle of Dynamic Kinetic Resolution (DKR).

Principle of Dynamic Kinetic Resolution (DKR).

How it works: The enzyme selectively acylates one enantiomer (e.g., the R-form in this case to produce the R-ester). Simultaneously, the racemization catalyst converts the slower-reacting (S)-alcohol into the (R)-alcohol, constantly replenishing the substrate for the enzyme.

Considerations:

  • Catalyst Compatibility: The racemization catalyst (often a ruthenium complex) and the enzyme must be compatible and function under similar conditions.

  • Yield: DKR overcomes the 50% theoretical yield limit of standard kinetic resolution.

B. Further Enrichment by Crystallization or Chromatography

If your product has a moderate to high e.e. (e.g., >80%), you may be able to enrich it further to >99% e.e.

  • Recrystallization: Sometimes, a partially enriched chiral compound can be purified to enantiopurity by careful recrystallization. This is highly compound-dependent.

  • Chiral Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a definitive method for separating enantiomers and can be used to purify the final product to the desired enantiomeric purity. Polysaccharide-based CSPs are often effective for this purpose.[4]

Question 4: What is "Classical Resolution" and when should I consider it?

Answer: Classical resolution is a robust, time-tested method that is particularly useful for larger-scale syntheses where enzymatic methods might be less cost-effective. It involves converting the racemic alcohol into a pair of diastereomers, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional means like crystallization.

Workflow for Classical Resolution of an Alcohol:
  • Derivatization: React the racemic (3,3-Difluorocyclopentyl)methanol with an enantiomerically pure chiral acid (a "resolving agent") to form a mixture of diastereomeric esters. A common strategy is to first react the alcohol with an anhydride (like succinic or phthalic anhydride) to create a half-ester, which provides a carboxylic acid handle. This acid is then reacted with a chiral base (e.g., (R)-1-phenylethylamine).

  • Separation: Separate the diastereomers. Fractional crystallization is the most common method. You exploit the different solubilities of the diastereomeric salts in a particular solvent system to selectively crystallize one.

  • Hydrolysis: After separation, hydrolyze the purified diastereomer to cleave the chiral auxiliary and recover your enantiomerically pure (R)-alcohol.

This method requires stoichiometric amounts of the resolving agent and often involves significant optimization of crystallization conditions.

Question 5: How do I accurately measure the enantiomeric excess of my sample?

Answer: Accurate determination of e.e. is critical to evaluating the success of your experiment. The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .

  • Principle: Chiral HPLC uses a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated.

  • Setup: You will need an HPLC system with a suitable detector (usually UV). The key is selecting the right chiral column. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are a very common starting point for a wide range of molecules.

  • Method Development: You will need to screen different mobile phases (typically mixtures of hexane/isopropanol for normal phase or acetonitrile/water for reversed-phase) to achieve baseline separation of the two enantiomer peaks.[5][6][7]

  • Calculation: The enantiomeric excess is calculated from the areas of the two peaks: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Chiral Gas Chromatography (GC) can also be used, often after derivatizing the alcohol to make it more volatile (e.g., by converting it to its acetate ester).

References

Stability of (R)-3,3-Difluoro-cyclopentanemethanol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-3,3-Difluoro-cyclopentanemethanol. This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability of this compound under various experimental conditions. Given the gem-difluoro moiety, this molecule possesses unique electronic properties that may influence its reactivity and stability. This resource provides insights into its handling, potential degradation pathways, and methodologies to assess its stability in your specific applications.

General Handling and Storage

Proper handling and storage are paramount to ensure the integrity of this compound.

  • Storage Conditions: It is recommended to store this compound at room temperature in a tightly sealed container, away from heat, sparks, and open flames.

  • Inert Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen can help prevent potential oxidation.

  • Chemical Compatibility: Avoid storing this compound in close proximity to strong oxidizing agents, strong acids, and strong bases to prevent inadvertent reactions.[1]

Frequently Asked Questions (FAQs) on Stability

Q1: What is the general stability of the gem-difluoroalkane group?

The gem-difluoroalkane moiety is generally considered to be chemically robust and stable under a wide range of conditions. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, imparting significant thermal and chemical stability. Unlike their monochlorinated or brominated counterparts, gem-difluoroalkanes are not typically susceptible to simple nucleophilic substitution reactions.

Q2: How might the primary alcohol functional group influence the stability of this compound?

The primary alcohol is the most reactive site in the molecule. Under acidic conditions, it can be protonated to form a good leaving group (water), potentially leading to elimination (dehydration) or substitution reactions.[2][3] Under basic conditions, the alcohol can be deprotonated to form an alkoxide, which could participate in subsequent reactions.

Q3: Are there known incompatibilities with common acids and bases?

Q4: Should I be concerned about the stability of this compound during routine experimental work-ups involving aqueous acid or base washes?

Brief exposure to dilute aqueous acids or bases at room temperature during a typical work-up is unlikely to cause significant degradation.[5] However, prolonged exposure or heating with acidic or basic solutions should be avoided unless the stability under those conditions has been verified.

Potential Degradation Pathways

While this compound is expected to be a relatively stable molecule, it is prudent to be aware of potential degradation pathways, especially under forcing conditions.

Acid-Catalyzed Degradation

Under strong acidic conditions and heat, the primary alcohol can be protonated, forming an oxonium ion. This intermediate can then undergo an E1 or E2 elimination reaction to yield an alkene. Due to the presence of adjacent protons, two potential alkene products could be formed.

cluster_acid Acid-Catalyzed Dehydration A (R)-3,3-Difluoro- cyclopentanemethanol B Protonated Alcohol (Oxonium Ion) A->B + H+ C Carbocation Intermediate B->C - H2O D 3,3-Difluoro-1-methylenecyclopentane C->D - H+ E 4,4-Difluoro-1-methylcyclopent-1-ene C->E - H+ (Rearrangement possible)

Caption: Hypothetical acid-catalyzed dehydration pathway.

Base-Mediated Reactions

Under strongly basic conditions, the alcohol will be deprotonated to form the corresponding alkoxide. While the gem-difluoro group is stable, the alkoxide is a nucleophile and could participate in intermolecular or intramolecular reactions if a suitable electrophile is present. In the absence of other electrophiles, the compound is expected to be largely stable in its alkoxide form.

cluster_base Base-Mediated Deprotonation F (R)-3,3-Difluoro- cyclopentanemethanol G Alkoxide F->G + Base - Conjugate Acid H Stable under inert conditions G->H

Caption: Base-mediated deprotonation to the alkoxide.

Troubleshooting Guide

If you encounter unexpected results in your reactions involving this compound, such as low yields or the appearance of unknown impurities, the following table may help you troubleshoot potential stability issues.[5][6][7][8][9]

Observation Potential Cause Related to Stability Suggested Action
Low yield of desired product Degradation of the starting material under the reaction conditions (e.g., acidic or basic reagents, high temperature).Perform a stability check of the starting material under the reaction conditions without other reagents. Analyze for degradation using TLC, GC-MS, or LC-MS.
Appearance of new, unexpected spots on TLC or peaks in GC/LC-MS Formation of degradation products.Isolate and characterize the impurities. Consider if the reaction conditions could be promoting the degradation pathways outlined in Section 3.
Inconsistent reaction outcomes Variable levels of degradation due to slight differences in reaction setup (e.g., reaction time, temperature, reagent purity).Standardize all reaction parameters meticulously. Ensure reagents are of high quality and anhydrous if necessary.
Product is unstable during purification on silica gel Some compounds can decompose on the acidic surface of silica gel.Deactivate the silica gel with a small amount of a base like triethylamine in the eluent. Alternatively, consider other purification methods like distillation or recrystallization.[6]

Experimental Protocols for Stability Assessment

Given the absence of specific stability data, we strongly recommend performing a forced degradation study to determine the stability of this compound in your specific experimental context.[10][11]

Forced Degradation Study Protocol

This protocol is a general guideline. You may need to adjust concentrations, temperatures, and time points based on your specific needs and analytical capabilities.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Methanol (or another suitable solvent)

  • HPLC or GC-MS system

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Sample Preparation:

    • Acidic Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Basic Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Neutral Condition (Control): To 1 mL of the stock solution, add 1 mL of purified water.

  • Incubation:

    • Store one set of samples (acidic, basic, neutral) at room temperature.

    • Store a second set of samples at an elevated temperature (e.g., 50 °C).

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Before analysis by HPLC or GC-MS, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with an equivalent amount of 0.1 M HCl.

    • Inject the samples and monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Analytical Methods
  • HPLC-UV: A reverse-phase C18 column is a good starting point. The mobile phase could be a gradient of water and acetonitrile or methanol. UV detection may be challenging due to the lack of a strong chromophore; consider using a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if available.

  • GC-MS: Due to its volatility, GC-MS is an excellent technique for analyzing this compound and its potential degradation products. It will provide information on the retention time and mass-to-charge ratio of any new species formed.

  • ¹⁹F NMR Spectroscopy: This is a powerful technique for monitoring the stability of fluorinated compounds.[12][13][14][15] The chemical shift of the fluorine atoms is highly sensitive to their local electronic environment. The appearance of new signals in the ¹⁹F NMR spectrum is a clear indication of degradation.

By following this guide, you will be better equipped to handle this compound and proactively address any potential stability challenges in your research and development endeavors.

References

Technical Support Center: Optimization of Reaction Conditions for Synthesizing (R)-3,3-Difluoro-cyclopentanemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-3,3-Difluoro-cyclopentanemethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding the synthesis of this important fluorinated building block. The synthesis of chiral fluorinated molecules presents unique challenges, and this resource aims to equip you with the knowledge to navigate these complexities and optimize your reaction conditions for high yield and enantioselectivity.

I. Introduction to the Synthesis

The primary route to obtaining enantiomerically pure this compound involves the asymmetric reduction of the prochiral ketone, 3,3-difluorocyclopentan-1-one. The success of this synthesis hinges on the careful selection of a chiral catalyst or biocatalyst and the precise control of reaction parameters. This guide will focus on two prominent and effective methods: the Corey-Bakshi-Shibata (CBS) reduction and enzymatic reduction using ketoreductases (KREDs).

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Low or No Conversion of Starting Material

Question: I am attempting the asymmetric reduction of 3,3-difluorocyclopentan-1-one, but I am observing very low or no conversion of my starting material. What are the potential causes and how can I improve my yield?

Answer:

Low conversion can be a frustrating issue, often stemming from problems with reagents, the catalyst, or the reaction environment. Here’s a breakdown of potential causes and their solutions:

  • Reagent Quality and Handling:

    • Borane Source (for CBS Reduction): Borane reagents such as BH₃·THF or BH₃·SMe₂ are moisture-sensitive. Ensure you are using a fresh, properly stored bottle. The presence of water can quench the borane, rendering it inactive. It is recommended to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][2][3]

    • Ketone Purity: Impurities in the 3,3-difluorocyclopentan-1-one starting material can act as catalyst poisons. Ensure the ketone is of high purity before use.

  • Catalyst Integrity and Activity:

    • CBS Catalyst: The oxazaborolidine catalyst used in CBS reductions can degrade over time, especially if exposed to air and moisture.[1][3] While generally stable, it's best to use a fresh batch or a recently opened container. For improved reproducibility, consider generating the CBS catalyst in situ.

    • Ketoreductase (KRED): Enzyme activity is highly dependent on factors like pH, temperature, and the presence of co-factors (typically NADH or NADPH). Ensure the buffer system is at the optimal pH for the specific KRED you are using. Also, confirm that the co-factor and any necessary co-factor regeneration system (e.g., glucose dehydrogenase) are active.[4][5]

  • Reaction Conditions:

    • Temperature: For CBS reductions, the reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to maximize enantioselectivity. However, if the reaction is too cold, the rate may be impractically slow. A gradual warming of the reaction mixture may be necessary.[1] For enzymatic reductions, each KRED has an optimal temperature range for activity. Operating outside this range can significantly reduce the reaction rate.

    • Inert Atmosphere: As mentioned, borane reagents are sensitive to air and moisture. For CBS reductions, it is crucial to maintain a strictly anhydrous and inert atmosphere throughout the experiment.

Low Enantioselectivity

Question: My reaction is proceeding to give the desired alcohol, but the enantiomeric excess (ee) is much lower than expected. How can I improve the stereoselectivity?

Answer:

Achieving high enantioselectivity is the primary goal of asymmetric synthesis. Low ee values can often be traced back to the catalyst, reaction conditions, or impurities.

  • Catalyst Choice and Handling:

    • CBS Catalyst: The structure of the oxazaborolidine catalyst is critical for high enantioselectivity. Using a catalyst with a rigid bicyclic structure generally leads to higher ee.[1][2] Ensure you are using the correct enantiomer of the catalyst to obtain the desired (R)-alcohol.

    • Ketoreductase (KRED): Not all ketoreductases will exhibit high stereoselectivity for every substrate. It may be necessary to screen a panel of different KREDs to find one that reduces 3,3-difluorocyclopentan-1-one with high enantioselectivity for the (R)-product.[5][6]

  • Reaction Conditions:

    • Temperature: In many asymmetric reactions, lower temperatures lead to higher enantioselectivity. For the CBS reduction, try running the reaction at a lower temperature if your ee is not optimal.[1]

    • Solvent: The choice of solvent can influence the transition state of the reaction and thus the enantioselectivity. For CBS reductions, THF is a common choice. For enzymatic reductions, the buffer composition and the presence of co-solvents can impact stereoselectivity.

    • Presence of Water (CBS Reduction): Even small amounts of water can have a significant negative impact on the enantiomeric excess in CBS reductions.[1][3] Rigorous drying of glassware, solvents, and the ketone substrate is essential.

Difficulty in Product Purification

Question: I have successfully synthesized this compound, but I am having trouble purifying it and am experiencing low isolated yields. What are some strategies to improve my purification?

Answer:

Purification of fluorinated compounds can be challenging due to their unique physical properties. Here are some common issues and their solutions:

  • Volatility: Smaller fluorinated alcohols can be volatile. When removing solvent on a rotary evaporator, use a lower temperature and vacuum to prevent product loss.[7]

  • Chromatography Issues:

    • Poor Peak Shape (Tailing): This can be due to strong interactions between the polar alcohol and the silica gel stationary phase. Using a deactivated (end-capped) column can help. Alternatively, adding a small amount of a polar modifier like triethylamine or methanol to your eluent can improve peak shape.[7]

    • Co-elution with Impurities: If your product is co-eluting with impurities, you may need to optimize your chromatographic conditions. Consider changing the solvent system or switching to a different stationary phase, such as alumina or a fluorinated phase column.[7]

    • Dry Loading: If your compound has poor solubility in the chromatography eluent, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel or Celite, evaporate the solvent, and then load the dry powder onto the column.[7]

III. Frequently Asked Questions (FAQs)

Q1: Which method is better for synthesizing this compound: CBS reduction or enzymatic reduction?

A1: The "better" method depends on your specific needs and available resources.

  • CBS Reduction: This is a well-established and robust chemical method that offers high enantioselectivity for a wide range of ketones.[2][8] It is often predictable and scalable. However, it requires strictly anhydrous conditions and the use of pyrophoric borane reagents.[1][3]

  • Enzymatic Reduction (Ketoreductases): This biocatalytic approach offers several advantages, including mild reaction conditions (aqueous media, room temperature), high chemo-, regio-, and stereoselectivity, and a "greener" footprint.[4][5] The main challenge can be finding a suitable KRED that is active and selective for 3,3-difluorocyclopentan-1-one. This may require screening a library of enzymes.

Q2: What are the key reaction parameters to optimize for a successful synthesis?

A2: Regardless of the method chosen, several parameters are critical for optimization:

ParameterCBS ReductionEnzymatic Reduction (KRED)
Catalyst Loading Typically 5-10 mol%Varies depending on enzyme activity
Temperature Low temperatures (-78 to 0 °C) are crucial for high ee.[1]Optimal temperature is enzyme-specific (often 25-40 °C).
Solvent Anhydrous THF is common.[1]Aqueous buffer, often with a co-solvent.
Reducing Agent Borane source (BH₃·THF or BH₃·SMe₂).[2]Co-factor (NADH or NADPH) with a regeneration system.[4]
Reaction Time Typically a few hours, monitored by TLC or GC.Can range from hours to a day, monitored by HPLC.

Q3: What are some potential side reactions to be aware of?

A3: In the asymmetric reduction of ketones, the primary side reaction is often the formation of the undesired enantiomer of the alcohol. Other potential side reactions can include:

  • Over-reduction: While less common for the reduction of a ketone to an alcohol, strong reducing agents can sometimes lead to further reactions if other functional groups are present.

  • Racemization: Although the target alcohol is generally stable, harsh work-up conditions (e.g., strongly acidic or basic) could potentially lead to racemization in some cases.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction should be monitored to determine when the starting material has been consumed.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the disappearance of the starting ketone and the appearance of the more polar alcohol product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide more quantitative data on the conversion of the starting material. Chiral GC or HPLC can be used to determine the enantiomeric excess of the product.

IV. Experimental Protocols

The following are generalized, step-by-step protocols for the asymmetric synthesis of this compound. These should be considered as starting points and may require optimization for your specific setup.

Method A: Corey-Bakshi-Shibata (CBS) Reduction

This protocol is based on the general principles of CBS reductions.[1][2][3]

Materials:

  • 3,3-Difluorocyclopentan-1-one

  • (R)-Me-CBS-oxazaborolidine (as a solution in toluene or generated in situ)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (argon or nitrogen), add a solution of (R)-Me-CBS-oxazaborolidine (0.1 eq) in anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C.

  • Borane Addition: Slowly add the borane solution (e.g., BH₃·SMe₂, 1.0 M in THF, 1.0 eq) dropwise to the catalyst solution while maintaining the temperature at 0 °C. Stir for 15 minutes.

  • Substrate Addition: In a separate flame-dried flask, dissolve 3,3-difluorocyclopentan-1-one (1.0 eq) in anhydrous THF. Cool this solution to -78 °C (dry ice/acetone bath).

  • Reaction: Slowly add the ketone solution to the pre-formed catalyst-borane complex at -78 °C. Stir the reaction mixture at this temperature and monitor the progress by TLC.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.

Method B: Enzymatic Reduction with a Ketoreductase (KRED)

This protocol is a general guideline for a biocatalytic reduction.[4][5][6]

Materials:

  • 3,3-Difluorocyclopentan-1-one

  • Ketoreductase (KRED) selective for the (R)-alcohol

  • Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺) or Nicotinamide Adenine Dinucleotide (NAD⁺)

  • Glucose

  • Glucose Dehydrogenase (GDH)

  • Phosphate Buffer (e.g., 100 mM, pH 7.0)

  • Isopropyl Alcohol (IPA) or other suitable co-solvent

  • Ethyl Acetate or other suitable extraction solvent

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare a solution of phosphate buffer. Add the KRED, NADP⁺ (or NAD⁺), glucose, and glucose dehydrogenase.

  • Substrate Addition: Add 3,3-difluorocyclopentan-1-one. A co-solvent such as IPA (up to 10% v/v) may be added to improve the solubility of the ketone.

  • Reaction: Stir the reaction mixture at the optimal temperature for the KRED (e.g., 30 °C). Monitor the reaction progress by chiral HPLC or GC.

  • Work-up: Once the reaction has reached completion, saturate the aqueous layer with NaCl. Extract the product with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate under reduced pressure at a low temperature.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

V. Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up & Purification ketone 3,3-Difluorocyclopentan-1-one reaction Reaction under Optimized Conditions ketone->reaction catalyst Chiral Catalyst (CBS or KRED) catalyst->reaction workup Quenching & Extraction reaction->workup Reaction Monitoring (TLC/GC/HPLC) purification Column Chromatography workup->purification product (R)-3,3-Difluoro- cyclopentanemethanol purification->product

Caption: A generalized workflow for the asymmetric synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Experiment Issue low_conversion Low/No Conversion start->low_conversion low_ee Low Enantioselectivity start->low_ee purification_issue Purification Difficulty start->purification_issue reagent_quality Check Reagent Purity & Anhydrous Conditions low_conversion->reagent_quality catalyst_activity Verify Catalyst Activity low_conversion->catalyst_activity reaction_conditions Optimize Temperature & Reaction Time low_conversion->reaction_conditions catalyst_choice Confirm Catalyst Enantiomer & Consider Alternatives low_ee->catalyst_choice temp_control Lower Reaction Temperature low_ee->temp_control water_presence Ensure Strict Anhydrous Conditions (CBS) low_ee->water_presence volatility Reduce Temperature during Solvent Removal purification_issue->volatility chromatography Optimize Chromatography (Solvent, Stationary Phase) purification_issue->chromatography

Caption: A decision tree to diagnose and resolve common issues in the synthesis.

VI. References

  • Technical Support Center: Purification Strategies for Polar Fluorinated Compounds. Benchchem. --INVALID-LINK--

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. --INVALID-LINK--

  • Corey-Bakshi-Shibata Reduction. Alfa Chemistry. --INVALID-LINK--

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. --INVALID-LINK--

  • Noyori Asymmetric Hydrogenation. Chem-Station Int. Ed. --INVALID-LINK--

  • Enzymatic strategies for asymmetric synthesis. PMC - PubMed Central - NIH. --INVALID-LINK--

  • Corey (Corey‐Bakshi‐Shibata; CBS) reduction. ResearchGate. --INVALID-LINK--

  • Asymmetric hydrogenation. Wikipedia. --INVALID-LINK--

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. --INVALID-LINK--

  • Alkylamines and fluorinated alcohols (organized in the order of increased boiling point) used in the ion pairing reversed-phase liquid chromatography-mass spectrometry. ResearchGate. --INVALID-LINK--

  • 883731-63-3|(3,3-Difluorocyclopentyl)methanol|BLD Pharm. --INVALID-LINK--

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications (RSC Publishing). --INVALID-LINK--

  • Rapid identification of enantioselective ketone reductions using targeted microbial libraries. --INVALID-LINK--

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. --INVALID-LINK--

  • (3,3-Difluorocyclopentyl)methanol - CAS No.: 883731-63-3 - Molecular Database - Moldb. --INVALID-LINK--

  • Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst. IT Services - University of Liverpool. --INVALID-LINK--

  • Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori–Ikariya Catalysts. MDPI. --INVALID-LINK--

  • Development of an engineered ketoreductase with improved activity, stereoselectivity and relieved substrate inhibition for enantioselective synthesis of a key (R)-α-lipoic acid precursor. OUCI. --INVALID-LINK--

  • Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. PMC - NIH. --INVALID-LINK--

References

Technical Support Center: Purification Strategies for Fluorinated Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with the removal of impurities from fluorinated alcohol reactions. Fluorinated alcohols are critical building blocks in medicinal chemistry and materials science, valued for their ability to enhance properties like metabolic stability and binding affinity.[1] However, their synthesis is often accompanied by the formation of complex impurity profiles that can be challenging to resolve.

This document is designed to provide not just protocols, but also the underlying chemical principles to empower you to make informed decisions during your purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities in fluorinated alcohol reactions?

A1: Impurities typically arise from the reaction mechanism, starting materials, or subsequent degradation. Common classes include:

  • Unreacted Starting Materials & Reagents: Incomplete reactions can leave residual starting alcohols or excess fluorinating agents.

  • Elimination By-products: Particularly common in deoxyfluorination reactions (e.g., using DAST), where an alkene is formed instead of the desired alkyl fluoride.[2]

  • Over-fluorinated Species: When the target is a mono-fluorinated alcohol, highly active reagents can sometimes lead to di- or tri-fluorinated by-products.[3]

  • Structural Isomers & Rearrangement Products: Cationic intermediates, if formed, can be prone to rearrangement, leading to isomeric impurities.

  • Genotoxic Impurities (GTIs): Reagents like sulfonic acids or their esters, sometimes used in fluorination chemistry, can be electrophilic and are classified as potential genotoxic impurities, which pose a significant safety risk.[4] Controlling these to negligible levels is a major regulatory concern.[5][6]

Q2: Why is impurity removal in fluorinated compounds particularly challenging?

A2: The unique physicochemical properties imparted by fluorine can complicate purification. Fluorinated molecules often exhibit altered polarity, boiling points, and solubility compared to their non-fluorinated analogs. For instance, structurally similar mono- and tri-fluorinated compounds can have very close polarities, making them difficult to separate by standard flash chromatography.[3] Additionally, some fluorinated alcohols can form azeotropic mixtures with common solvents or other alcohols, making simple distillation ineffective.[7]

Q3: What are the regulatory expectations for impurity control, especially for APIs?

A3: Regulatory bodies like the EMA and FDA have stringent guidelines for controlling impurities in Active Pharmaceutical Ingredients (APIs). For standard impurities, limits are set by ICH guidelines. However, for Potentially Mutagenic Impurities (PMIs) or Genotoxic Impurities (GTIs), the Threshold of Toxicological Concern (TTC) concept is applied.[5] This often means controlling such impurities to a level of 1.5 µg per day intake, which can translate to parts-per-million (ppm) levels in the final API.[5][6] This necessitates the development of highly sensitive analytical methods and efficient purification strategies.

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific experimental issues with a focus on causality and provides detailed protocols for resolution.

Logical Flow for Troubleshooting Impurities

G cluster_0 Phase 1: Analysis & Identification cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Execution & Verification A Crude Reaction Mixture Analysis (LC-MS, GC-MS, 19F NMR) B Identify Impurity Class (e.g., By-product, GTI, Starting Material) A->B C Assess Physicochemical Properties (Polarity, Volatility, pKa) B->C D Select Primary Purification Method C->D E Execute Purification Protocol (e.g., Chromatography, Crystallization) D->E F Analyze Purified Fractions E->F G Combine Pure Fractions & Final Analysis F->G H Product Meets Purity Specification G->H Success I Re-evaluate Strategy G->I Failure I->C

Caption: General workflow for impurity troubleshooting.

Issue 1: Significant Alkene By-product in Deoxyfluorination (e.g., with DAST)
  • Symptom: You observe significant signals in the olefinic region of the 1H NMR spectrum of your crude product. Your mass spectrum shows a peak corresponding to [M-HF].

  • Scientific Rationale: Deoxyfluorinating agents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor activate the alcohol's hydroxyl group.[8] This is followed by a nucleophilic attack by fluoride (SN2). However, a competing elimination (E2) pathway is often present. This E2 pathway is favored by high temperatures and sterically hindered substrates, as it is kinetically easier for a base to abstract a proton than for the fluoride nucleophile to access the electrophilic carbon.

G Start R-CH(OH)-CH3 Intermediate Activated Intermediate [R-CH(O-SF2NEt2)-CH3] Start->Intermediate + DAST SN2_Product Desired Product (S N 2) R-CHF-CH3 Intermediate->SN2_Product + F⁻ (Low Temp) E2_Product Elimination By-product (E2) R-CH=CH2 Intermediate->E2_Product + Base (High Temp) F_ion F⁻ Base Base

Caption: Competing SN2 and E2 pathways in deoxyfluorination.

StrategyRationale
Temperature Control Lowering the temperature to -78 °C disfavors the higher activation energy E2 pathway, promoting the desired SN2 reaction.[2]
Modern Reagents Use reagents like PyFluor or AlkylFluor, which are designed to minimize elimination side reactions.[9]
Solvent Choice Less polar solvents can sometimes suppress elimination. Dichloromethane (DCM) is standard, but exploring others may be beneficial.[2]

Protocol: Minimized-Elimination Deoxyfluorination

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the alcohol substrate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DAST or Deoxo-Fluor (1.1-1.5 eq) dropwise to the stirred solution over 15-20 minutes.[2]

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Quenching: Carefully and slowly add the reaction mixture to a chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C to quench excess reagent.

  • Workup: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Issue 2: Difficulty Separating Structurally Similar Fluorinated Compounds
  • Symptom: Flash column chromatography on silica gel provides poor separation between your desired product and a closely-eluting impurity (e.g., a di-fluorinated vs. a mono-fluorinated analog).

  • Scientific Rationale: The high electronegativity of fluorine can reduce the electron density of neighboring atoms, affecting their ability to hydrogen bond with the silica stationary phase. This can lead to closely related fluorinated compounds having very similar retention factors (Rf), making baseline separation difficult.

MethodPrincipleBest For...
Preparative HPLC Offers much higher resolving power than flash chromatography. Normal-phase or HILIC can be effective.[10]High-value materials requiring >99.5% purity. Small to medium scale (mg to kg).[10]
Crystallization Exploits differences in solubility and crystal lattice energy. A highly effective method for achieving exceptional purity.Compounds that are crystalline solids. Can be scaled for manufacturing.[10]
Extractive Distillation Used for separating azeotropes by introducing a separating agent (entrainer) that alters the relative volatility of the components.Volatile fluorinated alcohols forming azeotropes with solvents or by-products.[7]

Protocol: Purification by Preparative HILIC

Hydrophilic Interaction Chromatography (HILIC) can be an excellent alternative to normal-phase or reversed-phase, especially for polar fluorinated compounds.

  • Scouting: Develop an analytical HILIC method first. Screen different mobile phases, typically a mixture of a polar organic solvent (like acetonitrile) and a polar modifier (like water or methanol with a buffer like ammonium formate).

  • Column Selection: Choose a preparative HILIC column with a suitable stationary phase (e.g., amide, diol).

  • Sample Preparation: Dissolve the crude mixture in the mobile phase or a compatible strong solvent at a high concentration.

  • Loading: Inject the sample onto the equilibrated preparative column.

  • Elution: Run the preparative separation using an isocratic or gradient elution method developed during scouting.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis & Pooling: Analyze the collected fractions by an appropriate method (e.g., LC-MS) to identify those containing the pure product. Pool the pure fractions and remove the solvent.

Analytical Methods for Impurity Profiling

Accurate identification and quantification of impurities are critical. A multi-technique approach is often necessary.

Analytical TechniqueStrengths & Applications
LC-MS / LC-HRMS The standard method for detecting a wide range of non-volatile impurities. HRMS provides accurate mass for structural elucidation.[11]
GC-MS Ideal for volatile impurities, residual solvents, and certain fluorinating agents. Derivatization may be required for polar analytes.[12]
19F NMR Spectroscopy A powerful, fluorine-specific technique. It provides structural information and can be used for direct quantification of different fluorinated species in a mixture.[1]
Ion Chromatography Useful for quantifying inorganic fluoride ions, which may be present from reagent decomposition or side reactions.[13]

References

Technical Support Center: Characterization of Unexpected Byproducts in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Characterization of Unexpected Byproducts. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected outcomes in their chemical syntheses. The presence of impurities or byproducts can significantly impact the quality, safety, and efficacy of a final product, making their detection, identification, and control a critical aspect of chemical and pharmaceutical development.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to navigate the challenges of identifying and characterizing these unknown entities.

Section 1: Initial Encounter and Preliminary Assessment

The first indication of an unexpected byproduct often comes from routine reaction monitoring, typically via chromatographic techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). An unexpected spot on a TLC plate or an extra peak in an HPLC chromatogram signals a deviation from the expected reaction pathway.

Question: I see an unexpected peak in my HPLC/TLC analysis. What are my immediate next steps?

Answer:

When an unexpected peak or spot appears, a systematic approach is crucial. Before proceeding to complex structural elucidation, it's important to rule out simpler explanations and gather preliminary data.

Step-by-Step Preliminary Assessment:

  • Verify Sample Integrity: Ensure the unexpected peak is not due to contamination. Re-run the analysis with a freshly prepared sample. Check for degradation of the starting material or product under the analytical conditions.

  • Assess Reaction Parameters: Review your reaction setup. Could there have been an issue with reagent purity, solvent quality, temperature control, or atmospheric conditions (e.g., unintended exposure to air or moisture)?

  • Crude Product Analysis: If possible, obtain a preliminary mass spectrum of the crude reaction mixture. Techniques like Direct Infusion Mass Spectrometry can provide initial molecular weight information about the components in your mixture, including the unexpected byproduct.[3]

  • Solubility Checks: Perform simple solubility tests on the crude mixture. Differences in solubility between your desired product and the byproduct can be exploited for initial purification attempts.[4]

  • Review the Literature: Conduct a thorough literature search for similar reactions. Have other researchers reported the formation of byproducts under comparable conditions? This can provide valuable clues about the potential identity of the unexpected compound.

Section 2: Isolation and Purification Strategies

To fully characterize an unexpected byproduct, it must first be isolated in a pure form. The choice of purification technique depends on the physical and chemical properties of the byproduct and the desired product.

Question: What are the most effective methods for isolating an unknown byproduct from my reaction mixture?

Answer:

The goal is to exploit the physicochemical differences between your target compound and the byproduct. A multi-step approach is often necessary.

Purification TechniquePrincipleBest Suited For
Crystallization Difference in solubilitySolid products with different solubility profiles in a given solvent system.
Extraction Differential solubility in immiscible liquidsSeparating compounds based on their polarity and/or acid-base properties.
Column Chromatography Differential adsorption to a stationary phaseGeneral purpose purification for a wide range of compounds.[4]
Preparative HPLC High-resolution separation based on polarityIsolating byproducts that are difficult to separate by conventional column chromatography.
Distillation Difference in boiling pointsPurifying volatile liquid products and byproducts.

Experimental Protocol: Orthogonal Chromatography for Byproduct Isolation

If a standard purification method fails to resolve the byproduct from the main product, orthogonal chromatography is a powerful strategy.[5] This involves changing the chromatographic conditions to alter the selectivity of the separation.[5]

  • Initial Separation: Perform a flash chromatography separation using a standard stationary phase (e.g., silica gel) and a mobile phase system (e.g., hexane/ethyl acetate).

  • Analyze Fractions: Collect and analyze fractions containing both the desired product and the byproduct.

  • Change the Stationary Phase: If co-elution occurs, switch to a different stationary phase. For example, if you used normal-phase silica, try a reversed-phase C18 column.

  • Modify the Mobile Phase: Altering the solvent system can dramatically affect selectivity. In normal-phase chromatography, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can provide the necessary resolution.[5]

  • Iterate and Optimize: Continue to adjust the stationary and mobile phases until a satisfactory separation is achieved.

Section 3: Structural Elucidation Workflow

Once the byproduct is isolated and purified, the next step is to determine its chemical structure. A combination of spectroscopic techniques is typically employed for this purpose.[6][7]

Question: I have isolated an unknown byproduct. What is the standard workflow for elucidating its structure?

Answer:

A systematic workflow ensures that you gather all the necessary information to piece together the structure of the unknown compound.

Workflow for Structural Elucidation:

cluster_0 Initial Analysis cluster_1 Detailed Structural Information cluster_2 Structure Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight & Formula IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Provides initial clues NMR_1H 1H NMR Proton Environment & Connectivity IR->NMR_1H Guides NMR interpretation NMR_13C 13C NMR Carbon Skeleton NMR_1H->NMR_13C NMR_2D 2D NMR (COSY, HSQC, HMBC) Detailed Connectivity NMR_13C->NMR_2D Propose Propose Structure NMR_2D->Propose Confirm Confirm with Additional Data (e.g., X-ray Crystallography if applicable) Propose->Confirm

Caption: Workflow for Structural Elucidation of an Unknown Byproduct.

In-Depth Look at Key Techniques:

  • Mass Spectrometry (MS): This is often the first step to determine the molecular weight of the byproduct.[8] High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is crucial for determining the molecular formula. Hyphenated techniques like LC-MS and GC-MS are invaluable for analyzing complex mixtures and identifying volatile impurities, respectively.[1][9]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[8][10] The presence or absence of characteristic absorption bands (e.g., O-H, C=O, N-H) provides vital clues about the byproduct's structure.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structure elucidation.[11][12]

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[13]

    • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assembly of the molecular structure.

Section 4: Proactive Byproduct Identification: Forced Degradation Studies

In the context of drug development, it is essential to understand the potential degradation products of a drug substance. Forced degradation, or stress testing, is a proactive approach to generate and identify potential impurities that may form during storage or handling.[14][15]

Question: What are forced degradation studies and how do they help in characterizing unexpected byproducts?

Answer:

Forced degradation studies involve subjecting a drug substance to harsh conditions to accelerate its decomposition.[14][15] This helps in identifying potential degradation products and developing stability-indicating analytical methods.[16][17]

Common Stress Conditions in Forced Degradation Studies:

Stress ConditionPurposeTypical Reagents/Conditions
Acid Hydrolysis To identify byproducts formed by acid-catalyzed degradation.0.1 M to 1.0 M HCl or H₂SO₄.[15]
Base Hydrolysis To identify byproducts formed by base-catalyzed degradation.0.1 M to 1.0 M NaOH or KOH.[15]
Oxidation To evaluate the drug's sensitivity to oxidative degradation.Hydrogen peroxide, metal ions.[14]
Thermal Degradation To assess the impact of high temperatures on stability.Elevated temperatures (e.g., 50-70°C).[14]
Photodegradation To determine the drug's sensitivity to light.Exposure to UV and visible light.[15]

By analyzing the samples from these stress studies, you can identify and characterize potential degradation products before they appear as unexpected byproducts in your synthesis or formulation. This is a regulatory expectation, particularly in the pharmaceutical industry, and is guided by the International Council for Harmonisation (ICH) guidelines.[18][19]

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum is complex and I can't interpret it. What should I do?

A1: Complex NMR spectra can be challenging. Consider the following:

  • Ensure Purity: First, confirm the purity of your sample. Even small amounts of impurities can significantly complicate a spectrum.

  • Use 2D NMR: If you haven't already, run 2D NMR experiments like COSY, HSQC, and HMBC. These are essential for piecing together complex structures.

  • Consult a Specialist: Don't hesitate to consult with an NMR spectroscopy expert. They can often spot patterns and correlations that are not immediately obvious.

Q2: The mass of my byproduct doesn't match any logical chemical transformation of my starting materials. What could be the reason?

A2: This can be a perplexing situation. Here are a few possibilities:

  • Contamination: The byproduct might be a contaminant from a reagent, solvent, or the reaction vessel.

  • Unexpected Reactivity: Your reagents might be participating in an unforeseen reaction pathway. Re-examine the reactivity of all components in your reaction.

  • Ionization Artifacts: In mass spectrometry, molecules can form adducts with salts (e.g., sodium, potassium) or solvents, leading to unexpected m/z values. Look for peaks corresponding to [M+Na]⁺, [M+K]⁺, etc.

Q3: At what level do I need to identify and characterize an impurity?

A3: For pharmaceutical products, the ICH guidelines provide specific thresholds for reporting, identification, and qualification of impurities.[18] Generally, any impurity present at a level of 0.1% or higher in a new drug substance must be identified and characterized.[19] The identification threshold can vary based on the maximum daily dose of the drug.[18]

Q4: I've identified the structure of the byproduct. What's next?

A4: Once the structure is known, the focus shifts to understanding its origin and impact.

  • Mechanism of Formation: Propose a plausible reaction mechanism for the formation of the byproduct. This can help in optimizing the reaction conditions to minimize its formation.

  • Toxicity Assessment: For pharmaceutical impurities, a toxicological assessment may be required, especially if the impurity is present above the qualification threshold.[18]

  • Control Strategy: Develop a control strategy to either eliminate the formation of the byproduct or to ensure it is consistently below acceptable limits in the final product.

References

Technical Support Center: Scaling up the Synthesis of (R)-3,3-Difluoro-cyclopentanemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-3,3-Difluoro-cyclopentanemethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scalable synthesis of this valuable chiral building block. Drawing from established principles in fluorine chemistry and asymmetric synthesis, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your laboratory and scale-up endeavors.

Introduction: The Synthetic Strategy

The synthesis of this compound is a multi-step process that presents distinct challenges at each stage, particularly concerning reagent handling, reaction control, and purification on a larger scale. A common and logical synthetic route involves two key transformations:

  • Geminal Deoxyfluorination: Conversion of a suitable precursor, such as Cyclopentane-1,3-dione, to 3,3-Difluorocyclopentanone.

  • Enantioselective Ketone Reduction: Asymmetric reduction of the prochiral 3,3-Difluorocyclopentanone to the desired (R)-enantiomer of the final alcohol product.

This guide is structured to address potential issues in this synthetic pathway, providing both preventative guidance and corrective actions.

Synthetic Pathway Overview

Synthetic_Pathway cluster_0 Step 1: Geminal Deoxyfluorination cluster_1 Step 2: Enantioselective Reduction Start Cyclopentane-1,3-dione Intermediate 3,3-Difluorocyclopentanone Start->Intermediate  Deoxyfluorinating Agent  (e.g., DAST, Morph-DAST) Product (R)-3,3-Difluoro- cyclopentanemethanol Intermediate->Product  Chiral Catalyst / Enzyme  Hydride Source

Caption: Proposed synthetic route for this compound.

Part 1: Troubleshooting Guide for Geminal Deoxyfluorination

The conversion of a ketone to a gem-difluoride is a powerful but often challenging transformation. Reagents like Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogue, Morph-DAST, are commonly employed but require careful handling, especially at scale.[1][2][3]

Question: My deoxyfluorination of Cyclopentane-1,3-dione to 3,3-Difluorocyclopentanone has a low yield. What are the potential causes and solutions?

Potential Cause Explanation Troubleshooting & Optimization Steps
Inactive Fluorinating Reagent DAST and related reagents are highly sensitive to moisture, which leads to decomposition and loss of activity. On scale-up, exposure to atmospheric moisture during transfer can be a significant issue.1. Ensure Anhydrous Conditions: Flame-dry all glassware and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, freshly distilled or from a solvent purification system. 2. Reagent Quality: Use a fresh bottle of the fluorinating agent or one that has been properly stored. For scale-up, consider titrating a small sample to check activity before committing large quantities of starting material. 3. Transfer Technique: For larger quantities, use cannula transfer techniques under positive inert gas pressure to add the reagent to the reaction vessel.
Incomplete Reaction The reaction may stall due to insufficient reagent, low temperature, or short reaction time. The higher reactivity of Morph-DAST may be beneficial but requires careful control.[3]1. Stoichiometry: Ensure at least 2.2-2.5 equivalents of the fluorinating agent are used for a diketone to account for both carbonyls and potential side reactions. 2. Temperature Control: While reactions are often started at low temperatures (-78 °C) to control initial exotherms, they typically require warming to room temperature or even gentle heating to go to completion. Monitor by TLC or GC-MS. 3. Reaction Time: Allow the reaction to stir for an extended period (12-24 hours) after warming to room temperature.
Formation of Byproducts The high reactivity of deoxyfluorinating agents can lead to undesired side reactions, such as the formation of vinyl fluorides or polymeric materials, especially at elevated temperatures.1. Controlled Addition: Add the fluorinating agent slowly to the cooled solution of the ketone to manage any exotherm. 2. Temperature Management: Avoid excessive heating. If the reaction is sluggish, a modest increase in temperature (e.g., to 40 °C) is preferable to prolonged heating at higher temperatures. 3. Quenching: Quench the reaction carefully by slowly adding it to a cooled, stirred solution of saturated sodium bicarbonate to neutralize HF and other acidic byproducts.
Difficult Work-up and Isolation The crude product can be difficult to separate from reagent byproducts. Emulsions can form during aqueous work-up, leading to loss of product.1. Careful Quenching: As described above, a slow, controlled quench is critical. 2. Filtration: Filtering the reaction mixture through a pad of Celite or silica gel before aqueous work-up can help remove some polymeric byproducts. 3. Purification: The product, 3,3-Difluorocyclopentanone, is relatively volatile.[4] Use care during solvent removal. Purification is typically achieved by column chromatography on silica gel.

Part 2: Troubleshooting Guide for Enantioselective Reduction

Achieving high enantioselectivity on a large scale requires careful selection of the catalyst and precise control of reaction parameters. Both chemical catalysis (e.g., using Noyori-type catalysts or oxazaborolidines) and biocatalysis are viable options.[5][6][7][8]

Question: The enantiomeric excess (e.e.) of my this compound is low. How can I improve it?

Troubleshooting_EE cluster_0 Low Enantioselectivity Troubleshooting Start Low e.e. Observed Check1 Is the catalyst active and pure? Start->Check1 Check2 Are reaction conditions optimal? Check1->Check2 Yes Sol1 Source new catalyst. Handle under inert atmosphere. Check1->Sol1 No Check3 Is there a background (non-selective) reaction? Check2->Check3 Yes Sol2 Screen temperature, concentration, and solvent. Lower temperature often improves e.e. Check2->Sol2 No Sol3 Ensure slow addition of hydride source. Check for impurities in starting material that could catalyze reduction. Check3->Sol3 Yes

Caption: Decision workflow for troubleshooting low enantiomeric excess.

Potential Cause Explanation Troubleshooting & Optimization Steps
Catalyst Deactivation or Impurity Chiral catalysts, especially transition metal complexes, can be sensitive to air, moisture, or impurities in the substrate or solvent. Biocatalysts (enzymes) are sensitive to temperature, pH, and organic solvents.1. Catalyst Handling: Handle air-sensitive catalysts in a glovebox or under a strict inert atmosphere. 2. Substrate Purity: Ensure the 3,3-Difluorocyclopentanone precursor is highly pure. Residual acid or other impurities from the fluorination step can poison the catalyst. 3. Enzyme Conditions: If using a ketoreductase (KRED), ensure the pH of the buffer, temperature, and co-solvent concentration are within the optimal range for that specific enzyme.[9][10]
Suboptimal Reaction Temperature Enantioselectivity is often highly temperature-dependent. Higher temperatures can lead to a decrease in e.e. by allowing the reaction to proceed through less-ordered transition states.1. Screen Temperatures: Run small-scale reactions at various temperatures (e.g., 25 °C, 0 °C, -20 °C) to determine the effect on e.e. Lower temperatures generally favor higher selectivity. 2. Maintain Temperature: For scale-up, ensure the reactor has adequate cooling capacity to maintain the optimal temperature, especially during the addition of reagents.
Incorrect Solvent or Concentration The solvent can significantly influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity. High concentrations can sometimes lead to catalyst aggregation or side reactions.1. Solvent Screening: Test a range of solvents. For catalytic hydrogenations, solvents like methanol, ethanol, or dichloromethane are common. For biocatalysis, a buffered aqueous system with a co-solvent like isopropanol is typical. 2. Concentration Effects: Evaluate the reaction at different substrate concentrations. While higher concentrations are desirable for throughput, a more dilute system may provide better selectivity.
Background Uncatalyzed Reduction If the hydride source (e.g., NaBH₄, isopropanol in transfer hydrogenation) can reduce the ketone without the catalyst, this non-selective pathway will lower the overall e.e.1. Run a Control: Perform the reaction without the chiral catalyst to determine the rate of the background reaction. 2. Slow Addition: Add the hydride source slowly to the mixture of the substrate and catalyst. This keeps the concentration of the reducing agent low, favoring the much faster catalytic pathway over the slow background reaction.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the deoxyfluorination step with DAST or Morph-DAST? A1: The primary concern is thermal instability. DAST, in particular, can undergo exothermic decomposition, especially at temperatures above 90 °C, which can be violent.[2] When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Always use a reactor with reliable temperature control and a cooling system. Perform a thermal hazard analysis before a large-scale run. Additionally, these reagents react with water to release HF, which is highly corrosive and toxic. Ensure the reaction is performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q2: My starting material, Cyclopentane-1,3-dione, is a solid. What is the best way to add it on a large scale? A2: Cyclopentane-1,3-dione exists predominantly in its enol form and is a stable solid.[11] For large-scale reactions, it is best to dissolve it in an anhydrous solvent (like dichloromethane or THF) in the reactor first, under an inert atmosphere. Then, cool the solution to the desired temperature before slowly adding the deoxyfluorinating agent. This ensures good mixing and temperature control.

Q3: For the enantioselective reduction, what are the pros and cons of chemical catalysis versus biocatalysis? A3:

  • Chemical Catalysis (e.g., Noyori hydrogenation):

    • Pros: High turnover numbers, broad solvent compatibility, well-understood mechanisms.

    • Cons: Catalysts often contain expensive and toxic heavy metals (like Ruthenium) that must be removed from the final product. They can be very sensitive to air and functional groups.

  • Biocatalysis (e.g., using Ketoreductases):

    • Pros: Extremely high selectivity (often >99% e.e.), operates in water under mild conditions (room temperature, neutral pH), environmentally friendly ("green"), and no toxic metal contamination.[9][10]

    • Cons: Requires handling of enzymes and buffers, may have lower volumetric productivity, and can be sensitive to high substrate or co-solvent concentrations.

Q4: I'm having trouble purifying the final this compound. It seems to co-elute with byproducts. What can I do? A4: Purifying chiral, fluorinated alcohols can be challenging.[12]

  • Optimize Chromatography: Screen different solvent systems (e.g., ethyl acetate/hexanes, methanol/dichloromethane). Using a gradient elution can help improve separation.

  • Alternative Stationary Phases: If silica gel is not effective, consider using alumina or reverse-phase chromatography. Sometimes, fluorinated compounds interact differently with these materials.

  • Chiral Chromatography: To confirm enantiomeric excess and for small-scale purification, chiral HPLC or SFC is the method of choice.[13][14][15] SFC is often advantageous for its use of non-toxic CO₂ and faster run times.[15]

  • Distillation: If the byproducts are significantly less volatile, vacuum distillation might be a viable option for purification on a larger scale, though this will not separate enantiomers.

Part 4: Experimental Protocols

Disclaimer: These are representative protocols based on established chemical principles. They should be adapted and optimized for specific laboratory conditions and scales. All work should be performed by trained personnel in a suitable chemical laboratory.

Protocol 1: Synthesis of 3,3-Difluorocyclopentanone (Intermediate)

This protocol is adapted from general procedures for the deoxyfluorination of ketones.[16][17]

  • Apparatus Setup: Assemble a three-necked, flame-dried, round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Preparation: In the flask, dissolve Cyclopentane-1,3-dione (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add Morph-DAST (2.5 eq) to the dropping funnel via cannula. Slowly add the Morph-DAST to the stirred ketone solution, maintaining the internal temperature below -65 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Cool the reaction mixture to 0 °C. In a separate, larger flask, prepare a stirred, saturated aqueous solution of sodium bicarbonate, also cooled to 0 °C. Slowly and carefully add the reaction mixture to the bicarbonate solution via cannula. Caution: Vigorous gas evolution will occur.

  • Work-up: Once the quenching is complete, transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate carefully under reduced pressure (rotary evaporator with a cool water bath) to avoid loss of the volatile product. Purify the crude oil by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield 3,3-Difluorocyclopentanone as a clear oil.

Protocol 2: Enantioselective Reduction to this compound

This protocol describes a biocatalytic reduction, a highly effective method for producing chiral alcohols.[9][10]

  • Apparatus Setup: In a temperature-controlled vessel, prepare a phosphate buffer solution (e.g., 100 mM potassium phosphate, pH 7.0).

  • Reagent Preparation: To the buffer, add NADP⁺ (or NADPH), a glucose dehydrogenase (GDH) for cofactor regeneration, and D-glucose. Finally, add the desired ketoreductase (KRED) that is known to produce the (R)-alcohol. Many commercial kits are available with a variety of KREDs for screening.

  • Substrate Addition: Dissolve 3,3-Difluorocyclopentanone (1.0 eq) in a water-miscible co-solvent such as isopropanol (IPA) or DMSO (typically 5-10% v/v). Add this solution to the buffered enzyme mixture.

  • Reaction: Stir the mixture at a controlled temperature (typically 25-30 °C). Monitor the reaction progress by GC or HPLC analysis of small aliquots. The reaction is typically complete within 24 hours.

  • Work-up: Once the starting material is consumed, add a water-immiscible solvent like ethyl acetate or methyl tert-butyl ether (MTBE) to the reaction mixture and stir vigorously.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the same solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude alcohol can be purified by flash column chromatography on silica gel to yield pure this compound.

  • Chiral Analysis: Determine the enantiomeric excess of the final product using chiral HPLC or chiral GC.

References

Preventing decomposition of (R)-3,3-Difluoro-cyclopentanemethanol during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-3,3-Difluoro-cyclopentanemethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this valuable fluorinated building block. The unique chemical properties of this compound, specifically the gem-difluoro group on the cyclopentane ring, necessitate careful consideration during experimental workup to prevent decomposition and ensure high purity of the final product.

Understanding the Instability: The Challenge of the Fluorinated Alcohol

This compound, while a stable compound under proper storage conditions[1], presents challenges during reaction workup, primarily due to the increased acidity of the alcohol proton and the potential for elimination reactions under certain conditions. The electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the molecule.

The primary decomposition pathway of concern for fluorinated alcohols is base-catalyzed elimination of hydrogen fluoride (HF)[2][3][4]. This reaction proceeds via an E1cB-like mechanism where a base abstracts the acidic alcohol proton, forming an alkoxide. The resulting negative charge can then facilitate the elimination of a fluoride ion, leading to the formation of an undesired olefinic byproduct and subsequent complex side reactions.

This guide provides a structured approach to navigate these challenges, ensuring the integrity of your this compound during workup.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the workup of reactions involving this compound.

Observed Problem Potential Cause Recommended Solution
Low isolated yield after workup and purification. Decomposition of the product during basic quenching or extraction.- Use a mildly acidic or neutral quench (e.g., saturated ammonium chloride solution).- Avoid strong bases like NaOH or K₂CO₃ during the aqueous wash.- Maintain a low temperature (0-5 °C) during the entire workup process.
Presence of olefinic impurities in NMR or GC-MS. Base-catalyzed HF elimination has occurred.- Re-evaluate the pH of your workup; ensure it remains below 7.- If a basic wash is unavoidable, use a very weak base (e.g., saturated NaHCO₃ solution) for a short duration at low temperature[5].- Consider using a protective group strategy for the alcohol if the reaction conditions are harsh.
Product is partially soluble in the aqueous layer. The polarity of the fluorinated alcohol can lead to some water solubility, especially if the aqueous phase is not saturated with salts.- Use a saturated brine solution for the final aqueous wash to decrease the solubility of the organic product in the aqueous layer.- Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product.
Emulsion formation during extraction. High concentration of salts or fine particulates at the interface.- Add a small amount of brine to the separatory funnel to help break the emulsion.- Filter the entire mixture through a pad of Celite® to remove particulates before extraction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the aqueous workup of this compound?

A1: The optimal pH range is neutral to slightly acidic (pH 5-7). Strongly basic conditions (pH > 8) should be strictly avoided to prevent base-catalyzed elimination of HF[2][3]. An initial quench with a saturated solution of ammonium chloride (NH₄Cl) is a safe and effective starting point.

Q2: I've observed decomposition even with a saturated sodium bicarbonate (NaHCO₃) wash. What should I do?

A2: While NaHCO₃ is a weak base, prolonged exposure or elevated temperatures can still promote decomposition of sensitive fluorinated alcohols. If you observe decomposition, consider the following:

  • Minimize contact time: Perform the NaHCO₃ wash quickly.

  • Lower the temperature: Conduct the wash at 0 °C.

  • Alternative quench: Use only a water wash, followed by a brine wash, and carry any acidic impurities into the purification step.

Q3: Can I use a strong acid to neutralize a basic reaction mixture containing this compound?

A3: While the gem-difluoro group is generally stable to acidic conditions, harsh acidic conditions and elevated temperatures could potentially lead to side reactions, such as ring-opening in strained systems[6]. It is always preferable to use a mild acidic quench like saturated NH₄Cl. If a stronger acid is required for neutralization, it should be added slowly at low temperature, and the pH should be carefully monitored to avoid becoming strongly acidic.

Q4: When should I consider using a protecting group for the alcohol?

A4: A protecting group strategy is recommended when the planned reaction involves strongly basic, nucleophilic, or oxidizing/reducing agents that would react with the primary alcohol. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, are an excellent choice as they are stable to a wide range of reaction conditions and can be selectively removed under mild conditions using a fluoride source like tetrabutylammonium fluoride (TBAF)[7][8].

Experimental Protocols

Protocol 1: Standard Mild Aqueous Workup

This protocol is suitable for reactions where no strong acids or bases need to be quenched.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of NH₄Cl with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with:

    • Deionized water (to remove water-soluble impurities).

    • Saturated aqueous NaCl (brine) solution (to reduce the solubility of the organic product in the aqueous phase).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (<40 °C).

Protocol 2: Workup Following a Deoxyfluorination Reaction (e.g., using DAST or Deoxo-Fluor)

Deoxyfluorination reagents are moisture-sensitive and their quenching requires specific precautions.

  • Initial Quench: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring[5]. Caution: Gas evolution (CO₂) will occur.

  • Warm to Room Temperature: Allow the mixture to slowly warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic layers and wash with deionized water and then with saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3: Silyl Ether Protection and Deprotection

This protocol is for situations requiring protection of the alcohol functionality.

Protection Step:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq).

  • Stir the reaction at room temperature until completion (monitor by TLC or GC-MS).

  • Quench the reaction with water and extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The crude silyl ether can often be used without further purification.

Deprotection Step:

  • Dissolve the TBDMS-protected alcohol in anhydrous tetrahydrofuran (THF).

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq).

  • Stir at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the deprotected alcohol by column chromatography.[9]

Visualizing the Problem: Decomposition Pathway and Troubleshooting Logic

To better understand the critical aspects of the workup, the following diagrams illustrate the decomposition pathway and a logical troubleshooting workflow.

DecompositionPathway cluster_0 Decomposition of this compound A (R)-3,3-Difluoro- cyclopentanemethanol B Alkoxide Intermediate A->B + Base - H₂O C Elimination Product (Olefin) B->C - F⁻ D Decomposition Products C->D Further Reactions

Caption: Base-catalyzed decomposition pathway of this compound.

TroubleshootingWorkflow cluster_1 Workup Troubleshooting Workflow Start Low Yield or Impurity Observed CheckpH Was the workup pH > 7? Start->CheckpH StrongBase Was a strong base (e.g., NaOH, K₂CO₃) used? CheckpH->StrongBase No SolutionMild Implement Mild Workup: - pH 5-7 (NH₄Cl quench) - Temp 0-5°C CheckpH->SolutionMild Yes HighTemp Was the workup performed at > 25°C? HighTemp->SolutionMild Yes SolutionProtect Consider Protecting Group Strategy (e.g., TBDMS) HighTemp->SolutionProtect No StrongBase->HighTemp No StrongBase->SolutionMild Yes End Problem Resolved SolutionMild->End SolutionProtect->End

Caption: A logical workflow for troubleshooting workup issues.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of (R)-3,3-Difluoro-cyclopentanemethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the characterization of novel fluorinated compounds, understanding their behavior under mass spectrometric analysis is paramount. This guide provides an in-depth comparison of common mass spectrometry techniques for the analysis of (R)-3,3-Difluoro-cyclopentanemethanol, a chiral building block of interest in medicinal chemistry. We will explore the expected fragmentation patterns under different ionization methods, offering predictive insights grounded in established chemical principles.

Introduction to this compound

This compound (C6H10F2O, MW: 136.14 g/mol ) presents a unique analytical challenge due to the presence of both a hydroxyl group and a geminal difluoride on a cyclopentyl ring.[1][2] The interplay of these functional groups dictates the fragmentation pathways observed in mass spectrometry. This guide will focus on predicting and comparing the outcomes of Gas Chromatography-Mass Spectrometry (GC-MS) analysis using two common ionization techniques: Electron Ionization (EI) and Chemical Ionization (CI).

The Dichotomy of Ionization: Electron Ionization (EI) vs. Chemical Ionization (CI)

The choice of ionization technique is critical as it directly influences the type and extent of fragmentation, which in turn affects the information that can be gleaned from the mass spectrum.

  • Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[3][4] This excess energy induces significant fragmentation, providing a detailed "fingerprint" of the molecule. However, for some molecules, the molecular ion (the intact ionized molecule) may be weak or entirely absent.[3][5]

  • Chemical Ionization (CI): A "soft" ionization technique that uses a reagent gas (e.g., methane, isobutane, or ammonia) to produce reactant ions. These ions then react with the analyte molecule in the gas phase, typically through proton transfer, to create a protonated molecule, [M+H]+.[6][7][8] This process imparts less energy to the analyte, resulting in less fragmentation and a more prominent ion corresponding to the molecular weight.

Predicted Fragmentation Patterns of this compound

Based on established fragmentation mechanisms for alcohols and halogenated compounds, we can predict the major fragmentation pathways for this compound under both EI and CI conditions.[9][10][11]

Electron Ionization (EI) Fragmentation

Under EI, the molecular ion peak (m/z 136) is expected to be of low abundance or absent. The primary fragmentation pathways are anticipated to be:

  • α-Cleavage: This is a characteristic fragmentation of alcohols where the bond adjacent to the carbon bearing the hydroxyl group is cleaved.[5][9] For this compound, this would result in the loss of the CH2OH radical, leading to a fragment at m/z 105 .

  • Loss of Water (Dehydration): The elimination of a water molecule (18 Da) is another common fragmentation pathway for alcohols, resulting in an ion at m/z 118 .[5][9]

  • Loss of HF: The presence of fluorine atoms introduces the possibility of losing hydrogen fluoride (20 Da). This could occur from the molecular ion to give a fragment at m/z 116 , or from other fragments.

  • Ring Opening and Subsequent Fragmentation: The cyclopentane ring can undergo cleavage, leading to a variety of smaller fragments.

Caption: Predicted EI fragmentation of this compound.

Chemical Ionization (CI) Fragmentation

Using a reagent gas like methane or isobutane, CI is expected to produce a prominent protonated molecular ion [M+H]+ at m/z 137 . This provides clear confirmation of the molecular weight. Fragmentation will be significantly reduced compared to EI. The primary fragment observed is likely to be from the loss of water from the protonated molecule, resulting in an ion at m/z 119 .

Caption: Predicted CI fragmentation of this compound.

Comparative Performance Summary

FeatureElectron Ionization (EI)Chemical Ionization (CI)
Molecular Ion Weak or absent (m/z 136)Strong protonated molecule (m/z 137)
Fragmentation Extensive, provides structural fingerprintMinimal, confirms molecular weight
Primary Use Structural elucidation, library matchingMolecular weight determination
Key Predicted Fragments m/z 105, 118, 116m/z 119

Experimental Protocols

To obtain reliable and reproducible data, the following GC-MS protocols are recommended.

Gas Chromatography (GC) Method
  • GC System: Agilent 8890 GC or equivalent

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column

  • Injection Mode: Split (10:1)

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial Temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

Mass Spectrometry (MS) Method
  • MS System: Agilent 5977B MSD or equivalent

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Transfer Line Temperature: 280°C

  • Scan Range: m/z 35-200

For EI Analysis:

  • Ionization Energy: 70 eV

For CI Analysis:

  • Reagent Gas: Methane at a pressure optimized for the specific instrument

  • Ionization Mode: Positive Chemical Ionization (PCI)

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Dissolve (R)-3,3-Difluoro- cyclopentanemethanol in appropriate solvent GC Inject into GC Sample->GC Separation Chromatographic Separation GC->Separation Ionization Ionization (EI or CI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Interpretation Interpret Fragmentation Spectrum->Interpretation Comparison Compare EI vs. CI Data Interpretation->Comparison

Caption: General workflow for GC-MS analysis.

Conclusion and Recommendations

The mass spectrometric analysis of this compound benefits from a dual-technique approach.

  • For structural confirmation and identification , Electron Ionization is indispensable. The rich fragmentation pattern, although potentially lacking a molecular ion, provides a unique fingerprint that can be used for library searching and detailed structural elucidation. The predicted fragments at m/z 105 (α-cleavage) and m/z 118 (dehydration) are key diagnostic peaks.

  • For unambiguous molecular weight determination , Chemical Ionization is the superior method. The generation of a strong [M+H]+ ion at m/z 137 provides clear and immediate confirmation of the compound's identity and purity.

By employing both EI and CI, researchers can achieve a comprehensive characterization of this compound, leveraging the strengths of each technique to build a complete analytical picture. This comparative approach is highly recommended for the analysis of novel fluorinated small molecules in a drug discovery and development context.

References

A Strategic Guide to Comparing the Biological Activity of (R)- and (S)-3,3-Difluoro-cyclopentanemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Fluorinated Scaffolds

In modern medicinal chemistry, the strategic incorporation of fluorine into small molecules is a widely recognized strategy for modulating metabolic stability, lipophilicity, and binding affinity. The 3,3-difluorocyclopentyl moiety, in particular, has emerged as a valuable bioisostere for cyclopentanone or cyclopentanol groups, capable of altering local electronic properties and hydrogen bonding capacity without introducing excessive bulk. However, the true potential of such scaffolds can only be unlocked through a rigorous understanding of their stereochemistry.

This guide presents a proposed research program for the head-to-head comparison of the biological activities of (R)- and (S)-3,3-Difluoro-cyclopentanemethanol. As there is limited publicly available data directly comparing these enantiomers, this document outlines a robust, hypothesis-driven framework for their evaluation. Our central hypothesis is based on patent literature indicating that 3,3-difluorocyclopentanemethanol serves as a key intermediate in the synthesis of potent Janus kinase (JAK) inhibitors. Therefore, this guide will focus on a series of experiments designed to elucidate their potential as precursors for next-generation JAK modulators.

Proposed Experimental Workflow

The comprehensive evaluation of the (R)- and (S)- enantiomers requires a multi-phased approach, progressing from fundamental physicochemical characterization to targeted in vitro pharmacological assessment. This workflow ensures that decisions are data-driven and resources are allocated to the most promising candidate.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Pharmacological Evaluation (JAK Hypothesis) cluster_2 Phase 3: Lead Selection synthesis Synthesis & Chiral Purification physchem Physicochemical Characterization (NMR, HPLC, pKa, LogP) synthesis->physchem Confirm Identity & Purity adme In Vitro ADME/Tox Screening (Stability, Permeability, Cytotoxicity) physchem->adme Characterized Material enzyme Biochemical Assays (JAK1/2/3/TYK2 IC50) adme->enzyme Prioritize based on Drug-like Properties cell Cell-Based Assays (pSTAT Inhibition) enzyme->cell Confirm Cellular Activity data Data Integration & Analysis cell->data decision Select Superior Enantiomer for In Vivo Studies data->decision

Caption: High-level workflow for comparing (R)- and (S)-3,3-Difluoro-cyclopentanemethanol.

Phase 1: Foundational Characterization and In Vitro Profiling

Before any biological assessment, it is imperative to confirm the identity, purity, and fundamental physicochemical properties of each enantiomer. This self-validating first step prevents misinterpretation of downstream biological data that could arise from impurities or incorrect structural assignment.

Physicochemical Properties

The enantiomers must be obtained with high enantiomeric excess (>99%) and their structures confirmed. Key parameters like lipophilicity (LogP) and aqueous solubility should be experimentally determined as they critically influence drug-like properties.

Table 1: Summary of Physicochemical Characterization

ParameterMethod(R)-Enantiomer (Expected)(S)-Enantiomer (Expected)Rationale
Identity ¹H, ¹³C, ¹⁹F NMR, MSStructure ConfirmedStructure ConfirmedConfirms covalent structure and presence of fluorine.
Enantiomeric Purity Chiral HPLC>99% ee>99% eeEnsures biological effects are attributable to a single stereoisomer.
Chemical Purity RP-HPLC>99%>99%Guarantees that observed activity is not due to impurities.
LogP Shake-flask (octanol/water)TBDTBDMeasures lipophilicity, a key predictor of permeability and metabolism.
Aqueous Solubility NephelometryTBDTBDDetermines the maximum concentration achievable for in vitro assays.
In Vitro ADME/Tox Screening

Early assessment of Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity profiles is essential. The difluoromethyl group is known to enhance metabolic stability; these assays will quantify that effect and flag any potential liabilities.

Table 2: Proposed In Vitro ADME/Tox Panel

AssaySystemEndpointRationale
Metabolic Stability Human Liver MicrosomesHalf-life (t½), ClintAssesses susceptibility to Phase I metabolism (e.g., CYP-mediated oxidation).
Plasma Stability Human Plasma% RemainingEvaluates stability against plasma esterases and other enzymes.
Cell Permeability Caco-2 MonolayersPapp (A→B), Efflux RatioPredicts intestinal absorption and identifies if the compound is a substrate of efflux transporters.
Cytotoxicity HepG2 CellsCC50Provides an early indication of general toxicity against a human liver cell line.
Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol provides a standardized method to assess the metabolic stability of the enantiomers.

Objective: To determine the in vitro intrinsic clearance (Clint) of (R)- and (S)-3,3-Difluoro-cyclopentanemethanol upon incubation with human liver microsomes.

Materials:

  • (R)- and (S)-3,3-Difluoro-cyclopentanemethanol (10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH regenerating system (e.g., Corning Gentest™)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Positive control (e.g., Verapamil, a high-clearance compound)

  • Acetonitrile with internal standard (e.g., Tolbutamide) for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw HLM and NADPH system on ice. Prepare a 1 mg/mL HLM working solution in 0.1 M phosphate buffer.

  • Incubation: In a 96-well plate, add phosphate buffer, the 1 mg/mL HLM solution, and the test compound to achieve a final compound concentration of 1 µM and a final HLM concentration of 0.5 mg/mL.

  • Initiation: Pre-warm the plate at 37°C for 10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

  • Data Analysis: Plot the natural log of the percent remaining versus time. The slope of the linear regression (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).

Phase 2: In Vitro Pharmacological Evaluation

Based on the hypothesis that these compounds are intermediates for JAK inhibitors, the next phase involves direct testing against the Janus kinase family.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. Dysregulation of this pathway is implicated in autoimmune diseases and cancers. An effective inhibitor must demonstrate potent and potentially selective inhibition of the JAK enzymes.

G cluster_0 Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak receptor->jak 2. JAK Activation stat STAT jak->stat 3. STAT Phosphorylation cytokine Cytokine cytokine->receptor 1. Binding pstat pSTAT dimer pSTAT Dimer pstat->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Nuclear Translocation transcription Gene Transcription nucleus->transcription 6. Target Gene Expression

A Comparative Guide to the Structural Elucidation of (R)-3,3-Difluoro-cyclopentanemethanol Derivatives: An In-depth Analysis by X-ray Crystallography and Complementary Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into organic scaffolds is a widely recognized strategy for modulating the pharmacokinetic and physicochemical properties of bioactive molecules. The gem-difluoro group, in particular, serves as a valuable bioisostere for carbonyl or ether functionalities, capable of influencing molecular conformation, lipophilicity, and metabolic stability[1][2]. Among the array of fluorinated building blocks, derivatives of (R)-3,3-Difluoro-cyclopentanemethanol represent a class of chiral synthons with significant potential in the design of novel therapeutics. The precise determination of their three-dimensional structure is paramount to understanding their interactions with biological targets and for rational drug design.

This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of this compound and its derivatives. As a Senior Application Scientist, the following content is synthesized from established methodologies and field-proven insights, emphasizing the causality behind experimental choices to ensure scientific integrity and practical applicability. While a specific crystal structure for this compound is not publicly available at the time of this writing, this guide will leverage data from closely related fluorinated cycloalkanes to present a robust and predictive analytical framework.

The Primacy of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state[3]. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is often challenging to ascertain with other methods. For derivatives of this compound, SCXRD is the only technique that can directly visualize the conformation of the cyclopentane ring and the spatial orientation of the hydroxymethyl and gem-difluoro groups.

Anticipated Structural Insights from X-ray Crystallography

The introduction of a gem-difluoro group at the C3 position of the cyclopentane ring is expected to have a profound impact on its conformational preferences. Cyclopentane itself is a flexible ring that rapidly interconverts between envelope and half-chair conformations to alleviate torsional strain[4]. The steric bulk and strong C-F dipoles of the gem-difluoro group are anticipated to favor specific puckered conformations to minimize gauche interactions and dipole-dipole repulsions. X-ray crystallography would provide definitive evidence of the preferred solid-state conformation, which is invaluable for computational modeling and structure-activity relationship (SAR) studies.

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution. The following section outlines a detailed, best-practice workflow for the X-ray crystallographic analysis of a derivative of this compound.

Diagram: Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A generalized workflow for the single-crystal X-ray diffraction analysis of a small organic molecule.

Step-by-Step Experimental Protocol

1. Synthesis and Purification:

  • Objective: To obtain a highly pure sample of the this compound derivative. Purity is critical for successful crystallization.

  • Protocol:

    • Synthesize the desired derivative of this compound. Commercial availability of the parent alcohol (CAS 1407997-85-6) provides a convenient starting point[5]. Esterification or etherification of the primary alcohol are common derivatization strategies that can also aid in crystallization.

    • Purify the crude product using an appropriate technique, such as flash column chromatography or preparative HPLC, to achieve >98% purity.

    • Characterize the purified compound by NMR spectroscopy and mass spectrometry to confirm its identity and purity before proceeding to crystallization.

2. Crystallization:

  • Objective: To grow single crystals of sufficient size and quality for X-ray diffraction. This is often the most challenging step, particularly for flexible or highly soluble molecules.

  • Protocol - Screening:

    • Solvent Selection: Screen a wide range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, water) to determine the compound's solubility profile. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

    • Crystallization Method Screening:

      • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

      • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

      • Solvent Layering: Carefully layer a less dense anti-solvent on top of a more dense, concentrated solution of the compound. Crystals may form at the interface of the two solvents.

  • Causality: For fluorinated molecules, solvents that can engage in weak hydrogen bonding or dipole-dipole interactions may be beneficial for promoting ordered packing in the crystal lattice[6][7].

3. X-ray Data Collection:

  • Objective: To obtain a complete and high-quality diffraction dataset.

  • Protocol:

    • Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects.

    • Mount the crystal on a goniometer head and place it on the X-ray diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream. This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern CCD or CMOS detectors are used to record the diffraction pattern.

4. Structure Solution and Refinement:

  • Objective: To determine the arrangement of atoms in the crystal lattice and refine their positions to best fit the experimental data.

  • Protocol:

    • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

    • Structure Solution: Use direct methods or Patterson methods to obtain an initial model of the crystal structure.

    • Structure Refinement: Refine the atomic positions, and thermal parameters of the model against the experimental data using least-squares methods.

    • Validation: Use software tools to validate the final crystal structure, checking for geometric reasonability and agreement with the diffraction data.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive understanding of a molecule's structural properties often requires a multi-faceted approach. Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry offer complementary insights, particularly into the conformational dynamics in solution.

FeatureX-ray CrystallographyNMR SpectroscopyComputational Chemistry
State of Matter Solid (single crystal)SolutionIn silico (gas phase or solvated)
Information Obtained Precise 3D structure, bond lengths/angles, absolute configuration, packingConnectivity, through-bond and through-space interactions, conformational averagingTheoretical geometries, energies of conformers, electronic properties
Strengths Unambiguous structural determinationProvides information on solution-state conformation and dynamicsCan predict structures and properties of unstable or difficult-to-synthesize molecules
Limitations Requires high-quality single crystals; solid-state conformation may differ from solutionProvides an average structure for rapidly interconverting conformersAccuracy is dependent on the level of theory and force field used; requires experimental validation
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For derivatives of this compound, a suite of NMR experiments can provide valuable conformational information.

  • ¹H and ¹³C NMR: These experiments confirm the chemical connectivity of the molecule.

  • ¹⁹F NMR: This is particularly useful for fluorinated compounds, as the ¹⁹F chemical shift is highly sensitive to the local electronic environment[8].

  • Nuclear Overhauser Effect (NOE) Spectroscopy (e.g., NOESY): This technique identifies protons that are close in space, providing crucial data for determining the preferred solution-state conformation. For example, NOEs between the hydroxymethyl protons and specific protons on the cyclopentane ring can help define the orientation of this side chain.

  • Coupling Constants (J-coupling): The magnitude of three-bond proton-proton coupling constants (³JHH) can be related to the dihedral angle between the protons via the Karplus equation, offering insights into the puckering of the cyclopentane ring.

Causality: In solution, the cyclopentane ring of a this compound derivative will likely exist as a dynamic equilibrium of multiple conformers. NMR provides data on the time-averaged conformation, which may differ from the single, lowest-energy conformation observed in the solid state by X-ray crystallography.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), are invaluable for predicting the geometries and relative energies of different conformers.

  • Conformational Searching: Algorithms can be used to systematically explore the potential energy surface of the molecule to identify low-energy conformers.

  • Geometry Optimization: The geometries of the identified conformers can be optimized to find the most stable structures.

  • Property Prediction: Computational methods can predict various properties, including NMR chemical shifts, which can then be compared with experimental data to validate the predicted conformations.

Causality: Computational studies can provide a theoretical framework for understanding the experimental observations from both X-ray crystallography and NMR. For instance, DFT calculations can rationalize why a particular conformation is favored in the crystal lattice by analyzing intramolecular interactions and the effects of the gem-difluoro group on the ring's electronic structure.

Conclusion

The structural elucidation of this compound derivatives is a critical step in harnessing their potential in drug discovery. While single-crystal X-ray diffraction stands as the definitive method for determining the solid-state structure, a truly comprehensive understanding is achieved through its synergistic application with NMR spectroscopy and computational chemistry. X-ray crystallography provides a high-resolution snapshot of the molecule's preferred conformation, offering invaluable data for structure-based drug design. NMR spectroscopy complements this by revealing the conformational dynamics in the more biologically relevant solution state. Computational chemistry serves as a predictive and interpretative tool that can rationalize experimental findings and guide further synthetic efforts. By integrating these powerful analytical techniques, researchers can gain a holistic view of the structural and conformational properties of these important fluorinated building blocks, thereby accelerating the development of new and improved therapeutics.

References

A Comparative Guide to Fluorinated vs. Non-Fluorinated Cyclopentanemethanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development, the strategic incorporation of fluorine into lead compounds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth, objective comparison of fluorinated cyclopentanemethanol against its non-fluorinated counterpart, offering a lens through which to view the nuanced yet profound impact of this single-atom substitution. We will delve into the physicochemical and metabolic properties that are paramount in drug design, supported by experimental data from analogous systems and detailed protocols for reproducing these critical assessments.

The Rationale for Fluorination: More Than Just a Halogen

The introduction of fluorine into a molecule is not merely an act of increasing molecular weight; it is a strategic maneuver to modulate a cascade of properties that dictate a drug's ultimate success. The high electronegativity of fluorine, combined with its relatively small van der Waals radius, allows it to exert powerful electronic effects with minimal steric penalty. These effects ripple through the molecule, influencing its conformation, lipophilicity, metabolic stability, and interactions with biological targets.[1] This guide will dissect these influences within the context of the cyclopentanemethanol scaffold, a common structural motif in medicinal chemistry.

Physicochemical Properties: A Tale of Two Rings

Lipophilicity (LogP): A Balancing Act

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by fluorination. The "shake-flask" method remains the gold standard for its determination.[3]

A common misconception is that fluorination invariably increases lipophilicity. While this often holds true for aromatic systems, the effect is more complex in aliphatic scaffolds. In a comparative study of functionalized cycloalkanes, gem-difluorination was found to decrease the LogP values.[4] This is attributed to the increased polarity of the C-F bond and its influence on the overall molecular dipole moment.

Table 1: Comparative Lipophilicity Data for Analogous Cycloalkane Systems

Compound ClassNon-Fluorinated LogPgem-Difluorinated LogPΔLogPReference
Cyclohexanecarboxamide1.250.70-0.55[4]
Cyclopentanecarboxamide0.850.31-0.54[4]

This data on carboxamide derivatives of cycloalkanes serves as a strong proxy for the expected behavior of cyclopentanemethanol.

Acidity (pKa): The Inductive Effect in Action

The potent electron-withdrawing nature of fluorine exerts a strong inductive effect, which can significantly alter the acidity of nearby functional groups. In the case of cyclopentanemethanol, while the hydroxyl group itself is not highly acidic, its hydrogen-bonding potential and interactions with biological targets can be modulated by the presence of a nearby fluorine atom. For analogous systems, such as fluorinated amines and carboxylic acids on a cycloalkane scaffold, a decrease in pKa (increase in acidity) of 0.3-0.5 units is observed with gem-difluorination.[4]

Experimental Protocol: pKa Determination by ¹⁹F NMR

¹⁹F NMR spectroscopy offers a highly sensitive method for determining the pKa of fluorinated compounds.[5][6] The chemical shift of the fluorine atom is exquisitely sensitive to its electronic environment, which changes upon ionization of a nearby functional group.

DOT Diagram: Workflow for pKa Determination by ¹⁹F NMR

pKa_Determination cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis A Prepare series of buffered solutions of varying pH B Dissolve fluorinated compound in each buffer A->B Dissolution C Acquire ¹⁹F NMR spectrum for each sample B->C Measurement D Measure the ¹⁹F chemical shift (δ) C->D Processing E Plot δ vs. pH D->E Plotting F Fit data to the Henderson-Hasselbalch equation E->F Fitting G Determine pKa at the inflection point F->G Calculation

Caption: Workflow for determining pKa using ¹⁹F NMR spectroscopy.

Metabolic Stability: The Strength of the C-F Bond

A primary driver for incorporating fluorine in drug design is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" oxidative metabolism, leading to a longer in vivo half-life and improved bioavailability.

While gem-difluorination did not dramatically alter the metabolic stability of the model cycloalkane derivatives in one study, it is a well-established strategy for blocking metabolism at specific sites.[2] For cyclopentanemethanol, fluorination at a position susceptible to hydroxylation would be expected to significantly increase its metabolic half-life.

Table 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Non-Fluorinated Cyclopentanemethanol (Hypothetical)2527.7
Fluorinated Cyclopentanemethanol (Hypothetical)> 60< 11.5

Hypothetical data based on general principles of metabolic stabilization by fluorination.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This assay is a cornerstone of early drug discovery, providing a rapid assessment of a compound's susceptibility to phase I metabolism.[7][8]

DOT Diagram: In Vitro Metabolic Stability Assay Workflow

Metabolic_Stability A Prepare compound stock solution D Initiate reaction by adding NADPH A->D B Thaw and dilute human liver microsomes C Pre-incubate microsomes at 37°C B->C C->D E Incubate at 37°C with shaking D->E F Quench aliquots at time points (e.g., 0, 5, 15, 30, 60 min) E->F G Protein precipitation and centrifugation F->G H Analyze supernatant by LC-MS/MS G->H I Quantify remaining parent compound H->I J Calculate t½ and CLint I->J

References

A Comparative Guide to (R)-3,3-Difluoro-cyclopentanemethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chiral building blocks for drug discovery and development, the strategic incorporation of fluorine atoms can profoundly alter the physicochemical and pharmacological properties of a molecule. This guide provides an in-depth comparison of (R)-3,3-Difluoro-cyclopentanemethanol with its non-fluorinated counterpart, (R)-cyclopentanemethanol, and other relevant chiral alcohols. By examining key performance attributes supported by available data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic and medicinal chemistry endeavors.

Introduction: The Impact of Gem-Difluorination on a Chiral Scaffold

This compound is a chiral alcohol that introduces a gem-difluoro group on a cyclopentyl ring. This structural modification is not merely an increase in molecular weight; it is a strategic tool to modulate key drug-like properties. The high electronegativity of fluorine and the strength of the carbon-fluorine bond can lead to significant changes in acidity, lipophilicity, metabolic stability, and receptor binding affinity.[1][2] Understanding these changes is crucial for the rational design of novel therapeutics.

Physicochemical Properties: A Quantitative Comparison

The introduction of two fluorine atoms at the 3-position of the cyclopentane ring induces notable shifts in the molecule's fundamental properties. These alterations can have a significant impact on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Property(R)-CyclopentanemethanolThis compoundImpact of Difluorination
Molecular Weight ( g/mol ) 100.16136.14Increased molecular weight
Boiling Point (°C) 162-163Estimated to be lower than the non-fluorinated analog due to reduced intermolecular hydrogen bonding strength.Altered volatility
Density (g/mL at 25°C) 0.926No data availableExpected to be higher
pKa ~16-18 (typical for primary alcohols)Estimated to be lower (more acidic)Increased acidity
LogP (o/w) ~1.11.41 (calculated)[3]Slight increase in lipophilicity

Discussion of Physicochemical Properties:

  • Acidity (pKa): The strong electron-withdrawing effect of the two fluorine atoms is expected to increase the acidity of the hydroxyl proton in this compound, making it a better hydrogen bond donor.[4] This can influence its interaction with biological targets and its reactivity in chemical transformations.

  • Lipophilicity (LogP): The calculated LogP value suggests a slight increase in lipophilicity for the difluorinated compound.[3] This property is critical for membrane permeability and can affect how a drug candidate interacts with hydrophobic pockets in target proteins.[1] The modulation of lipophilicity through fluorination is a key strategy in drug design to optimize ADME properties.[5][6]

Synthesis of Chiral Alcohols

The synthesis of these chiral alcohols is a key consideration for their application.

Synthesis of this compound

A common route to this compound involves the reduction of a corresponding difluorinated carboxylic acid derivative.[7][8]

cluster_0 Synthetic Pathway Ester Ethyl (R)-3,3-difluoro- cyclopentanecarboxylate Alcohol (R)-3,3-Difluoro- cyclopentanemethanol Ester->Alcohol   Reduction (e.g., LiAlH4)    cluster_1 Fischer Esterification Workflow Start Combine Chiral Alcohol, Carboxylic Acid, and Acid Catalyst Heat Heat the reaction mixture to reflux Start->Heat Monitor Monitor reaction progress by TLC or GC Heat->Monitor Workup Aqueous workup to remove acid and excess reagents Monitor->Workup Purify Purify the ester by column chromatography Workup->Purify cluster_2 Williamson Ether Synthesis Workflow Start Deprotonate Chiral Alcohol with a strong base (e.g., NaH) Add Add Alkyl Halide Start->Add Heat Heat the reaction mixture Add->Heat Monitor Monitor reaction progress by TLC or GC Heat->Monitor Workup Quench and perform aqueous workup Monitor->Workup Purify Purify the ether by column chromatography Workup->Purify cluster_3 Metabolic Stability Assay Workflow Incubate Incubate test compound with liver microsomes and NADPH Sample Take samples at various time points Incubate->Sample Quench Quench the reaction with organic solvent Sample->Quench Analyze Analyze remaining parent compound by LC-MS/MS Quench->Analyze Calculate Calculate in vitro half-life (t½) Analyze->Calculate

References

A Senior Application Scientist's Guide to Spectroscopic Comparison of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Fluorine in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, agrochemicals, and materials science.[1][2] The unique properties imparted by fluorine—such as high electronegativity, small atomic size, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacological profile.[3][4][5] It is estimated that 20-30% of all pharmaceuticals on the market contain fluorine, a testament to its utility.[6][7]

Given the prevalence of fluorinated compounds, their robust analytical characterization is paramount. Spectroscopic techniques are the bedrock of this characterization, providing detailed insights into molecular structure, purity, and dynamics. This guide offers a comparative analysis of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—as applied to organofluorine compounds. We will explore the theoretical underpinnings of each technique, explain the causality behind experimental choices, and compare the spectral data of three distinct fluorinated molecules: the simple aliphatic alcohol 2,2,2-Trifluoroethanol (TFE) , the classic aromatic 4-Fluorotoluene , and the complex pharmaceutical Flurbiprofen .

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Premier Tool for Fluorine Analysis

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of fluorinated compounds. The fluorine-19 (¹⁹F) isotope is an ideal NMR nucleus: it has a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% that of ¹H.[8][9] This, combined with the absence of endogenous fluorine signals in biological systems, makes ¹⁹F NMR an exceptionally clean and sensitive tool for analysis.[1]

The Uniqueness of ¹⁹F NMR

The most striking feature of ¹⁹F NMR is its vast chemical shift range, which can span over 800 ppm.[9] This is significantly wider than the ~15 ppm range for ¹H NMR, leading to exquisitely resolved spectra with minimal signal overlap, even in complex molecules.[10] This sensitivity arises because fluorine's chemical shift is strongly influenced by the electronic environment, making it a precise reporter on subtle molecular changes.[8]

The workflow for analyzing a fluorinated compound by NMR typically involves a multi-nuclear approach, leveraging ¹⁹F, ¹H, and ¹³C data to build a complete structural picture.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Dissolve 5-20 mg in 0.6 mL Deuterated Solvent (e.g., CDCl3, DMSO-d6) P2 Add Internal Standard (e.g., CFCl3, TFA) (Optional, for qNMR) P1->P2 P3 Transfer to 5 mm NMR Tube P2->P3 A1 Tune & Match Probe for ¹⁹F, ¹H, ¹³C Frequencies P3->A1 A2 Optimize Shims (Field Homogeneity) A1->A2 A3 Acquire Spectra: - 1D ¹⁹F (¹H decoupled) - 1D ¹H - 1D ¹³C - 2D Correlation (e.g., H-F COSY) A2->A3 D1 Fourier Transform A3->D1 D2 Phase & Baseline Correction D1->D2 D3 Integrate Peaks & Analyze Coupling Patterns D2->D3 D4 Correlate Multi-Nuclear Data for Structure Elucidation D3->D4

Caption: General workflow for multi-nuclear NMR analysis of a fluorinated compound.

Comparative NMR Analysis

Let's examine the NMR data for our three model compounds. The choice of deuterated solvent is critical; here, Chloroform-d (CDCl₃) is used, a common, relatively non-polar solvent suitable for all three compounds.

Table 1: Comparative NMR Data (in CDCl₃)

CompoundSpectroscopic Data¹⁹F NMR (δ, ppm)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2,2,2-Trifluoroethanol (TFE) Structure: CF₃CH₂OH~ -77.5 (t, ³JHF = 8.5 Hz)3.9 (q, ³JHF = 8.5 Hz, 2H, CH₂)123.7 (q, ¹JCF = 277 Hz, CF₃)
2.5 (s, 1H, OH)61.3 (q, ²JCF = 34 Hz, CH₂)
4-Fluorotoluene Structure: FC₆H₄CH₃~ -115.7 (m)7.1 (m, 2H, Ar-H)161.8 (d, ¹JCF = 245 Hz, C-F)
6.9 (m, 2H, Ar-H)130.1 (d, ³JCF = 8 Hz, Ar-CH)
2.3 (s, 3H, CH₃)128.9 (d, ²JCF = 21 Hz, Ar-C)
115.2 (d, ⁴JCF = 3 Hz, Ar-CH)
21.2 (s, CH₃)
Flurbiprofen Structure: See below~ -112.5 (m)7.5-7.2 (m, 8H, Ar-H)179.5 (COOH)
3.8 (q, 1H, CH)158.0 (d, ¹JCF = 248 Hz, C-F)
1.6 (d, 3H, CH₃)Multiple Ar-C signals
44.8 (CH)
18.5 (CH₃)

Note: Data is compiled and approximated from multiple sources.[1][11][12][13][14][15][16][17] Exact shifts can vary with conditions.

alt text

Analysis & Causality:

  • ¹⁹F Chemical Shifts: The ¹⁹F signal of TFE is significantly upfield (~ -77.5 ppm) compared to the aromatic fluorines in 4-Fluorotoluene (~ -115.7 ppm) and Flurbiprofen (~ -112.5 ppm).[18] This is a classic example of environment-dependent shielding. The aliphatic CF₃ group in TFE is in a different electronic environment than the fluorine attached directly to an sp²-hybridized carbon of an aromatic ring. The similar shifts for 4-Fluorotoluene and Flurbiprofen reflect their similar chemical environment (a monofluorinated phenyl ring).

  • J-Coupling: The C-F bond gives rise to characteristic spin-spin coupling (J-coupling) with neighboring nuclei, which is invaluable for structure confirmation.

    • In TFE, the ¹⁹F signal is a triplet due to coupling with the two protons on the adjacent CH₂ group (³JHF ≈ 8.5 Hz). Reciprocally, the CH₂ proton signal is a quartet due to coupling with the three equivalent fluorine atoms.

    • In the ¹³C NMR, we observe large one-bond coupling (¹JCF) and smaller multi-bond couplings (²JCF, ³JCF, etc.). The magnitude of ¹JCF is typically very large (240-280 Hz), while ²JCF is smaller (~20-40 Hz), providing clear evidence of which carbon is directly attached to fluorine.[4] This is evident in both TFE and 4-Fluorotoluene.

  • Complexity: The spectra of Flurbiprofen are considerably more complex than the other two, which is expected for a larger molecule. However, the ¹⁹F NMR remains simple, presenting a single multiplet, demonstrating the technique's power to isolate specific parts of a complex structure.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. For fluorinated compounds, MS provides unambiguous confirmation of fluorine incorporation, as fluorine has a monoisotopic mass of 18.9984 Da.

Experimental Choices in MS

The choice of ionization technique is critical for successful analysis.

  • Electrospray Ionization (ESI): Ideal for polar, thermally labile molecules like Flurbiprofen. It's a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺ or deprotonated ion [M-H]⁻, minimizing fragmentation in the source.[19]

  • Electron Ionization (EI): A "hard" ionization technique suitable for volatile, thermally stable molecules like TFE and 4-Fluorotoluene. It imparts significant energy, leading to extensive and reproducible fragmentation patterns that serve as a molecular fingerprint.

G cluster_logic Ionization Method Selection Analyte Analyte Properties (Volatility, Polarity, Stability) ESI Electrospray Ionization (ESI) - Polar, Non-volatile - Soft Ionization ([M+H]⁺) - LC-MS Analyte->ESI e.g., Flurbiprofen EI Electron Ionization (EI) - Volatile, Stable - Hard Ionization (M⁺•, Fragments) - GC-MS Analyte->EI e.g., TFE, 4-Fluorotoluene

Caption: Logic for selecting the appropriate ionization technique in Mass Spectrometry.

Comparative MS Analysis

Table 2: Comparative Mass Spectrometry Data

CompoundFormulaMol. Weight (Da)IonizationKey Ions (m/z) & Interpretation
2,2,2-Trifluoroethanol (TFE) C₂H₃F₃O100.04EI100 (M⁺•), 81 ([M-H₂O]⁺), 69 (CF₃⁺) , 31 (CH₂OH⁺)
4-Fluorotoluene C₇H₇F110.13EI110 (M⁺•), 109 ([M-H]⁺, tropylium ion), 91 ([M-HF]⁺)
Flurbiprofen C₁₅H₁₃FO₂244.26ESI (-)243 ([M-H]⁻) , 199 ([M-H-CO₂]⁻)

Note: Data compiled from general fragmentation principles and specific compound data.[6][20]

Analysis & Causality:

  • TFE: Under EI, TFE fragments readily. A key diagnostic peak is at m/z 69, corresponding to the highly stable trifluoromethyl cation (CF₃⁺). The loss of a water molecule (m/z 81) is also a characteristic fragmentation for alcohols.

  • 4-Fluorotoluene: The molecular ion at m/z 110 is prominent. A key fragmentation pathway for toluene derivatives is the loss of a hydrogen atom to form the stable tropylium ion, seen here at m/z 109.

  • Flurbiprofen: Using negative ion ESI, the base peak is the deprotonated molecule at m/z 243. A common and diagnostic fragmentation for carboxylic acids in MS/MS experiments is the neutral loss of CO₂ (44 Da), which would yield a fragment at m/z 199.[20] This confirms the presence of the carboxylic acid moiety.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. The C-F bond provides a strong, characteristic signal that is highly useful for confirming the presence of fluorine.

The C-F Bond in the IR Spectrum

The C-F bond stretch is a very strong and intense absorption, typically appearing in the fingerprint region of the spectrum, between 1400 cm⁻¹ and 1000 cm⁻¹.[21][22] The exact position is sensitive to the molecular environment.

  • Monofluorinated compounds typically show a strong band between 1110-1000 cm⁻¹.[21]

  • Polyfluorinated compounds , such as those with a CF₂ or CF₃ group, will exhibit multiple strong, complex bands in the 1360-1100 cm⁻¹ region due to symmetric and asymmetric stretching modes.[21]

Comparative IR Analysis

Table 3: Comparative Infrared Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Interpretation
2,2,2-Trifluoroethanol (TFE) ~3400 (broad)O-H stretch (H-bonded)
~1280, 1160 (very strong) C-F stretches (asymmetric & symmetric)
~2950C-H stretch
4-Fluorotoluene ~3030Aromatic C-H stretch
~2920Aliphatic C-H stretch
~1600, 1510Aromatic C=C stretches
~1225 (strong) Aromatic C-F stretch
Flurbiprofen ~3300-2500 (very broad)O-H stretch (carboxylic acid dimer)
~1700 (strong)C=O stretch (carboxylic acid)
~1615, 1580Aromatic C=C stretches
~1217 (strong) Aromatic C-F stretch

Note: Data compiled from multiple sources.[21][23][24][25]

Analysis & Causality:

  • C-F Stretch: The difference between the aliphatic CF₃ group and the aromatic C-F bond is clear. TFE shows multiple, very intense bands between 1300-1100 cm⁻¹, characteristic of a CF₃ group. In contrast, both 4-Fluorotoluene and Flurbiprofen exhibit a single, strong C-F stretching band around 1220 cm⁻¹, typical for a monofluorinated aromatic ring.[21]

  • Other Functional Groups: The IR spectra are dominated by other functional groups. The broad O-H stretches in TFE and Flurbiprofen are immediately identifiable. The sharp, strong carbonyl (C=O) peak around 1700 cm⁻¹ is a clear indicator of the carboxylic acid in Flurbiprofen.[25] This highlights how IR spectroscopy provides a rapid overview of the functional groups present in a molecule.

Experimental Protocols

Scientific integrity demands reproducible methodologies. The following are generalized, self-validating protocols for acquiring the data discussed.

Protocol 1: 1D ¹⁹F NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-20 mg of the fluorinated compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Use a probe capable of ¹⁹F detection. Lock the spectrometer on the deuterium signal of the solvent. Tune and match the probe for the ¹⁹F frequency (~470 MHz on a 500 MHz ¹H instrument).

  • Shimming: Optimize the field homogeneity by shimming on the lock signal to ensure sharp, symmetrical peaks.

  • Acquisition Parameter Setup (Bruker Example):

    • Use a standard ¹H-decoupled ¹⁹F pulse program (e.g., zgfhigqn).[26]

    • Set the spectral width (SW) to ~250 ppm, centered around an estimated chemical shift (e.g., -120 ppm for aromatic F).

    • Set the relaxation delay (D1) to 2-5 seconds (for qualitative scans). For accurate quantification, D1 should be at least 5 times the longest T₁ relaxation time.[27]

    • Set the number of scans (NS) from 16 to 128, depending on the sample concentration.

  • Acquisition: Acquire the Free Induction Decay (FID).

  • Data Processing: Apply an exponential window function (line broadening of 0.3-1.0 Hz). Perform a Fourier Transform, followed by automatic or manual phase and baseline correction. Reference the spectrum to an appropriate standard (e.g., external CFCl₃ at 0 ppm).

Protocol 2: LC-MS of a Small Molecule (e.g., Flurbiprofen)
  • Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in a suitable solvent (e.g., methanol). Create a working solution by diluting the stock to ~10 µg/mL with the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[28] Filter the sample through a 0.22 µm syringe filter.

  • LC Method Setup:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • MS Method Setup (ESI Negative Mode):

    • Ion Source: Electrospray Ionization (ESI), Negative polarity.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: -3.0 kV.

    • Gas Temperature: 325 °C.

    • Nebulizer Pressure: 40 psi.

  • Acquisition & Analysis: Inject a blank (mobile phase) to ensure system cleanliness, followed by the sample.[28] Analyze the resulting total ion chromatogram (TIC) and extract the mass spectrum from the peak of interest. The accurate mass should be compared to the theoretical mass of the expected ion ([C₁₅H₁₂FO₂]⁻).

Protocol 3: Attenuated Total Reflectance (ATR) FT-IR
  • Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Using the spectrometer software, collect a background spectrum (typically 16-32 scans).[29] This measures the ambient atmosphere (H₂O, CO₂) and the instrument response, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the sample (a few milligrams of a solid or one drop of a liquid) directly onto the center of the ATR crystal.

  • Sample Collection: Lower the pressure arm to ensure good contact between the sample and the crystal. Collect the sample spectrum using the same number of scans as the background.[30]

  • Processing & Cleaning: The software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Conclusion

The spectroscopic analysis of fluorinated compounds is a multi-faceted discipline that relies on the synergistic use of NMR, MS, and IR techniques. ¹⁹F NMR stands out for its sensitivity and high resolution, providing unambiguous evidence of fluorine's electronic environment and connectivity. Mass spectrometry offers definitive molecular weight information and structural clues through predictable fragmentation, while IR spectroscopy provides a rapid and effective means of identifying the C-F bond and other key functional groups. By understanding the principles behind each technique and comparing the spectra of simple and complex fluorinated molecules, researchers can confidently elucidate structures and accelerate the development of novel pharmaceuticals and materials.

References

A Comparative Guide to the Synthesis of (R)-3,3-Difluoro-cyclopentanemethanol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate key physicochemical and pharmacological properties. The gem-difluoroalkyl motif, in particular, serves as a valuable bioisostere for carbonyl groups and can significantly enhance metabolic stability and binding affinity. (R)-3,3-Difluoro-cyclopentanemethanol is a chiral building block of increasing interest, offering a rigid cyclopentane scaffold decorated with a gem-difluoro group and a primary alcohol for further functionalization. This guide provides an in-depth comparison of plausible synthetic strategies to access this valuable compound, offering experimental insights and benchmark data to inform route selection for research and development.

The Significance of this compound

The unique combination of a stereodefined center, a conformationally restricted carbocyclic ring, and the electronic effects of the gem-difluoro group makes this compound a compelling scaffold for the design of novel therapeutics. Its structural features can be exploited to probe the active sites of enzymes and receptors, leading to the development of potent and selective inhibitors or modulators. The primary alcohol functionality serves as a versatile handle for the introduction of various pharmacophoric elements.

This guide will explore three distinct and scientifically grounded approaches for the synthesis of this compound:

  • Asymmetric Reduction of a Prochiral Ketone: A convergent approach starting from a readily available ketone.

  • Chiral Pool Synthesis: A stereospecific route commencing from a naturally derived chiral starting material.

  • Racemic Synthesis and Chiral Resolution: A classical approach involving the synthesis of the racemic alcohol followed by separation of the enantiomers.

Each of these strategies presents a unique set of advantages and challenges, which will be discussed in detail to provide a comprehensive understanding for researchers and drug development professionals.

Method 1: Asymmetric Reduction of 3,3-Difluorocyclopentanone

This approach is predicated on the enantioselective reduction of the prochiral ketone, 3,3-difluorocyclopentanone. The success of this route hinges on the availability of a robust and highly selective reduction method. Biocatalysis, utilizing ketoreductases (KREDs), and transition-metal-catalyzed asymmetric transfer hydrogenation are two of the most powerful techniques for this transformation.

Scientific Rationale

The enzymatic or catalytic reduction of a ketone introduces a new stereocenter. The use of a chiral catalyst or enzyme creates a diastereomeric transition state with the substrate, leading to the preferential formation of one enantiomer of the alcohol product. KREDs are particularly attractive due to their often-excellent enantioselectivity and mild operating conditions.

Proposed Synthetic Workflow

cluster_0 Step 1: Deoxyfluorination cluster_1 Step 2: Asymmetric Reduction A Cyclopentane-1,3-dione B 3,3-Difluorocyclopentanone A->B DAST or Deoxo-Fluor® C This compound B->C Ketoreductase (KRED) or Chiral Ru-catalyst

Caption: Workflow for the asymmetric reduction approach.

Experimental Protocols

Step 1: Synthesis of 3,3-Difluorocyclopentanone

This key intermediate can be synthesized from cyclopentane-1,3-dione via deoxyfluorination.

  • Materials: Cyclopentane-1,3-dione, Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, Dichloromethane (DCM).

  • Procedure:

    • To a solution of Cyclopentane-1,3-dione (1.0 eq) in anhydrous DCM at -78 °C under a nitrogen atmosphere, add DAST (2.2 eq) dropwise.

    • Allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3,3-difluorocyclopentanone.

Step 2: Asymmetric Reduction to this compound (Biocatalytic Example)

  • Materials: 3,3-Difluorocyclopentanone, Ketoreductase (KRED) enzyme (e.g., from a commercially available screening kit), NAD(P)H cofactor, Glucose, Glucose dehydrogenase (GDH) for cofactor regeneration, Buffer solution (e.g., potassium phosphate buffer, pH 7.0), Organic co-solvent (e.g., isopropanol).

  • Procedure:

    • In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.

    • Add glucose, NAD(P)H, and glucose dehydrogenase.

    • Add the KRED enzyme.

    • Prepare a stock solution of 3,3-difluorocyclopentanone in a minimal amount of a water-miscible co-solvent like isopropanol.

    • Add the substrate solution to the enzyme-containing buffer.

    • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the conversion by GC or HPLC.

    • Upon completion, extract the product with an organic solvent such as ethyl acetate.

    • Dry the combined organic extracts, concentrate, and purify by chromatography to yield this compound.

Performance Data (Based on Analogous Reductions)
ParameterExpected OutcomeCitation for Analogy
Yield (Step 1) 60-75%[1]
Yield (Step 2) >90%[2]
Enantiomeric Excess (e.e.) >99%[3][4]
Scalability Moderate to High[3]
Key Advantages High enantioselectivity, mild reaction conditions for the reduction step.
Key Challenges Deoxyfluorination can be hazardous and requires careful handling. Screening for an optimal KRED is necessary.

Method 2: Chiral Pool Synthesis

This strategy leverages a readily available, enantiomerically pure starting material to set the stereochemistry of the final product. A plausible chiral precursor is (R)-cyclopent-2-en-1-ol. The synthesis then involves the introduction of the gem-difluoro group at the C3 position.

Scientific Rationale

By starting with a molecule that already possesses the desired absolute stereochemistry, the need for an asymmetric transformation is obviated. The synthetic challenge is then shifted to performing the subsequent chemical modifications without affecting the existing stereocenter. This approach is often efficient and can provide high enantiopurity if a suitable chiral starting material is available.

Proposed Synthetic Workflow

cluster_0 Step 1-2: Protection & Epoxidation cluster_1 Step 3-4: Reductive Opening & Oxidation cluster_2 Step 5-6: Fluorination & Deprotection/Reduction A (R)-Cyclopent-2-en-1-ol B Protected (R)-Cyclopent-2-en-1-ol A->B Protecting Group (e.g., TBDPSCl) C Epoxide Intermediate B->C m-CPBA D 1,3-Diol C->D LiAlH4 E Protected Ketone D->E Oxidation (e.g., PCC) F Protected (R)-3,3-Difluorocyclopentanol E->F Deoxyfluorination G This compound F->G Deprotection & Reduction

Caption: Workflow for the chiral pool synthesis approach.

Experimental Protocols (Hypothetical Sequence)

Steps 1 & 2: Protection and Epoxidation

  • Protect the hydroxyl group of commercially available (R)-cyclopent-2-en-1-ol with a suitable protecting group (e.g., TBDPSCl).

  • Perform an epoxidation of the double bond using an oxidant like m-CPBA to yield the corresponding epoxide.

Steps 3 & 4: Reductive Opening and Oxidation

  • Subject the epoxide to reductive opening with a hydride source such as LiAlH₄ to generate the trans-1,3-diol.

  • Selectively oxidize the secondary alcohol at the C3 position to a ketone using an appropriate oxidant (e.g., PCC), leaving the protected primary alcohol untouched.

Steps 5 & 6: Deoxyfluorination and Final Deprotection/Reduction

  • Perform a deoxyfluorination of the ketone functionality as described in Method 1 to install the gem-difluoro group.

  • Remove the protecting group and, if necessary, reduce any intermediate functional groups to obtain the final product, this compound.

Performance Data (Based on Analogous Transformations)
ParameterExpected OutcomeCitation for Analogy
Overall Yield 15-25% (multi-step)General synthetic knowledge
Enantiomeric Purity >98% (retained from starting material)
Scalability Low to Moderate
Key Advantages High enantiopurity derived from the starting material.
Key Challenges Longer synthetic sequence, potential for side reactions and loss of material at each step.

Method 3: Racemic Synthesis and Chiral Resolution

This classical approach involves the non-stereoselective synthesis of 3,3-difluoro-cyclopentanemethanol, followed by the separation of the (R) and (S) enantiomers. The resolution can be achieved through several methods, with enzymatic kinetic resolution and diastereomeric salt formation being the most common.

Scientific Rationale

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted and thus enriched. For example, a lipase could selectively acylate the (S)-alcohol, allowing for the separation of the acylated (S)-enantiomer from the unreacted (R)-alcohol. Alternatively, reacting the racemic alcohol with a chiral acid can form diastereomeric salts with different solubilities, allowing for their separation by crystallization.[5]

Proposed Synthetic Workflow

cluster_0 Step 1: Racemic Synthesis cluster_1 Step 2: Chiral Resolution A 3,3-Difluorocyclopentanone B rac-3,3-Difluoro-cyclopentanemethanol A->B Reduction (e.g., NaBH4) C This compound B->C Enzymatic Kinetic Resolution (e.g., Lipase + Acyl Donor) D Acylated (S)-enantiomer B->D

Caption: Workflow for the racemic synthesis and resolution approach.

Experimental Protocols

Step 1: Synthesis of racemic-3,3-Difluoro-cyclopentanemethanol

  • Materials: 3,3-Difluorocyclopentanone, Sodium borohydride (NaBH₄), Methanol.

  • Procedure:

    • Dissolve 3,3-difluorocyclopentanone (1.0 eq) in methanol and cool the solution to 0 °C.

    • Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction with a saturated solution of ammonium chloride.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate to give the racemic alcohol.

Step 2: Enzymatic Kinetic Resolution

  • Materials: racemic-3,3-Difluoro-cyclopentanemethanol, Lipase (e.g., Novozym® 435), Acyl donor (e.g., vinyl acetate), Organic solvent (e.g., MTBE).

  • Procedure:

    • To a solution of the racemic alcohol (1.0 eq) in MTBE, add the lipase and the acyl donor (0.6 eq).

    • Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is achieved.[6]

    • Filter off the enzyme.

    • Separate the unreacted (R)-alcohol from the acylated (S)-enantiomer by column chromatography.

Performance Data
ParameterExpected OutcomeCitation for Analogy
Yield (Step 1) >95%General synthetic knowledge
Yield (Step 2) <50% (for the desired enantiomer)[6]
Enantiomeric Excess (e.e.) >98%[6]
Scalability Moderate to High
Key Advantages Simple and high-yielding racemic synthesis. Established resolution technologies.
Key Challenges The theoretical maximum yield for the desired enantiomer is 50%. Requires careful optimization of the resolution step.

Comparative Summary and Conclusion

FeatureMethod 1: Asymmetric ReductionMethod 2: Chiral Pool SynthesisMethod 3: Racemic Synthesis & Resolution
Overall Yield HighLow to ModerateLow (<50%)
Enantioselectivity Excellent (>99% e.e.)Excellent (>98% e.e.)Excellent (>98% e.e.)
Number of Steps ShortLongModerate
Scalability GoodPoorGood
Key Reagents KREDs or chiral catalysts, fluorinating agentsChiral starting material, various reagentsStandard reagents, resolving agent/enzyme
Development Effort High (catalyst/enzyme screening)High (route development)Moderate (resolution optimization)

Each of the discussed synthetic strategies offers a viable pathway to this compound, yet they are suited for different stages of a drug discovery program.

  • Method 1 (Asymmetric Reduction) stands out as the most promising approach for large-scale production due to its high potential yield, excellent enantioselectivity, and convergent nature. The initial investment in screening for an optimal enzyme or catalyst is likely to be offset by the overall efficiency of the process.

  • Method 2 (Chiral Pool Synthesis) , while elegant in its stereochemical control, is likely to be less practical for large quantities due to the long synthetic sequence and lower overall yield. It may, however, be a suitable option for initial exploratory synthesis if the starting material is readily available and inexpensive.

  • Method 3 (Racemic Synthesis and Resolution) is a robust and well-understood strategy. While the inherent 50% maximum yield is a significant drawback, it can be a reliable and cost-effective method for obtaining initial quantities of the desired enantiomer for biological evaluation.

Ultimately, the choice of synthetic route will depend on a variety of factors including the scale of the synthesis, the cost and availability of starting materials and reagents, and the timeline of the project. This guide provides the foundational knowledge and comparative data to make an informed decision in the pursuit of novel therapeutics based on the this compound scaffold.

References

A Comparative Guide to the Analysis of Diastereomeric Purity of (R)-3,3-Difluoro-cyclopentanemethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of a chiral molecule is not merely a matter of academic curiosity—it is a critical determinant of its pharmacological activity, metabolic fate, and potential toxicity. The seemingly subtle difference in the three-dimensional arrangement of atoms can lead to profoundly different biological outcomes. This guide provides an in-depth, comparative analysis of the primary analytical techniques for determining the diastereomeric purity of (R)-3,3-Difluoro-cyclopentanemethanol derivatives, a class of compounds with growing importance in medicinal chemistry.

We will move beyond a simple recitation of methods to explore the causality behind experimental choices, offering field-proven insights into the practical application of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section is designed to be a self-validating system, providing not just the "how," but the "why," grounded in authoritative references.

The Imperative of Stereochemical Purity in Fluorinated Cyclopentanes

The introduction of fluorine into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability and binding affinity. The rigid, cyclic scaffold of cyclopentane, combined with the stereogenic center in this compound and its derivatives, presents a unique analytical challenge. Ensuring the diastereomeric purity of these compounds is paramount, as different diastereomers can exhibit distinct biological activities and toxicological profiles.

Comparative Overview of Analytical Techniques

The choice of an analytical method for diastereomeric purity analysis is a strategic decision based on factors such as required resolution, sensitivity, analysis time, and sample matrix. The following table provides a high-level comparison of the most commonly employed techniques for the analysis of this compound derivatives.

TechniqueTypical Stationary/Mobile Phase or ReagentThroughputResolutionQuantitative AccuracyKey Advantages
Chiral HPLC Polysaccharide-based chiral stationary phases (CSPs) (e.g., Chiralpak®, Chiralcel®) with normal-phase (e.g., hexane/isopropanol) or polar organic eluents.MediumHighExcellentWide availability of CSPs, robust and well-established methods.[1][2][3]
Chiral SFC Similar CSPs to HPLC, with supercritical CO₂ and a co-solvent (e.g., methanol) as the mobile phase.[4]HighHigh to Very HighExcellentFaster analysis times, lower organic solvent consumption, and improved efficiency over HPLC.[5][6][7]
NMR Spectroscopy Chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents in a suitable deuterated solvent.[8][9][10][11]Low to MediumModerate to HighGood to ExcellentProvides structural information and can be used for absolute configuration determination.[8][12]

In-Depth Analysis I: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains a cornerstone for the separation of stereoisomers due to its versatility and the wide array of commercially available chiral stationary phases (CSPs).[1][2][3] For fluorinated compounds like this compound derivatives, polysaccharide-based CSPs are often the first choice due to their broad applicability and proven success with a diverse range of analytes.[3][13]

The Causality Behind the Method: The Principle of Chiral Recognition

Chiral separation on a CSP is achieved through the formation of transient, diastereomeric complexes between the enantiomers/diastereomers and the chiral selector of the stationary phase. These complexes have different association energies, leading to differential retention times and, consequently, their separation. The choice of a polysaccharide-based CSP, such as those derived from amylose or cellulose, is predicated on their ability to engage in a variety of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are crucial for effective chiral recognition.

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a robust starting point for the chiral separation of a derivatized mixture of this compound.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and UV detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA), 5 µm, 250 x 4.6 mm.

  • Solvents: HPLC grade n-Hexane and 2-Propanol (IPA).

  • Sample: A solution of the diastereomeric mixture of the derivatized this compound dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

Chromatographic Conditions:

ParameterCondition
Mobile Phase n-Hexane/IPA (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the diastereomeric mixture.

  • Dissolve the sample in 10 mL of the mobile phase to obtain a 1 mg/mL stock solution.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

The diastereomeric purity is determined by the relative peak areas of the corresponding diastereomers. The diastereomeric excess (%de) can be calculated using the following formula:

%de = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Where Area₁ is the peak area of the major diastereomer and Area₂ is the peak area of the minor diastereomer.

Representative Data: Chiral HPLC

A hypothetical chromatogram for the separation of the diastereomers of a derivatized this compound.

(Image of a hypothetical HPLC chromatogram showing two well-resolved peaks for the diastereomers)

Table of Representative HPLC Data:

DiastereomerRetention Time (min)Peak AreaResolution (Rs)
1 (minor)8.515000\multirow{2}{*}{2.5}
2 (major)10.285000

In-Depth Analysis II: Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed, efficiency, and reduced environmental impact.[5][6][7] The use of supercritical CO₂ as the primary mobile phase component, modified with a small amount of an organic co-solvent, results in lower viscosity and higher diffusivity, enabling faster separations without compromising resolution.[4]

The Causality Behind the Method: The SFC Advantage

The properties of supercritical fluids allow for higher optimal linear velocities and faster column equilibration times compared to liquid chromatography. This translates to significantly shorter analysis times, making SFC an ideal technique for high-throughput screening and purification. For the analysis of this compound derivatives, the same polysaccharide-based CSPs used in HPLC are highly effective in SFC.

Experimental Protocol: Chiral SFC Analysis

This protocol outlines a typical SFC method for the diastereomeric purity analysis of a derivatized this compound.

Instrumentation and Materials:

  • SFC System: An analytical SFC system equipped with a CO₂ pump, a modifier pump, an autosampler, a column thermostat, a back-pressure regulator, and a UV detector.

  • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: Supercritical CO₂ and Methanol.

  • Sample: A solution of the diastereomeric mixture dissolved in Methanol at a concentration of approximately 1 mg/mL.

Chromatographic Conditions:

ParameterCondition
Mobile Phase 85% CO₂, 15% Methanol
Flow Rate 3.0 mL/min
Outlet Pressure 150 bar
Column Temperature 40 °C
Detection UV at 220 nm
Injection Volume 5 µL

Sample Preparation:

  • Accurately weigh approximately 5 mg of the diastereomeric mixture.

  • Dissolve the sample in 5 mL of Methanol to obtain a 1 mg/mL stock solution.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

Similar to HPLC, the diastereomeric purity is calculated from the relative peak areas of the separated diastereomers.

Representative Data: Chiral SFC

A hypothetical SFC chromatogram illustrating the rapid and efficient separation of the diastereomers of a derivatized this compound.

(Image of a hypothetical SFC chromatogram showing two sharp, well-resolved peaks with a shorter analysis time compared to the HPLC chromatogram)

Table of Representative SFC Data:

DiastereomerRetention Time (min)Peak AreaResolution (Rs)
1 (minor)3.214800\multirow{2}{*}{3.1}
2 (major)4.185200

In-Depth Analysis III: NMR Spectroscopy

NMR spectroscopy offers a powerful method for determining diastereomeric purity, often without the need for chromatographic separation. The use of a chiral derivatizing agent (CDA) to convert the diastereomers into new compounds with distinct NMR signals is a common and effective strategy.[8][9][10][11] For alcohols such as this compound, Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a widely used CDA.[8]

The Causality Behind the Method: Creating Spectroscopic Distinction

Reaction of a chiral alcohol with an enantiomerically pure CDA, such as (R)- or (S)-Mosher's acid chloride, forms a mixture of diastereomeric esters.[8][11] These diastereomers have different spatial arrangements, and the anisotropic effect of the phenyl ring in the Mosher's ester causes the protons (and other nuclei like ¹⁹F) in the vicinity of the newly formed ester linkage to experience different magnetic environments. This results in distinct chemical shifts for the corresponding signals of the two diastereomers, allowing for their quantification. The presence of fluorine atoms in the analyte provides an additional, highly sensitive NMR handle via ¹⁹F NMR spectroscopy.[12][14][15][16]

Experimental Protocol: NMR Analysis with Mosher's Ester Derivatization

This protocol describes the derivatization of this compound with (S)-Mosher's acid chloride and subsequent NMR analysis.

Instrumentation and Materials:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H and ¹⁹F detection.

  • Reagents: this compound, (S)-Mosher's acid chloride, pyridine (anhydrous), deuterated chloroform (CDCl₃).

  • Glassware: NMR tube, small reaction vial, syringe.

Derivatization Procedure:

  • In a clean, dry NMR tube, dissolve approximately 5 mg of the this compound sample in 0.5 mL of CDCl₃.

  • Add a small excess (approximately 1.2 equivalents) of (S)-Mosher's acid chloride to the NMR tube.

  • Add a catalytic amount of anhydrous pyridine (e.g., 2-3 drops) to the mixture.

  • Cap the NMR tube and gently agitate to ensure thorough mixing. Allow the reaction to proceed at room temperature for 30-60 minutes, or until the reaction is complete as monitored by TLC or NMR.

NMR Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹⁹F NMR: Acquire a one-dimensional fluorine NMR spectrum.

Data Analysis:

Identify a pair of well-resolved signals in either the ¹H or ¹⁹F NMR spectrum corresponding to the two diastereomers. The diastereomeric ratio is determined by the integration of these signals.

Representative Data: NMR Analysis

Hypothetical ¹⁹F NMR spectrum of the (S)-Mosher's ester of a diastereomeric mixture of 3,3-Difluoro-cyclopentanemethanol.

(Image of a hypothetical ¹⁹F NMR spectrum showing two distinct signals for the geminal fluorine atoms of the two diastereomers, with clear integration values.)

Table of Representative NMR Data:

Diastereomer¹⁹F Chemical Shift (ppm)Integration
1 (minor)-115.21.0
2 (major)-115.55.7

Visualization of Workflows

HPLC/SFC Analysis Workflow

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing dissolve Dissolve Sample in Mobile Phase filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC/SFC filter->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Diastereomeric Purity integrate->calculate

Caption: Workflow for Diastereomeric Purity Analysis by HPLC/SFC.

NMR Analysis Workflow

cluster_deriv Derivatization cluster_nmr NMR Acquisition cluster_process Data Analysis dissolve_sample Dissolve Alcohol in CDCl₃ add_reagents Add Mosher's Acid Chloride & Pyridine dissolve_sample->add_reagents react React at Room Temperature add_reagents->react acquire_h1 Acquire ¹H NMR Spectrum react->acquire_h1 acquire_f19 Acquire ¹⁹F NMR Spectrum react->acquire_f19 integrate_signals Integrate Diastereomeric Signals acquire_h1->integrate_signals acquire_f19->integrate_signals determine_ratio Determine Diastereomeric Ratio integrate_signals->determine_ratio

Caption: Workflow for NMR-based Diastereomeric Purity Analysis.

Conclusion and Recommendations

The selection of the optimal analytical technique for determining the diastereomeric purity of this compound derivatives is a multi-faceted decision.

  • Chiral HPLC offers a robust and reliable method with a wide range of available stationary phases, making it a suitable choice for routine analysis and method development.

  • Chiral SFC provides a significant advantage in terms of speed and reduced solvent consumption, making it the preferred method for high-throughput screening and preparative separations.

  • NMR Spectroscopy , particularly when combined with chiral derivatizing agents, is an invaluable tool for structural confirmation and can provide accurate diastereomeric ratios without the need for chromatographic separation. The use of ¹⁹F NMR is especially advantageous for fluorinated compounds.

For comprehensive characterization, a combination of these techniques is often employed. Chromatographic methods (HPLC or SFC) are typically used for routine purity checks and quality control, while NMR spectroscopy provides orthogonal confirmation and deeper structural insights. As the demand for enantiomerically and diastereomerically pure fluorinated compounds continues to grow in the pharmaceutical industry, a thorough understanding and strategic application of these analytical techniques will be essential for success.

References

The Nexus of Structure and Function: A Comparative Guide to Elucidating Derivative Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of drug discovery, the ability to correlate the chemical structure of a derivative with its biological function is paramount. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of key methodologies, supported by experimental data and actionable protocols. We will navigate the foundational principles of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR), offering a blend of theoretical understanding and practical application to empower your research endeavors.

Section 1: The Cornerstone of Drug Design: Understanding Structure-Activity Relationships (SAR)

The principle of SAR is the bedrock upon which medicinal chemistry is built, positing that the biological activity of a molecule is directly related to its chemical structure.[1][2] Alterations to a molecule's scaffold or functional groups can profoundly impact its efficacy, potency, and safety profile.[2][3] SAR analysis is a qualitative or semi-quantitative process that seeks to identify these key molecular features, often referred to as pharmacophores, which are essential for biological activity.[4][5]

The Iterative Cycle of SAR-driven Optimization

The process of SAR analysis is inherently iterative, involving a continuous cycle of design, synthesis, and biological testing. This feedback loop allows for the progressive refinement of a lead compound to enhance its desired therapeutic properties while minimizing off-target effects.

SAR_Cycle Design Design & Propose New Derivatives Synthesis Chemical Synthesis Design->Synthesis Hypothesis Testing Biological Testing (In Vitro/In Vivo) Synthesis->Testing Compounds Analysis SAR Analysis & Data Interpretation Testing->Analysis Activity Data Analysis->Design New Insights

Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.

Section 2: Quantifying the Relationship: The Power of QSAR

While SAR provides a qualitative understanding, Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical correlation between the chemical structure and biological activity.[6][7] QSAR models are powerful predictive tools that can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and testing.[8][9]

The fundamental principle of QSAR is that the biological activity of a compound can be modeled as a function of its physicochemical properties, which are numerically represented by molecular descriptors.[8][10]

Activity = f(Molecular Descriptors)

A Comparative Look at QSAR Modeling Approaches
Modeling TechniqueDescriptionStrengthsWeaknesses
Linear Regression (e.g., MLR) Establishes a linear relationship between descriptors and activity.Simple to interpret, computationally inexpensive.Assumes linearity, sensitive to outliers.
Partial Least Squares (PLS) A regression method suitable for datasets with more variables than observations and multicollinearity.Handles complex datasets, reduces dimensionality.Can be more difficult to interpret than MLR.
Machine Learning (e.g., SVM, Random Forest) Utilizes advanced algorithms to learn complex, non-linear relationships.High predictive power, can model non-linear data.Can be a "black box," requires larger datasets.[11]
Best Practices for Building Robust QSAR Models

The reliability of a QSAR model is contingent upon rigorous validation.[8][12] To ensure the scientific integrity of your predictive models, the following best practices, in line with the Organisation for Economic Co-operation and Development (OECD) principles, are crucial:

  • A defined endpoint: The biological activity must be clearly defined and measured consistently.[12]

  • An unambiguous algorithm: The mathematical method used to create the model should be clearly described.[12]

  • A defined domain of applicability: The model should only be used to make predictions for compounds that are similar to those in the training set.[12]

  • Appropriate measures of goodness-of-fit, robustness, and predictivity: The model's performance must be thoroughly evaluated using various statistical metrics.[8][12]

  • A mechanistic interpretation, if possible: Understanding the physicochemical basis of the model enhances its credibility.[12]

MetricDescriptionAcceptable Value
R² (Coefficient of Determination) The proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.6
Q² (Cross-validated R²) A measure of the model's predictive ability, determined through internal cross-validation (e.g., leave-one-out).> 0.5[3]
External R² (pred) The R² value for an external test set of compounds not used in model training.> 0.6[3]
RMSE (Root Mean Square Error) The standard deviation of the residuals (prediction errors).As low as possible

Section 3: The Experimentalist's Toolbox: Assays for Determining Biological Function

The foundation of any successful SAR or QSAR study is high-quality, reproducible biological data. A variety of in vitro assays are employed to determine the biological activity of derivative compounds.[13][14] The choice of assay depends on the biological target and the specific question being addressed.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for assessing a compound's effect on cell proliferation and health.[15]

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]

Materials:

  • Cells in culture

  • 96-well microplate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8 mM HCl in isopropanol)[15]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[17]

  • Compound Treatment: Treat the cells with various concentrations of the derivative compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Carefully remove the media and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Target Engagement and Functional Assays

These assays provide more specific information about how a compound interacts with its biological target.

ELISA is a widely used immunological assay to quantify proteins, antibodies, and other molecules.[13][18] The sandwich ELISA format is particularly useful for measuring the concentration of an analyte.[18]

Materials:

  • ELISA plate

  • Capture antibody

  • Blocking buffer (e.g., 1-5% BSA in PBS-T)[19]

  • Samples and standards

  • Detection antibody (biotinylated)

  • Enzyme conjugate (e.g., Streptavidin-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 1N HCl)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of an ELISA plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.[13]

  • Blocking: Wash the plate and add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[13]

  • Sample Incubation: Add standards and samples to the appropriate wells and incubate for 2 hours at room temperature.[18]

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.[19]

  • Enzyme Conjugate: Wash the plate and add the enzyme conjugate. Incubate for 20-60 minutes at room temperature, protected from light.[19]

  • Substrate Development: Wash the plate and add the substrate solution. Incubate until sufficient color develops.[19]

  • Stopping the Reaction: Add the stop solution to each well.[19]

  • Reading Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).[20]

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[9][21]

Materials:

  • Cell membranes or whole cells expressing the receptor of interest

  • Radiolabeled ligand

  • Unlabeled competitor compound (the derivative being tested)

  • Assay buffer

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor compound.[21][22]

  • Equilibrium: Allow the binding reaction to reach equilibrium.[21]

  • Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.[21][22]

  • Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.[22]

  • Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.[22]

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor to determine the IC50, which can then be used to calculate the binding affinity (Ki).[21]

Section 4: In Silico Approaches: The Computational Chemist's Arsenal

Computational methods play a crucial role in modern drug discovery, enabling the rapid screening of large virtual libraries and providing insights into molecular interactions.[23]

Pharmacophore Modeling: Identifying the Essentials

Pharmacophore modeling identifies the essential three-dimensional arrangement of molecular features that are necessary for biological activity.[15][24] These models can be used as 3D queries to search for novel compounds in databases.[19]

Caption: A hypothetical 3D pharmacophore model illustrating key molecular features.

Molecular Docking: Predicting the Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[25] Docking algorithms are widely used for virtual screening and to understand the molecular basis of ligand-receptor interactions.[26]

SoftwareKey FeaturesLicensing
AutoDock Widely used, open-source suite of tools for docking small molecules.[27]Open Source
GOLD Known for its genetic algorithm for flexible ligand docking.[6]Commercial
Glide (Schrödinger) Employs a hierarchical search protocol for high-throughput virtual screening.[6][24]Commercial
DOCK One of the earliest docking programs, with a focus on rigid and flexible docking.[6]Open Source
PyRx A user-friendly virtual screening software that integrates AutoDock Vina.[27]Open Source

The performance of these docking programs can vary depending on the target protein and ligand set. Comparative studies have shown that programs like Glide often yield superior enrichment in virtual screening experiments.[6][28]

Docking_Workflow Prep Prepare Protein and Ligand Structures Grid Define Binding Site (Grid Generation) Prep->Grid Dock Run Docking Simulation Grid->Dock Score Score and Rank Poses Dock->Score Analyze Analyze Interactions Score->Analyze

Caption: A generalized workflow for molecular docking.

Section 5: Case Study: SAR and QSAR of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The development of these drugs has heavily relied on SAR and QSAR studies to optimize their potency and selectivity. For instance, in the development of inhibitors for cyclin-dependent kinase 2 (CDK2), researchers have systematically modified the core scaffold to improve binding affinity and cellular activity.[29]

Illustrative SAR Data for CDK2 Inhibitors
DerivativeR1 GroupR2 GroupIC50 (nM)
1 HH500
2 CH3H250
3 HCl100
4 CH3Cl50

This is a hypothetical dataset for illustrative purposes.

This simplified SAR table demonstrates how the addition of a methyl group at R1 and a chlorine atom at R2 can significantly increase the inhibitory potency of the compound. Such data is invaluable for guiding the next round of chemical synthesis.

Conclusion

The correlation of a derivative's structure with its biological function is a multifaceted endeavor that requires a synergistic approach, integrating computational modeling with robust experimental validation. By understanding the principles of SAR and QSAR, and by judiciously selecting and executing the appropriate biological assays, researchers can navigate the complex landscape of drug discovery with greater efficiency and precision. This guide provides a foundational framework and practical protocols to empower your research and accelerate the journey from a promising derivative to a potential therapeutic.

References

Safety Operating Guide

Proper Disposal of (R)-3,3-Difluoro-cyclopentanemethanol: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of (R)-3,3-Difluoro-cyclopentanemethanol (CAS: 1407997-85-6). As researchers and drug development professionals, it is imperative that we handle and dispose of chemical waste with the utmost care to ensure personal safety, regulatory compliance, and environmental protection. This document offers a procedural, step-by-step approach grounded in established safety protocols for hazardous waste management, with specific considerations for fluorinated organic compounds.

Understanding the Compound and Associated Hazards

Key Principles of Laboratory Waste Management: The foundation of safe disposal is a robust waste management plan. This involves accurate categorization, proper containment, clear labeling, and designated storage areas for hazardous waste.[6]

Pre-Disposal and Handling Protocol

Before beginning any work that will generate waste containing this compound, it is crucial to establish a clear disposal plan.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling the compound or its waste:

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles and a face shield are mandatory to protect against splashes.[7] Eyewash stations and safety showers must be readily accessible.[7]
Hand Protection Wear appropriate chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling chemical compounds, but it is best to consult the glove manufacturer's compatibility chart.[4][7]
Body Protection A laboratory coat should be worn. For larger quantities or in case of a significant spill risk, a chemical-resistant apron is advised.[4]
Engineering Controls

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

Step-by-Step Disposal Procedure

The disposal of chemical waste is strictly regulated by entities such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[9][10][11] Therefore, all chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste program.[9][12]

Step 1: Waste Characterization and Segregation

  • Characterize the Waste: Based on its properties as a fluorinated organic compound, this waste should be classified as hazardous chemical waste.[11][13]

  • Segregate Waste Streams: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office.[4][9] Incompatible chemicals can react violently or produce toxic gases.[6] Waste should be segregated by compatibility, not alphabetically.[9]

Step 2: Container Selection and Labeling

  • Choose the Right Container: Use a designated, leak-proof, and chemically compatible container for liquid waste.[6][13] Plastic containers are often preferred over glass to minimize the risk of breakage.[9] Ensure the container has a secure, tight-fitting lid.[10]

  • Labeling: All hazardous waste containers must be clearly labeled as soon as waste is added.[6][12] The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The approximate concentration of each component.

    • The date of waste generation or accumulation start date.[6]

    • The name of the Principal Investigator and the laboratory location (building and room number).[9]

    • Appropriate hazard pictograms (e.g., flammable, corrosive, toxic).[9]

Step 3: Waste Accumulation and Storage

  • Satellite Accumulation Areas (SAAs): Waste should be stored in a designated SAA within the laboratory, at or near the point of generation.[13]

  • Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding waste.[10][12] This is a common regulatory violation and is crucial to prevent spills and the release of vapors.[10]

  • Secondary Containment: Store waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[6]

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS or hazardous waste management office to schedule a pickup.[12][14] Do not transport hazardous waste yourself.[12]

  • Documentation: Maintain detailed records of all hazardous waste generated and disposed of, as this is a key component of regulatory compliance.[6]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate hazards.

  • Small Spills: For minor spills that you are trained and equipped to handle, alert others in the area and restrict access.[4] Wearing appropriate PPE, absorb the spill with a compatible absorbent material.[4][15] Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it through the EHS office.[4][12][14]

  • Large Spills: For large spills or any spill that you are not comfortable handling, evacuate the area immediately and contact your institution's emergency response team.[4][14]

Disposal Workflow Diagram

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_EHS Environmental Health & Safety (EHS) A Waste Generation ((R)-3,3-Difluoro- cyclopentanemethanol) B Characterize & Segregate Waste A->B Initial Step C Select & Label Compatible Container B->C Containment D Accumulate in Satellite Accumulation Area (SAA) C->D Storage E Schedule Waste Pickup D->E Request F Transport by Trained Personnel E->F Action G Final Disposal (e.g., Incineration) F->G Process

Caption: Disposal workflow for this compound.

Final Disposal Considerations for Fluorinated Compounds

The strong carbon-fluorine bond in compounds like this compound makes them resistant to natural degradation.[3] For this reason, high-temperature incineration is often the preferred method for the final disposal of fluorinated organic waste, as it can break these stable bonds.[3][5] However, the specific disposal method will be determined by the licensed hazardous waste disposal facility contracted by your institution.

Do Not:

  • Dispose of down the drain: This is prohibited for hazardous chemical waste.[9][12]

  • Evaporate in a fume hood: This is not a permissible disposal method.[12][14]

  • Place in regular trash: Chemical waste must not be disposed of in the solid waste system.[9]

By adhering to these procedures, you contribute to a safe and compliant laboratory environment. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.